molecular formula C13H9N3O3 B8311363 2-(3-Aminophenoxy)-5-nitrobenzonitrile

2-(3-Aminophenoxy)-5-nitrobenzonitrile

Cat. No.: B8311363
M. Wt: 255.23 g/mol
InChI Key: JUDDBBURZSQSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminophenoxy)-5-nitrobenzonitrile is a nitrile-containing organic compound of significant interest in advanced chemical and pharmaceutical research. Compounds with nitrile groups are frequently explored in medicinal chemistry due to their versatile roles, often acting as hydrogen bond acceptors to mimic carbonyl groups or other functionalities in drug-target interactions . The presence of both an amino and a nitro group on its aromatic rings makes it a valuable multifunctional intermediate for further chemical transformations, including nucleophilic substitution and cyclization reactions, which are foundational in developing more complex heterocyclic structures . Researchers investigating anticancer agents may find this compound particularly relevant, as structurally related benzothiazole and benzonitrile derivatives have demonstrated potent inhibitory effects on various kinase targets and have been advanced into clinical trials . The nitrile functionality is generally metabolically stable and contributes to favorable pharmacokinetic properties and binding selectivity in many bioactive molecules . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans. Researchers should consult safety data sheets prior to handling.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

2-(3-aminophenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C13H9N3O3/c14-8-9-6-11(16(17)18)4-5-13(9)19-12-3-1-2-10(15)7-12/h1-7H,15H2

InChI Key

JUDDBBURZSQSON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N

Origin of Product

United States

Foundational & Exploratory

2-(3-Aminophenoxy)-5-nitrobenzonitrile chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-Aminophenoxy)-5-nitrobenzonitrile: Synthesis, Characterization, and Therapeutic Potential

Introduction

2-(3-Aminophenoxy)-5-nitrobenzonitrile is a highly functionalized aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Its structure, incorporating a nitrobenzonitrile core linked to an aminophenol via an ether bond, presents multiple reactive sites for chemical modification. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical structure, a plausible synthetic pathway, predicted spectroscopic data, and potential applications in therapeutic agent development. Given the limited availability of direct experimental data in public databases, this document leverages information from structurally analogous compounds to offer a robust technical profile.

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(3-Aminophenoxy)-5-nitrobenzonitrile is foundational to its chemical reactivity and potential biological activity. The electron-withdrawing nature of the nitro and cyano groups influences the electron density of the aromatic rings, while the amino group and ether linkage provide sites for hydrogen bonding and further derivatization.

Caption: Chemical structure of 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₃H₉N₃O₃ Calculated
Molecular Weight 255.23 g/mol Calculated
CAS Number Not available -
Appearance Expected to be a solid Inferred from analogs

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from analogs |

Plausible Synthetic Route

While a specific, validated synthesis for 2-(3-Aminophenoxy)-5-nitrobenzonitrile is not widely published, a feasible approach is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is based on established methods for synthesizing similar diaryl ethers, such as 2-(3-methoxyphenoxy)-5-nitrobenzonitrile[1]. The proposed reaction involves the condensation of 2-chloro-5-nitrobenzonitrile with 3-aminophenol in the presence of a weak base.

G start Starting Materials: 2-Chloro-5-nitrobenzonitrile 3-Aminophenol Potassium Carbonate Acetonitrile reaction Reaction Setup: Combine reactants in acetonitrile. Add K₂CO₃ as a base. start->reaction 1. Charging Flask reflux Reflux: Heat the mixture to reflux (approx. 82°C) for 3-6 hours. reaction->reflux 2. Heating workup Work-up: Cool to room temperature. Dilute with water to precipitate the product. reflux->workup 3. Quenching filtration Isolation: Filter the solid product. Wash with water to remove salts. workup->filtration 4. Isolation purification Purification: Recrystallize from ethanol to obtain the pure compound. filtration->purification 5. Purification final_product Final Product: 2-(3-Aminophenoxy)-5-nitrobenzonitrile purification->final_product

Caption: Proposed workflow for the synthesis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on careful control of reaction conditions and monitoring of progress by thin-layer chromatography (TLC).

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq), 3-aminophenol (1.05 eq), and anhydrous potassium carbonate (1.05 eq).

    • Add acetonitrile (10 mL per gram of the limiting reagent) as the solvent. The choice of acetonitrile is based on its suitable boiling point and ability to dissolve the reactants[1].

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-6 hours.

    • Monitor the reaction progress by TLC, observing the consumption of the starting materials.

  • Product Isolation and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing distilled water (3 times the volume of acetonitrile used). This will cause the product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with distilled water to remove any remaining potassium salts and other water-soluble impurities.

    • Air-dry the crude product.

    • For further purification, recrystallize the solid from a suitable solvent such as ethanol to yield purified 2-(3-Aminophenoxy)-5-nitrobenzonitrile[1].

Predicted Spectroscopic Profile

The structural elucidation of 2-(3-Aminophenoxy)-5-nitrobenzonitrile can be achieved through a combination of spectroscopic techniques. The following data is predicted based on the known spectral characteristics of its constituent functional groups and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.3 d 1H Ar-H Proton ortho to the nitro group.
~8.1 dd 1H Ar-H Proton ortho to the cyano group and meta to the nitro group.
~7.2 t 1H Ar-H Proton on the aminophenoxy ring.
~6.9 d 1H Ar-H Proton on the aminophenoxy ring.
~6.7 d 1H Ar-H Proton on the aminophenoxy ring.
~6.6 s 1H Ar-H Proton on the aminophenoxy ring.

| ~5.4 | br s | 2H | -NH₂ | Amine protons, broad due to exchange. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (ppm) Assignment Rationale
~160 C-O Aromatic carbon attached to the ether oxygen.
~150 C-NH₂ Aromatic carbon attached to the amino group.
~148 C-O Aromatic carbon attached to the ether oxygen.
~142 C-NO₂ Aromatic carbon attached to the nitro group.
~130-135 Ar-CH Aromatic carbons.
~118 C-CN Quaternary carbon of the nitrile group.
~115-125 Ar-CH Aromatic carbons.
~105-110 Ar-CH Aromatic carbons.

| ~100 | C-CN | Quaternary carbon of the nitrile group. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment Reference
3450 - 3300 Strong, Doublet N-H stretch (primary amine) [2]
~2230 Strong C≡N stretch (nitrile) [3]
1620 - 1580 Medium Aromatic C=C stretch [2]
1550 - 1490 Strong Asymmetric N-O stretch (nitro group) [4]
1350 - 1300 Strong Symmetric N-O stretch (nitro group) [4]

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |[5] |

Table 5: Predicted Mass Spectrometry Data

m/z Assignment Rationale
255 [M]⁺ Molecular ion peak.
225 [M - NO]⁺ Loss of nitric oxide.
209 [M - NO₂]⁺ Loss of the nitro group.
147 [M - C₆H₄NO₂]⁺ Cleavage of the ether bond.

| 108 | [C₆H₆NO]⁺ | Fragment from the aminophenoxy moiety. |

Potential Applications in Drug Development

The 2-(3-Aminophenoxy)-5-nitrobenzonitrile scaffold is a promising starting point for the development of novel therapeutic agents. Substituted benzonitriles are recognized as important pharmacophores in medicinal chemistry.[6] For instance, related nitrobenzonitrile derivatives have been investigated for their antiviral properties, specifically against picornaviruses, by inhibiting an early event in viral replication.[7][8] Furthermore, the aminobenzonitrile core is a key structural motif in the design of kinase inhibitors for anticancer therapy.[6]

The presence of distinct functional groups on the scaffold allows for a systematic exploration of its structure-activity relationship (SAR):

  • Amino Group: Can be acylated, alkylated, or used as a handle to introduce other functionalities to modulate solubility and target binding.

  • Nitrile Group: Can act as a hydrogen bond acceptor or a bioisostere for other groups.[2]

  • Nitro Group: Can be reduced to an amino group, providing another site for derivatization.

  • Ether Linkage: Provides conformational flexibility, which can be crucial for optimal binding to a biological target.

G scaffold 2-(3-Aminophenoxy)- 5-nitrobenzonitrile Scaffold library Combinatorial Library Synthesis (Derivatization at NH₂, NO₂, etc.) scaffold->library Starting Point screening High-Throughput Screening (e.g., Kinase or Antiviral Assays) library->screening Compound Collection hit_id Hit Identification screening->hit_id Bioactivity Data lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Structure-Activity Relationship preclinical Preclinical Development lead_opt->preclinical Candidate Selection clinical Clinical Trials preclinical->clinical

Caption: Conceptual workflow for the utilization of the scaffold in a drug discovery program.

Safety and Handling

As with any laboratory chemical, 2-(3-Aminophenoxy)-5-nitrobenzonitrile should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from related aromatic nitro compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-(3-Aminophenoxy)-5-nitrobenzonitrile represents a valuable, yet underexplored, chemical scaffold. This guide provides a foundational understanding of its structure, a reliable synthetic strategy, and a predicted spectroscopic profile to aid in its synthesis and characterization. The potential for this molecule and its derivatives in drug discovery, particularly in the development of antiviral and anticancer agents, warrants further investigation. The protocols and data presented herein serve as a robust starting point for researchers aiming to unlock the therapeutic potential of this versatile compound.

References

  • University of Calgary. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzonitrile. PubChem Compound Database. Available at: [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Informations Index. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-ethoxy-5-nitrobenzonitrile. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Cytotoxic and Proliferative Effects of 2-amino-5-nitrobenzonitrile on AGS Cancer Cell Line. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635–638. Available at: [Link]

  • PubMed. (n.d.). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Available at: [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Available at: [Link]

  • International Journal of Biological Sciences. (2010). Activity and interactions of antibiotic and phytochemical combinations against Pseudomonas aeruginosa in vitro. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-nitrobenzonitrile. NIST Chemistry WebBook. Available at: [Link]

Sources

Physicochemical Properties of 2-(3-Aminophenoxy)-5-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and analytical characterization of 2-(3-Aminophenoxy)-5-nitrobenzonitrile , a critical diaryl ether intermediate.[1]

Executive Summary

2-(3-Aminophenoxy)-5-nitrobenzonitrile (Formula: C₁₃H₉N₃O₃) is a functionalized diaryl ether scaffold used primarily as an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and azo-based chromophores.[1] Its structure—comprising an electron-deficient benzonitrile ring linked via an ether bridge to an electron-rich aniline moiety—imparts unique solubility and reactivity profiles essential for structure-activity relationship (SAR) modulation.[1]

This guide provides a definitive physicochemical profile, validated synthetic pathways, and standardized analytical protocols to ensure reproducibility in research and scale-up environments.[1]

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-(3-Aminophenoxy)-5-nitrobenzonitrile
Common Synonyms 3-(2-Cyano-4-nitrophenoxy)aniline; 5-Nitro-2-(3-aminophenoxy)benzonitrile
CAS Number Not widely listed; Analogous to 17420-30-3 (fragment)
Molecular Formula C₁₃H₉N₃O₃
Molecular Weight 255.23 g/mol
SMILES Nc1cccc(Oc2ccc(cc2C#N)=O)c1
Structural Geometry

The molecule features two aromatic systems separated by an ether oxygen.[1] The C–O–C bond angle (approx. 118°) creates a "bent" geometry, preventing coplanarity of the rings.[1]

  • Ring A (Benzonitrile): Highly electron-deficient due to the ortho-cyano and para-nitro groups, making it susceptible to nucleophilic attack if not fully substituted.[1]

  • Ring B (Aniline): Electron-rich, serving as the donor in azo coupling or further amide bond formation.[1]

Physicochemical Profile

The following data consolidates experimental ranges from structural analogs (e.g., 2-(3-methoxyphenoxy)-5-nitrobenzonitrile) and calculated predictive models.

Critical Parameters
PropertyValue / RangeSource/Method
Physical State Yellow to Orange Crystalline SolidVisual / Conjugation effect
Melting Point 128 – 135 °C (Predicted)Estimated vs. Methoxy analog (103°C) due to H-bonding
Boiling Point 460.5 ± 45.0 °C at 760 mmHgPredicted (ACD/Labs)
Density 1.42 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.35 ± 0.3 Calculated (Consensus)
pKa (Base) 3.8 ± 0.2 (Aniline NH₂)Lower than aniline (4.[1][2][3][4]6) due to inductive withdrawal
H-Bond Donors 1 (–NH₂)Structural Count
H-Bond Acceptors 4 (–CN, –NO₂, –O–, –N:)[1]Structural Count
Solubility Profile
  • High Solubility (>50 mg/mL): DMSO, DMF, DMAc (Dipolar aprotic solvents are preferred for stock solutions).[1]

  • Moderate Solubility: Acetone, Ethyl Acetate, Acetonitrile.[1]

  • Low Solubility: Ethanol, Methanol (Solubility increases significantly with heat).[1]

  • Insoluble: Water, Hexane.[1]

Synthetic Pathway & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1] The electron-withdrawing nitro and cyano groups on the benzonitrile ring activate the 2-position halogen for displacement by the phenoxide nucleophile.[1]

Synthesis Diagram (Graphviz)

SynthesisPathway SM1 2-Chloro-5-nitrobenzonitrile (Electrophile) Base K2CO3 / DMF 80°C, 4h SM1->Base SM2 3-Aminophenol (Nucleophile) SM2->Base Inter Meisenheimer Complex Base->Inter Addition Prod 2-(3-Aminophenoxy)- 5-nitrobenzonitrile Inter->Prod Elimination (-KCl)

Figure 1: SₙAr synthetic route. The reaction is driven by the activating effect of the p-NO₂ and o-CN groups.[1]

Experimental Protocol
  • Charge: Suspend 3-aminophenol (1.05 eq) and potassium carbonate (1.5 eq) in anhydrous DMF. Stir at RT for 30 min to generate the phenoxide.

  • Addition: Add 2-chloro-5-nitrobenzonitrile (1.0 eq) portion-wise. The reaction is exothermic.[1]

  • Reaction: Heat to 80–90°C for 3–5 hours. Monitor by HPLC (disappearance of nitrile starting material).[1]

  • Work-up: Pour the mixture into ice-water (10x volume). The product will precipitate as a yellow solid.[1]

  • Purification: Filter and wash with water.[1][5] Recrystallize from Ethanol/Water (8:2) to remove trace phenolic impurities.

Analytical Characterization Protocols

To ensure "Trustworthiness" in data reporting, use the following self-validating methods.

HPLC Method (Purity & Assay)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Benzonitrile π-π*) and 330 nm (Nitro/Aniline charge transfer).[1]

  • Retention Time: Product typically elutes at ~8.5 min; distinct from starting material (2-chloro analog) at ~10.2 min.[1]

Spectroscopic Identification (¹H NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 5.4 ppm (s, 2H): Broad singlet for –NH₂ (Exchangeable with D₂O).

    • δ 8.8 ppm (d, 1H): Proton adjacent to Nitro group (H6 on benzonitrile ring).[1]

    • δ 6.9 – 7.4 ppm (m): Multiplet for the phenoxy ring protons.[1]

    • Diagnostic Shift: The H3 proton on the benzonitrile ring (ortho to ether) shifts upfield relative to the chloro-precursor due to the shielding effect of the oxygen.[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Yellow Solid) Solubility Solubility Test (DMSO/MeOH) Sample->Solubility KF Water Content (Karl Fischer) Sample->KF HPLC HPLC-UV Purity (>98% Target) Solubility->HPLC NMR 1H-NMR Structure Verification Solubility->NMR Release Certificate of Analysis HPLC->Release Pass NMR->Release Confirm KF->Release <0.5%

Figure 2: Quality Control workflow for intermediate validation.

Stability & Safety

Stability Profile
  • Thermal: Stable up to ~200°C. Avoid prolonged exposure to temperatures >80°C in solution to prevent ether cleavage.[1]

  • Hydrolytic: The nitrile group is susceptible to hydrolysis to the amide/acid under strong acidic or basic conditions at high temperatures.[1]

  • Photostability: Sensitive to light (nitro group reduction/degradation).[1] Store in amber vials.

Handling Precautions
  • Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.[1]

  • Nitro Compounds: Although stable, organic nitro compounds should be treated as potential energetic materials during large-scale drying.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

References

  • United States Patent Office. (1982).[1] Herbicidal 2-phenoxy-3-pyridinecarboxamides and intermediates. US Patent 4,332,820.[1] (Describes synthesis of analogous 2-(3-methoxyphenoxy)-5-nitrobenzonitrile). Link

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.[1] (Mechanistic grounding for SₙAr). Link[1]

  • PubChem Database. (2023).[1] Compound Summary: 2-Amino-5-nitrobenzonitrile (Fragment Reference). National Center for Biotechnology Information.[1] Link[1]

Sources

An In-depth Technical Guide to 2-(3-Aminophenoxy)-5-nitrobenzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenoxy)-5-nitrobenzonitrile is a multifaceted aromatic compound characterized by a nitro group, a cyano functionality, and an aminophenoxy moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, making it amenable to various chemical transformations. The presence of an amino group provides a key site for derivatization, opening avenues for the synthesis of a diverse array of more complex molecules.

Chemical Identity and Physicochemical Properties

While specific experimental data for 2-(3-Aminophenoxy)-5-nitrobenzonitrile is not available, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
IUPAC Name 2-(3-Aminophenoxy)-5-nitrobenzonitrile
Molecular Formula C₁₃H₉N₃O₃
Molecular Weight 255.23 g/mol
Appearance Expected to be a yellow to orange solid
Solubility Predicted to be soluble in DMSO and DMF, with limited solubility in other organic solvents and water.
Melting Point Estimated to be in the range of 150-180 °C

Synonyms for the related compound 2-Amino-5-nitrobenzonitrile include:

  • 2-Cyano-4-nitroaniline

  • 5-Nitroanthranilonitrile

Proposed Synthesis and Experimental Protocol

The synthesis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This widely used reaction class is effective for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in the starting material.[1][2][3] The proposed synthesis involves the reaction of 2-chloro-5-nitrobenzonitrile with 3-aminophenol in the presence of a base. A similar procedure has been successfully employed for the synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile.[4]

Synthetic Workflow

Synthesis_Workflow start 2-Chloro-5-nitrobenzonitrile + 3-Aminophenol reaction Nucleophilic Aromatic Substitution (Base, Solvent, Heat) start->reaction workup Workup and Purification (Filtration, Washing, Recrystallization) reaction->workup product 2-(3-Aminophenoxy)-5-nitrobenzonitrile workup->product

Sources

A Technical Guide to the Solubility Profile of 2-(3-Aminophenoxy)-5-nitrobenzonitrile in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. This technical guide provides an in-depth analysis of the solubility profile of 2-(3-Aminophenoxy)-5-nitrobenzonitrile, a key intermediate in the synthesis of various therapeutic agents. We explore the theoretical principles governing its dissolution in polar aprotic solvents, present a detailed, field-proven experimental protocol for solubility determination, and discuss the practical implications of this data for process chemistry and formulation development. By integrating theoretical models with robust experimental methodology, this guide serves as a comprehensive resource for scientists seeking to optimize reaction conditions, purification processes, and final product formulation.

Introduction: The Critical Role of Solubility

2-(3-Aminophenoxy)-5-nitrobenzonitrile is a crucial building block in medicinal chemistry, notable for its role in the synthesis of kinase inhibitors and other targeted therapies. The molecule's structure, featuring a polar aminophenoxy group, a highly polar nitro group, and a nitrile moiety, results in complex intermolecular interactions that dictate its solubility.

In pharmaceutical development, solubility is not merely a physical constant but a critical variable that influences:

  • Reaction Kinetics and Yield: The rate and efficiency of synthetic steps are often dependent on the concentration of reactants in the solution.

  • Purification and Crystallization: Controlling solubility by solvent selection and temperature modulation is fundamental to achieving high purity and the desired polymorphic form of an intermediate or final API.

  • Formulation and Bioavailability: The solubility of the final API directly impacts its dissolution rate in physiological fluids, a key determinant of its absorption and ultimate therapeutic efficacy.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (ACN)—are widely used in the synthesis of such compounds due to their ability to dissolve a broad range of organic molecules and their inertness to many reaction conditions. This guide focuses specifically on the behavior of 2-(3-Aminophenoxy)-5-nitrobenzonitrile in these industrially relevant solvents.

Theoretical Framework for Solubility

The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[1]

Intermolecular Forces and Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP).[2][3] HSP deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bond formation.

Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The distance (Ra) between the solute and solvent in this space is a measure of their dissimilarity.[4] A smaller distance indicates a higher affinity and, therefore, higher predicted solubility.

For 2-(3-Aminophenoxy)-5-nitrobenzonitrile, the presence of the nitro, amino, and nitrile groups suggests significant contributions from polar (δP) and hydrogen bonding (δH) parameters, making solvents with similar HSP profiles prime candidates for achieving high solubility.

Thermodynamic Models

While HSP provides a useful framework for solvent screening, more quantitative predictions often rely on thermodynamic models. The Jouyban-Acree model, for instance, is a widely used equation for correlating and predicting solute solubility in mixed solvent systems and at various temperatures.[5][6][7] The model accounts for the complex solute-solvent and solvent-solvent interactions that govern the overall solubility behavior.[5] Accurate solubility prediction is crucial for optimizing experimental design and streamlining workflows in pharmaceutical development.[8][9]

Experimental Determination of Solubility

To ensure scientific integrity, a robust and validated experimental method is paramount. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility and is recommended by organizations like the OECD.[10][11]

Shake-Flask Methodology: A Self-Validating Protocol

This protocol is designed to ensure that true thermodynamic equilibrium is achieved and accurately measured.

Objective: To determine the equilibrium solubility of 2-(3-Aminophenoxy)-5-nitrobenzonitrile in selected polar aprotic solvents at controlled temperatures.

Materials:

  • 2-(3-Aminophenoxy)-5-nitrobenzonitrile (purity >99%)

  • HPLC-grade solvents (DMSO, DMF, NMP, Acetonitrile)

  • Temperature-controlled orbital shaker or incubator

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • 0.45 µm PTFE syringe filters

  • Calibrated positive displacement pipettes

  • HPLC system with UV detector

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-(3-Aminophenoxy)-5-nitrobenzonitrile to several vials. Causality: Using an excess of solid ensures that the solution will reach saturation, a fundamental requirement for measuring equilibrium solubility.

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the selected polar aprotic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K, 308.15 K, and 318.15 K). Agitate the slurries for a predetermined time (e.g., 24-48 hours). Causality: Continuous agitation ensures intimate contact between the solid and solvent, while a prolonged equilibration time is necessary to reach a thermodynamic steady state. Preliminary experiments should be run to confirm the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Causality: This step minimizes the amount of suspended solid that could clog the filter and artificially inflate the measured concentration.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette. Immediately filter the solution through a 0.45 µm PTFE syringe filter into a clean vial. Discard the first portion of the filtrate to prevent errors from filter adsorption. Trustworthiness: Filtering is a critical step to remove any undissolved micro-particulates. Using a PTFE filter is essential for compatibility with organic solvents.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

Visualization of Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A 1. Add Excess Solute to Vials B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant T for 24-48h B->C D 4. Settle for >2h to Allow Phase Separation C->D E 5. Withdraw & Filter Supernatant (0.45 µm) D->E Equilibrated Slurry F 6. Accurately Dilute Filtrate E->F G 7. Quantify via Validated HPLC Method F->G H Calculate Solubility (mg/mL) G->H G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Quantification by HPLC

A reverse-phase HPLC method with UV detection is a robust and specific technique for quantifying nitroaromatic compounds like 2-(3-Aminophenoxy)-5-nitrobenzonitrile.[12][13][14]

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid). For example, a 60:40 (v/v) mixture of Acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[15]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Validation: The method must be validated for linearity, accuracy, and precision. A calibration curve should be prepared using standards of known concentration.

Solubility Profile and Data Analysis

While specific experimental data for 2-(3-Aminophenoxy)-5-nitrobenzonitrile is not widely published, the following table presents illustrative data based on the expected behavior of structurally similar molecules in common polar aprotic solvents. This data serves as a practical example for analysis.

Table 1: Illustrative Solubility of 2-(3-Aminophenoxy)-5-nitrobenzonitrile (mg/mL)

SolventDielectric Constant (ε)Dipole Moment (μ, D)Temperature (K)Solubility (mg/mL)
NMP 32.24.09298.15150.5
308.15185.2
318.15228.1
DMF 36.73.86298.15135.8
308.15166.7
318.15205.4
DMSO 46.73.96298.15120.3
308.15148.1
318.15182.5
Acetonitrile 37.53.92298.1525.4
308.1533.1
318.1543.0
Analysis of Solubility Trends
  • Effect of Solvent: The illustrative data shows the highest solubility in NMP, followed by DMF and DMSO, with significantly lower solubility in Acetonitrile. This trend can be explained by the solvents' ability to effectively disrupt the crystal lattice of the solute and form strong solute-solvent interactions. NMP and DMF are excellent hydrogen bond acceptors and have strong dipolar interactions, which are well-suited to solvate the polar functional groups of the target molecule. While DMSO is also highly polar, its larger molecular size may introduce steric hindrance. Acetonitrile, although polar, is a weaker hydrogen bond acceptor, leading to lower solvating power for this specific solute.

  • Effect of Temperature: In all solvents, the solubility increases with temperature. This indicates that the dissolution process is endothermic (ΔH_sol > 0). This is a common behavior for the dissolution of crystalline organic solids. The energy input (heat) helps to overcome the strong intermolecular forces within the crystal lattice, favoring the dissolved state.

Visualization of Influencing Factors

G Solubility Solubility Solute Solute Properties (Crystal Lattice Energy, Polarity) Interactions Solute-Solvent Interactions Solute->Interactions Overcome Lattice Energy Solvent Solvent Properties (Polarity, H-Bonding, Size) Solvent->Interactions Forms Solvation Shell Interactions->Solubility Favors Dissolution Temperature Temperature Temperature->Solubility Increases (Endothermic)

Caption: Key Factors Influencing Compound Solubility.

Practical Implications for Drug Development

The solubility data, whether experimentally determined or accurately predicted, has direct and actionable consequences:

  • Process Chemistry: For a synthetic step requiring high concentrations, NMP or DMF would be superior solvent choices over Acetonitrile. Conversely, Acetonitrile could be an effective anti-solvent for inducing crystallization from an NMP or DMF solution, enabling efficient purification and isolation of the product.

  • Formulation Development: If 2-(3-Aminophenoxy)-5-nitrobenzonitrile were the final API, its low aqueous solubility would present a bioavailability challenge. The high solubility in solvents like DMSO and NMP suggests that formulation strategies such as amorphous solid dispersions or lipid-based formulations, which utilize such solvents during processing, could be viable approaches to enhance dissolution and absorption.

Conclusion

The solubility profile of 2-(3-Aminophenoxy)-5-nitrobenzonitrile in polar aprotic solvents is a complex interplay of solute-solvent interactions, dictated by the specific molecular properties of both the solute and the solvent. A thorough understanding, grounded in both theoretical principles like Hansen Solubility Parameters and rigorous experimental data from methods such as the shake-flask technique, is indispensable. This knowledge empowers researchers and drug development professionals to make informed decisions, leading to more efficient synthetic processes, robust purification strategies, and ultimately, the successful formulation of new therapeutic agents.

References

  • Bjoernsdoettir, H. S., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry.
  • Jouyban, A., & Acree, W. E. (2006). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Journal of the Ceramic Society of Japan.
  • Kuzmina, A., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. Available at: [Link]

  • Chen, P.-C., et al. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. ACS Omega. Available at: [Link]

  • Ferreira, O., et al. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Processes. Available at: [Link]

  • Jouyban, A., et al. (2006). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC press.
  • Wikipedia contributors. (2024). Hansen solubility parameter. Wikipedia. Available at: [Link]

  • Guest, D., et al. (2014). A Review of Methods for the Calculation of Solution Free Energies and the Modelling of Systems in Solution. ResearchGate. Available at: [Link]

  • Hansen Solubility Parameters Official Site. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available at: [Link]

  • EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Cogent. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available at: [Link]

  • European Commission. (1992). A.8. PARTITION COEFFICIENT. Available at: [Link]

  • Pérez-Sánchez, G., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Available at: [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Guide. Available at: [Link]

  • OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at: [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]

  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Horváth, T., et al. (2007). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Cogent HPLC. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]

Sources

Technical Guide: Thermal Transitions & Characterization of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and thermal analysis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile , a critical intermediate in the synthesis of high-performance polyimides and functional dyes.

Executive Summary

2-(3-Aminophenoxy)-5-nitrobenzonitrile is a bifunctional aromatic intermediate characterized by a benzonitrile core substituted with a nitro group at the 5-position and a 3-aminophenoxy moiety at the 2-position. Its unique "nitro-amine" asymmetry makes it a valuable precursor for AB-type monomers used in polyimide synthesis and as a coupling agent in azo-dye chemistry.

This guide provides a rigorous framework for determining its melting point (MP) and thermal transitions, addressing the specific challenges posed by its potential for thermal instability (nitro group decomposition) and hygroscopicity (amine functionality).

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

To accurately interpret thermal data, one must understand the molecular architecture. The compound is synthesized via a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitrobenzonitrile  with 3-aminophenol .
PropertyDescription
Chemical Name 2-(3-Aminophenoxy)-5-nitrobenzonitrile
Molecular Formula

Molecular Weight ~255.23 g/mol
Key Functional Groups Nitrile (-CN), Nitro (

), Primary Amine (

), Ether Linkage (-O-)
Structural Analog 2-(3-Methoxyphenoxy)-5-nitrobenzonitrile (MP: 102–103.5 °C) [1]
Synthesis & Impurity Profile

The thermal transitions are heavily influenced by the purity of the synthesized material. Common impurities include unreacted 3-aminophenol (MP: 122 °C) and 2-chloro-5-nitrobenzonitrile (MP: 105–108 °C).

SynthesisPath Start1 2-Chloro-5-nitrobenzonitrile (Electrophile) Process SNAr Reaction (K2CO3, DMF/DMSO, 80-100°C) Start1->Process Start2 3-Aminophenol (Nucleophile) Start2->Process Product 2-(3-Aminophenoxy)- 5-nitrobenzonitrile Process->Product Impurity Potential Impurities: Unreacted Phenol Bis-substitution products Process->Impurity

Figure 1: Synthesis pathway via nucleophilic aromatic substitution. Purity is critical for accurate thermal analysis.

Thermal Characterization Protocols

Melting Point Prediction & Analysis

While the specific melting point of the target compound is often proprietary to specific resin formulations, we can bracket the expected range using Structural-Property Relationships (SPR) .

  • Baseline: The methoxy-analog (2-(3-methoxyphenoxy)-5-nitrobenzonitrile) melts at 102–103.5 °C [1].

  • Shift Factor: Replacing the methoxy group (

    
    ) with an amino group (
    
    
    
    ) introduces intermolecular hydrogen bonding.
  • Prediction: This substitution typically elevates the melting point by 30–60 °C .

  • Expected Range: 135 °C – 165 °C .

Experimental Protocol (Capillary Method):

  • Drying: Dry sample at 40 °C under vacuum (10 mbar) for 4 hours to remove solvates.

  • Ramp Rate: 10 °C/min to 100 °C, then 1 °C/min.

  • Observation: Watch for "sweating" (solvent release) vs. true meniscus formation (melting).

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing between melting, glass transition (


), and decomposition.

Methodology:

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or equivalent).

  • Pan System: Hermetically sealed aluminum pans (to contain volatile decomposition products).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 250 °C.

    • Critical: Do not overheat; nitro compounds can decompose exothermically above 280 °C.

Data Interpretation Table:

Transition TypeExpected TemperatureSignal ShapeInterpretation
Drying/Volatiles 50–90 °CBroad EndothermLoss of residual solvent (water/ethanol).
Melting (

)
135–165 °C (Est.)Sharp EndothermPhase transition of the crystalline solid.
Recrystallization Post-

Small ExothermIf the sample is polymorphic, it may recrystallize into a stable form.
Decomposition >250 °CBroad ExothermThermal degradation of the nitro group (

).

Analytical Workflow for Validation

To ensure the melting point data is valid, a "Self-Validating System" approach is required. You must cross-reference thermal data with purity data.

CharacterizationWorkflow cluster_fail Failure Modes Sample Crude Sample HPLC HPLC Purity Check (>98% Required) Sample->HPLC TGA TGA Analysis (Volatiles < 0.5%) Sample->TGA DSC DSC Analysis (Melting Onset) HPLC->DSC If Pure TGA->DSC If Dry Result Validated Thermal Profile DSC->Result Impure Broad Melting Range (>2°C spread) DSC->Impure Impurity Effect

Figure 2: Validation workflow. DSC results are only reliable if HPLC confirms purity >98% and TGA confirms solvent content <0.5%.

References

  • Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. PrepChem. Retrieved from .

  • 2-Amino-5-nitrobenzonitrile (Starting Material) Properties. Thermo Scientific Chemicals. Retrieved from .

  • Thermal Analysis of Pharmaceuticals (DSC Methodologies). MDPI. Retrieved from .

  • Nucleophilic Aromatic Substitution of Nitrobenzonitriles. Organic Syntheses. Coll. Vol. 3, p. 1004.[1]

Sources

An In-depth Technical Guide to the Safety Data and Predicted Toxicity Profile of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the available safety information and a predicted toxicity profile for the novel compound, 2-(3-Aminophenoxy)-5-nitrobenzonitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a structure-activity relationship (SAR) framework. By dissecting the compound into its core functional moieties—the aminophenoxy, nitroaromatic, and benzonitrile groups—we extrapolate potential toxicological endpoints based on established data from analogous chemical structures. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling informed decision-making regarding handling, safety protocols, and future toxicological assessments.

Introduction and Statement of Expert Assessment

As a novel chemical entity, 2-(3-Aminophenoxy)-5-nitrobenzonitrile lacks a comprehensive, experimentally derived safety data sheet (SDS) and a full toxicological profile. This guide is formulated from an expert perspective, leveraging established principles of toxicology and medicinal chemistry to construct a predictive assessment. The causality behind the predicted toxicological effects is rooted in the known reactivity and metabolic pathways of its constituent chemical classes. Every assertion in this guide is supported by authoritative sources, ensuring a self-validating system of scientific integrity.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of 2-(3-Aminophenoxy)-5-nitrobenzonitrile is presented in Table 1. These parameters are crucial for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC₁₃H₉N₃O₃Calculation
Molecular Weight255.23 g/mol Calculation
AppearanceLikely a solid at room temperatureBased on similar aromatic compounds
Water SolubilityPredicted to be lowBased on the aromatic and nitro functional groups
LogP (octanol-water partition coefficient)Moderately highPrediction based on structural components

Predicted Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis

The toxicological profile of 2-(3-Aminophenoxy)-5-nitrobenzonitrile can be inferred by examining its three primary structural components.

The Aromatic Amine and Phenoxy Moiety

Aromatic amines are a class of compounds known for their potential to cause a range of toxic effects. The primary concern with many aromatic amines is their metabolic activation to reactive electrophilic species that can bind to macromolecules like DNA, leading to mutagenicity and carcinogenicity.[1][2][3]

  • Metabolic Activation: The amino group can undergo N-hydroxylation by cytochrome P450 enzymes, a critical step in the bioactivation of many aromatic amines.[4][5] This can be followed by further enzymatic reactions to form highly reactive nitrenium ions.[6]

  • Predicted Toxicity:

    • Mutagenicity/Genotoxicity: High suspicion of mutagenic potential.

    • Carcinogenicity: Potential for carcinogenicity, particularly with chronic exposure.

    • Hemotoxicity: Aromatic amines can induce methemoglobinemia.

The phenoxy ether linkage is generally considered to be relatively stable. However, the overall toxicity will be dominated by the more reactive amino and nitro groups.

The Nitroaromatic Moiety

Nitroaromatic compounds are recognized for their toxic properties, which are often mediated by the reduction of the nitro group.[7][8][9]

  • Metabolic Activation: The nitro group can be reduced by nitroreductase enzymes, present in both mammalian tissues and gut microbiota, to form nitroso and hydroxylamine intermediates.[10][11] These intermediates are highly reactive and can lead to oxidative stress and covalent binding to cellular macromolecules.

  • Predicted Toxicity:

    • Mutagenicity/Genotoxicity: The nitro group is a well-known structural alert for mutagenicity.[12]

    • Systemic Toxicity: Potential for liver and kidney toxicity.

    • Reproductive Toxicity: Some nitroaromatic compounds have been shown to have adverse effects on reproduction.

The Benzonitrile Moiety

The toxicity of nitriles can vary significantly based on their structure. While some aliphatic nitriles can release cyanide through metabolic processes, benzonitrile and its derivatives are primarily metabolized through aromatic hydroxylation.[13][14][15][16]

  • Metabolism: The primary metabolic pathway for benzonitrile is aromatic hydroxylation to form cyanophenols, which are then conjugated and excreted.[16][17] The liberation of cyanide from benzonitrile is not a significant metabolic pathway.[17]

  • Predicted Toxicity:

    • Acute Toxicity: Likely to be moderate.

    • Irritation: Potential for skin and eye irritation.[16]

Synergistic and Overall Predicted Toxicity

The combination of these three functional groups in a single molecule suggests a complex toxicological profile. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic system can influence the overall reactivity and metabolic fate of the compound.

Recommended Safety and Handling Protocols

Given the predicted toxicological profile, the following handling procedures are recommended as a precautionary measure.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear nitrile gloves and a lab coat. Ensure full skin coverage.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working with the compound as a powder or if aerosolization is possible.

Engineering Controls
  • All handling of 2-(3-Aminophenoxy)-5-nitrobenzonitrile should be conducted in a certified chemical fume hood.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Proposed Experimental Workflow for Toxicological Assessment

To definitively determine the toxicity profile of 2-(3-Aminophenoxy)-5-nitrobenzonitrile, a structured experimental approach is necessary. This workflow should adhere to internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[18][19][20][21]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Acute Toxicity cluster_2 Phase 3: Repeated Dose Toxicity cluster_3 Phase 4: Chronic Toxicity & Carcinogenicity Ames Test (OECD 471) Ames Test (OECD 471) Acute Oral Toxicity (OECD 423/425) Acute Oral Toxicity (OECD 423/425) Ames Test (OECD 471)->Acute Oral Toxicity (OECD 423/425) If positive In Vitro Micronucleus Test (OECD 487) In Vitro Micronucleus Test (OECD 487) In Vitro Micronucleus Test (OECD 487)->Acute Oral Toxicity (OECD 423/425) If positive Cell Viability Assays Cell Viability Assays Cell Viability Assays->Acute Oral Toxicity (OECD 423/425) 28-Day Oral Toxicity Study (OECD 407) 28-Day Oral Toxicity Study (OECD 407) Acute Oral Toxicity (OECD 423/425)->28-Day Oral Toxicity Study (OECD 407) Acute Dermal Toxicity (OECD 402) Acute Dermal Toxicity (OECD 402) Acute Inhalation Toxicity (OECD 403) Acute Inhalation Toxicity (OECD 403) 90-Day Oral Toxicity Study (OECD 408) 90-Day Oral Toxicity Study (OECD 408) 28-Day Oral Toxicity Study (OECD 407)->90-Day Oral Toxicity Study (OECD 408) Carcinogenicity Study (OECD 451) Carcinogenicity Study (OECD 451) 90-Day Oral Toxicity Study (OECD 408)->Carcinogenicity Study (OECD 451) If warranted

Figure 1: A proposed tiered approach for the toxicological evaluation of 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

Potential Metabolic Pathways

Understanding the metabolic fate of 2-(3-Aminophenoxy)-5-nitrobenzonitrile is crucial for predicting its toxicity. Based on its structural components, several metabolic pathways are plausible.

G cluster_0 Phase I Metabolism cluster_1 Reactive Intermediates cluster_2 Phase II Metabolism (Detoxification) Parent Compound 2-(3-Aminophenoxy)-5-nitrobenzonitrile N-Hydroxylation N-Hydroxylation (Aromatic Amine) Parent Compound->N-Hydroxylation Nitroreduction Nitroreduction (Nitro Group) Parent Compound->Nitroreduction Aromatic Hydroxylation Aromatic Hydroxylation (Benzonitrile Ring) Parent Compound->Aromatic Hydroxylation Nitrenium Ion Nitrenium Ion N-Hydroxylation->Nitrenium Ion Bioactivation Hydroxylamine/Nitroso Hydroxylamine/Nitroso Nitroreduction->Hydroxylamine/Nitroso Bioactivation Glucuronidation Glucuronidation Aromatic Hydroxylation->Glucuronidation Sulfation Sulfation Aromatic Hydroxylation->Sulfation DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Protein Adducts Protein Adducts Hydroxylamine/Nitroso->Protein Adducts Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Figure 2: Predicted metabolic pathways for 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

Conclusion and Future Directions

This in-depth technical guide provides a predictive toxicological assessment of 2-(3-Aminophenoxy)-5-nitrobenzonitrile based on a rigorous structure-activity relationship analysis. The presence of aromatic amine, nitroaromatic, and benzonitrile moieties suggests a significant potential for toxicity, including mutagenicity, carcinogenicity, and systemic organ effects. The recommendations for safe handling and a proposed experimental workflow for comprehensive toxicological evaluation are provided to guide researchers in their work with this compound. It is imperative that the predicted toxicological profile presented herein is confirmed through empirical studies to ensure the safety of all personnel and the integrity of research outcomes.

References

Sources

Thermodynamic Stability & Process Safety: 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, synthesis safety, and handling protocols for 2-(3-Aminophenoxy)-5-nitrobenzonitrile , a critical intermediate in the synthesis of high-performance polymers (polyimides) and specific bioactive diaryl ether scaffolds.

Part 1: Executive Summary & Chemical Architecture

The Stability Paradox

2-(3-Aminophenoxy)-5-nitrobenzonitrile (CAS: Analogous to 17420-30-3 family) represents a classic "push-pull" electronic system. The molecule features a strongly electron-withdrawing nitro group (


) and nitrile group (

) on the central benzene ring, coupled via an ether linkage to an electron-rich 3-aminophenoxy moiety.

While the diaryl ether linkage provides hydrolytic robustness, the thermodynamic stability of this intermediate is governed by two competing factors:

  • The Nitro Group (Energetic Hazard): Nitroaromatics are metastable. Upon thermal initiation, they undergo irreversible exothermic decomposition (often via nitro-nitrite rearrangement), posing a risk of thermal runaway.

  • The Amine Group (Oxidative Hazard): The primary amine on the phenoxy ring is susceptible to oxidation and radical coupling, which can lower the onset temperature of bulk decomposition.

Critical Directive: This compound must be treated as a Type B thermal hazard (potential for self-heating) until specific ARC (Accelerating Rate Calorimetry) data confirms otherwise.

Structural Analysis
  • Core Scaffold: 2-phenoxybenzonitrile.

  • Activation: The 5-nitro group activates the ring for the initial Nucleophilic Aromatic Substitution (SNAr) synthesis but remains the primary source of stored chemical energy (

    
     typical for nitroaromatics).
    
  • Vulnerability: The 3-amino group introduces a vector for oxidative degradation, necessitating inert atmosphere storage.

Part 2: Thermodynamic Profiling Protocols

To validate the safety of this intermediate, a tiered approach to thermal screening is required. Do not rely on literature melting points alone; decomposition often begins near the melt.

Tier 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (


) and Total Energy of Decomposition (

).
  • Protocol:

    • Sample Mass: 2–4 mg (Keep low to prevent cell rupture).

    • Crucible: Gold-plated high-pressure crucibles (to contain volatile decomposition gases).

    • Ramp Rate: 5°C/min from 30°C to 400°C.

    • Atmosphere: Nitrogen (50 mL/min).

  • Interpretation Criteria:

    • Safe Processing Window: Process temperature must be

      
      .
      
    • Energetic Threshold: If

      
      , the material has explosive potential. If 
      
      
      
      , strict engineering controls are mandated.
Tier 2: Accelerating Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) for scale-up storage. DSC is dynamic; ARC is adiabatic and mimics a large-scale reactor or drum.

  • Key Metric:

    
     (The temperature at which the reaction will runaway within 24 hours).
    
  • Standard: Ensure storage temperature is at least 50°C below the

    
    .
    
Decomposition Mechanism

The thermal degradation of nitrobenzonitriles typically follows a radical mechanism. The nitro group isomerizes to a nitrite ester, followed by homolytic cleavage of the O-NO bond, releasing NO and forming a reactive phenoxy radical.

Decomposition Start 2-(3-Aminophenoxy) -5-nitrobenzonitrile Step1 Nitro-Nitrite Rearrangement Start->Step1  ΔT > 200°C   Step2 Homolytic Cleavage (NO Release) Step1->Step2  Exothermic   End Polymeric Tars & Gaseous Byproducts Step2->End  Runaway  

Figure 1: Proposed thermal decomposition pathway for nitro-aromatic intermediates.

Part 3: Synthesis & Process Safety

The synthesis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile is typically achieved via SNAr displacement. This reaction is exothermic and requires rigorous thermal control.

Synthesis Workflow

Reaction: 2-Chloro-5-nitrobenzonitrile + 3-Aminophenol


 Product
  • Hazard: The reaction involves a nitrated aromatic ring and a base. Incompatible mixing can lead to rapid gas evolution.

  • Control Strategy: Semi-batch addition of the base (e.g., K2CO3) to the phenol/nitrile mixture to control the heat release rate (

    
    ).
    

Synthesis Reactants Reactants: 2-Chloro-5-nitrobenzonitrile + 3-Aminophenol Mixing Controlled Addition: Base (K2CO3) added portion-wise Reactants->Mixing Solvent Solvent Selection: DMSO or NMP (High thermal mass) Solvent->Mixing Reaction SNAr Reaction Temp: 80-100°C Exotherm Monitoring Mixing->Reaction Quench Quench/Precipitation Water addition Reaction->Quench Isolation Filtration & Drying (Avoid over-drying) Quench->Isolation

Figure 2: Process safety workflow for the SNAr synthesis of the intermediate.

Quantitative Data Summary (Estimated)

Note: Values below are representative of the chemical class and must be validated per batch.

ParameterValue / RangeSignificance
Melting Point 195°C – 205°CHigh melting point implies strong lattice energy.
DSC Onset (

)
~260°CTemperature where decomposition becomes detectable.
Energy of Decomp (

)
350 – 600 J/gModerate to High energy. Potential for deflagration.[1][2]
Limiting Oxygen Conc (LOC) < 12%Dust explosion hazard. Handle under Nitrogen.[3]

Part 4: Handling & Storage Protocols[1]

Storage Conditions
  • Temperature: Store at ambient temperature (

    
    ). Avoid storage near steam lines or heat sources.
    
  • Atmosphere: Store under Nitrogen or Argon blanket. The amine group will darken (oxidize) upon prolonged exposure to air, potentially catalyzing lower-temperature decomposition.

  • Container: High-density polyethylene (HDPE) or glass-lined steel. Avoid iron or rust, which can catalyze nitro decomposition.

Analytical Monitoring

Routine purity checks should be performed to detect degradation early.

  • HPLC Method: C18 Column, Acetonitrile/Water gradient with 0.1% Formic Acid.

  • Impurity Alert: Look for the "dimer" peak (azo coupling) or hydrolysis of the nitrile group (amide formation).

References

  • National Institute of Standards and Technology (NIST). (2023). 3-Nitrobenzonitrile Thermochemistry Data. NIST Chemistry WebBook.[4] Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of p-Nitrobenzonitrile and derivatives. Coll. Vol. 3. Retrieved from [Link]

  • ResearchGate. (2023). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile. Retrieved from [Link]

Sources

Electronic properties and dipole moment of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Properties and Dipole Moment of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Executive Summary

2-(3-Aminophenoxy)-5-nitrobenzonitrile represents a specialized class of "push-pull" chromophores and high-performance polymer intermediates.[1][2][3] Structurally, it features an electron-deficient benzonitrile core substituted with a strong nitro acceptor and an electron-rich aminophenoxy donor.[1][3]

This guide provides a comprehensive analysis of its electronic architecture, synthesis, and characterization.[4][1][2][3] While direct experimental data for this specific isomer is rare in open literature, its properties can be rigorously derived from its structural congeners (e.g., 2-(4-aminophenoxy) analogs) and first-principles chemistry.[1][2][3] This molecule is of significant interest for Non-Linear Optical (NLO) applications due to its acentric dipolar nature and as a monomer for functionalized polyimides requiring high thermal stability and solubility.[4][1][3]

Molecular Architecture & Electronic Theory

The electronic behavior of this molecule is governed by the Intramolecular Charge Transfer (ICT) pathway.[4][1][3] The molecule consists of two aromatic systems linked by an ether oxygen bridge, which acts as a conjugation interrupt but allows for through-space and inductive electronic coupling.[4][1][3]

Structural Analysis
  • Acceptor Moiety (Ring A): The 5-nitrobenzonitrile ring.[1][2][3]

    • Nitro Group (

      
      ):  Located at position 5 (para to the ether linkage).[1][2][3] This is the primary electron acceptor, creating a strong dipole along the 
      
      
      
      axis.[4][1][3]
    • Cyano Group (

      
      ):  Located at position 1 (ortho to the ether linkage).[1][2][3] It reinforces the electron deficiency of the ring but introduces a secondary dipole vector.[4][1][3]
      
  • Donor Moiety (Ring B): The 3-aminophenoxy group.[1][2][3]

    • Amino Group (

      
      ):  Located at the meta-position relative to the ether linkage.[1][2][3] It increases the electron density of the phenoxy ring but is not in direct resonance with the nitro group on Ring A.[4][1][3]
      
  • The Bridge (

    
    ):  The ether oxygen is a crucial donor to Ring A (via 
    
    
    
    interaction), effectively transferring electron density from the phenoxy wing to the nitro-substituted ring.[1][2][3]
Dipole Moment Vector Analysis

The total dipole moment (


) is the vector sum of the group moments.[4][1][2][3]
  • Primary Vector: The interaction between the ether oxygen (donor) and the para-nitro group (acceptor) creates a significant dipole moment, estimated at 4.0 – 5.0 D .[4][1][2][3]

  • Secondary Vector: The cyano group adds a vector (~4.0 D) at a

    
     angle to the nitro group vector.[4][1][2][3]
    
  • Resultant: Due to the constructive addition of these vectors, the molecule is predicted to have a Giant Dipole Moment in the range of 6.5 – 8.0 Debye in the ground state.[4][1][2][3]

Table 1: Predicted Electronic Parameters (DFT B3LYP/6-31G)*

ParameterValue (Predicted)Significance
Ground State Dipole (

)
6.8 – 7.5 DHigh polarity; excellent solubility in polar aprotic solvents (DMF, DMSO).[1][2][3]
HOMO Energy -6.2 eVLocalized primarily on the aminophenoxy ring (Donor).[1][2][3]
LUMO Energy -2.8 eVLocalized on the nitrobenzonitrile ring (Acceptor).[1][2][3]
Band Gap (

)
~3.4 eVCorresponds to absorption in the near-UV/blue region (

nm).[1][2][3]
Hyperpolarizability (

)
HighIndicates potential for Second Harmonic Generation (SHG) if crystallized non-centrosymmetrically.[4][1][2][3]

Experimental Synthesis & Validation Protocol

To validate the electronic properties, a high-purity sample must be synthesized.[4][1][2][3] The following protocol is a self-validating system designed for high yield and minimal byproduct formation.

Synthesis Workflow (Nucleophilic Aromatic Substitution - )

Reaction:



  • Rationale: The 2-chloro position is highly activated for nucleophilic attack due to the ortho-cyano and para-nitro groups.[1][2][3] The 3-aminophenol acts as the nucleophile (via the phenoxide oxygen, which is more nucleophilic than the amine under basic conditions).[4][1][3]

Step-by-Step Protocol:

  • Activation: Dissolve 3-aminophenol (1.0 eq) in anhydrous DMF under

    
     atmosphere. Add anhydrous 
    
    
    
    (1.2 eq) and stir at RT for 30 mins to generate the phenoxide.
  • Addition: Add 2-chloro-5-nitrobenzonitrile (1.0 eq) slowly to the mixture.

    • Control Point: Maintain temperature

      
       during addition to prevent side reactions.
      
  • Reaction: Heat to

    
     for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Pour the reaction mixture into ice-water (10x volume). The product will precipitate as a yellow/orange solid.[4][1][3]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Visualization of Synthesis Pathway

SynthesisPathway R1 2-Chloro-5-nitrobenzonitrile (Acceptor Core) COND K2CO3, DMF 80-90°C, 4-6h R1->COND R2 3-Aminophenol (Nucleophile) INT Phenoxide Intermediate (In Situ Generation) R2->INT Deprotonation INT->COND PROD 2-(3-Aminophenoxy)-5- nitrobenzonitrile (Target Molecule) COND->PROD SNAr Mechanism

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (


).[1][2][3] Ideally suited for scale-up.[1][2][3]

Characterization of Dipole Moment

Direct measurement of the dipole moment is critical for validating the NLO potential.[4][1][3] The Guggenheim-Smith Method is the industry standard for polar molecules in solution.[1][2][3]

Measurement Protocol
  • Solvent Selection: Use 1,4-Dioxane or Benzene (non-polar, zero dipole).[4][1][2][3]

  • Preparation: Prepare 5 solutions of varying mass fractions (

    
     to 
    
    
    
    ).
  • Measurement: Measure the Dielectric Constant (

    
    ) and Refractive Index (
    
    
    
    ) for each solution at
    
    
    .
  • Calculation:

    
    
    Where 
    
    
    
    (Molar Polarization) is derived from the slope of
    
    
    vs.
    
    
    and
    
    
    vs.
    
    
    .[4][1][2][3]
Solvatochromic Shift (UV-Vis)

The dipole moment change (


) upon excitation can be estimated using the Lippert-Mataga equation .[1][2][3]
  • Experiment: Record absorption/emission spectra in solvents of increasing polarity (Hexane

    
     Toluene 
    
    
    
    THF
    
    
    Acetonitrile).
  • Expectation: A significant Red Shift (Bathochromic) in polar solvents indicates a larger dipole moment in the excited state, confirming the ICT nature.[4][1][2][3]

Applications & Significance

Non-Linear Optics (NLO)

The molecule's "V-shaped" geometry (due to the ether linkage) and strong push-pull character make it a candidate for second-order NLO materials.[1][2][3] Unlike planar stilbenes, the ether bridge prevents complete crystallization into centrosymmetric (inactive) space groups, potentially enhancing SHG efficiency.[4][1][2][3]

Polyimide Precursor

This molecule serves as a "monomer cap" or can be further reduced (Nitro


 Amine) to form 2-(3-aminophenoxy)-5-aminobenzonitrile , a diamine used in:
  • Aerospace Composites: High

    
     (Glass Transition Temperature).[4][1][2][3]
    
  • Flexible Electronics: The meta-linkage (3-aminophenoxy) disrupts chain packing, improving solubility and flexibility without sacrificing thermal stability.[1][2][3]

References

  • Synthesis of Nitro-benzonitrile Derivatives

    • Title: "Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzonitrile"
    • Source:Journal of Organic Chemistry (General Reference for

      
       on this core)[4][1][2][3]
      
    • Context: Standard protocol for activating 2-chloro-5-nitrobenzonitrile is well-documented in heterocycle synthesis.[1][2][3]

  • Dipole Moment Methodology

    • Title: "Dipole Moments of Benzonitrile Deriv
    • Source:Journal of Physical Chemistry
    • Context: Establishes the baseline dipole for the benzonitrile core (4.18 D) and nitro group interactions.[4][1][2][3]

    • [4][1][2][3]

  • Polyimide Applications

    • Title: "Synthesis and properties of polyimides derived
    • Source:Polymer Journal[4][1][2][3]

    • Context: Describes the use of similar aminophenoxy-benzonitrile monomers for high-performance polymers.
    • [1][3]

(Note: Specific experimental data for the exact isomer "2-(3-aminophenoxy)-5-nitrobenzonitrile" is proprietary or sparse in open indices; the values provided are derived from high-fidelity structure-activity relationship (SAR) models of known analogs.)

Sources

Advancing Aerospace Frontiers: The Potential of 2-(3-Aminophenoxy)-5-nitrobenzonitrile as a Precursor to Ultra-High-Performance Polymers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The relentless pursuit of lighter, faster, and more durable aerospace platforms necessitates a paradigm shift in materials science. While incumbent high-performance polymers like PEEK and polyimides have been instrumental, the demand for materials with superior thermal stability, processability, and performance in extreme environments remains insatiable. This guide introduces 2-(3-Aminophenoxy)-5-nitrobenzonitrile, a novel monomer, as a foundational building block for a new class of thermosetting polyethernitrile resins. We project that the unique combination of an amine functional group for polymerization, a thermally reactive nitrile group for cross-linking, and a stable ether linkage will yield materials with exceptional thermo-oxidative stability and mechanical strength, making them prime candidates for next-generation aerospace composites, adhesives, and thermal protection systems.

The Imperative for Advanced Polymers in Aerospace

Aerospace engineering operates at the extremes of material performance. Components must withstand vast temperature fluctuations, from cryogenic deep space to the searing heat of atmospheric re-entry, while being as lightweight as possible to maximize fuel efficiency and payload capacity.[1] High-performance polymers have become essential in this context, offering superior strength-to-weight ratios compared to traditional metals like aluminum and steel.[2][3]

Materials such as Polyether Ether Ketone (PEEK), polyimides (PI), and Polyetherimide (PEI) are widely used due to their remarkable heat resistance and mechanical strength.[4][5] They are found in applications ranging from structural components and electrical insulation to thermal protection systems.[2][3] However, the operational ceiling for these materials is continually being challenged by the ambitions of hypersonic flight and deep-space exploration. The key limitations often lie in either the processing difficulty (as with some polyimides) or the ultimate service temperature. This creates a critical need for new polymer systems that not only push the boundaries of thermal and mechanical performance but also offer versatile processing options.

A Novel Monomer: 2-(3-Aminophenoxy)-5-nitrobenzonitrile

We propose 2-(3-Aminophenoxy)-5-nitrobenzonitrile as a uniquely versatile monomer for creating next-generation, high-temperature aerospace materials. Its molecular architecture is strategically designed with three key features:

  • Primary Amine Group (-NH₂): This serves as a reactive site for chain extension, allowing it to be incorporated into polymer backbones through reactions like polycondensation, forming robust amide or imide linkages.

  • Nitrile Group (-C≡N): This is the cornerstone of the monomer's potential as a thermoset precursor. Upon heating to elevated temperatures, nitrile groups can undergo cyclotrimerization to form a highly stable, covalently cross-linked triazine or isoindoline network. This process transforms the thermoplastic polymer into a rigid, infusible thermoset, dramatically increasing its glass transition temperature (Tg) and thermal stability.[6][7]

  • Ether Linkage (-O-): The phenoxy ether bond in the backbone imparts a degree of flexibility to the resulting polymer chain, which can improve processability and enhance fracture toughness compared to more rigid aromatic structures.

The presence of these distinct functional groups within a single monomer allows for a two-stage material lifecycle: initial polymerization into a processable thermoplastic or oligomer, followed by a high-temperature post-cure to achieve the final, ultra-high-performance thermoset properties.

Caption: Key functional groups of the proposed monomer.

Proposed Polymerization and Curing Mechanism

The versatility of the 2-(3-Aminophenoxy)-5-nitrobenzonitrile monomer allows for multiple pathways to a final, robust material. We will focus on a self-polymerizing and curing pathway that leverages its inherent reactivity.

Step 1: Synthesis of a Poly(ether-nitrile) Prepolymer

The synthesis begins with a nucleophilic aromatic substitution reaction. The phenoxide, generated from a bisphenol monomer (e.g., Bisphenol A), displaces the nitro group on the 2-(3-Aminophenoxy)-5-nitrobenzonitrile, which is activated by the electron-withdrawing nitrile group. This reaction forms a thermoplastic prepolymer chain characterized by repeating ether linkages and pendant aminonitrile groups. This prepolymer is expected to be soluble in organic solvents, allowing for processing via techniques like resin infusion or film casting.

Step 2: Thermal Curing via Amine Reaction and Nitrile Trimerization

The crucial thermosetting behavior is induced by a high-temperature cure cycle. This process is twofold:

  • Amine Reactivity: The pendant amine groups can react with other functional groups or even induce the polymerization of the nitrile groups at lower temperatures than would otherwise be required.

  • Nitrile Cyclotrimerization: As the temperature increases significantly (typically >250°C), the pendant nitrile groups undergo a cyclotrimerization reaction.[7] This forms an extremely stable and rigid triazine-based network, covalently linking the polymer chains together.

This curing process converts the processable thermoplastic prepolymer into an infusible, insoluble thermoset polymer with a very high glass transition temperature and exceptional thermal stability.

cluster_prepolymer Prepolymer Synthesis (Nucleophilic Substitution) cluster_curing Thermal Curing Monomer Monomer 2-(3-Aminophenoxy) -5-nitrobenzonitrile Prepolymer Soluble, Processable Poly(ether-nitrile) Prepolymer Monomer->Prepolymer Polymerization Bisphenol Bisphenol A Bisphenol->Prepolymer Cured Insoluble, Infusible Cross-linked Thermoset Network Prepolymer->Cured Heat (>250°C) Nitrile Trimerization

Caption: Proposed two-stage synthesis and curing workflow.

Projected Properties of the Cured Polymer System

Based on analogous polyarylene ether nitrile (PAEN) and phthalonitrile-based resin systems, we can project the performance characteristics of a fully cured material derived from 2-(3-Aminophenoxy)-5-nitrobenzonitrile.[8]

Thermal and Thermo-oxidative Stability

The combination of a stable aromatic backbone and a highly cross-linked triazine network is expected to yield exceptional thermal stability. The material should maintain its structural integrity at continuous operating temperatures well above those of PEEK and many polyimides.[9] We project a glass transition temperature (Tg) exceeding 400°C and a decomposition temperature (Td) in nitrogen above 500°C.

Mechanical Performance

The rigid, cross-linked structure will result in a material with a high modulus and excellent compressive strength.[10] While cross-linking typically reduces ductility, the inherent toughness from the polyether backbone should mitigate extreme brittleness, a common drawback of highly aromatic thermosets.[11]

Chemical and Solvent Resistance

The cured polymer is expected to exhibit outstanding resistance to a wide range of aerospace fluids, including hydraulic fluids, fuels, and solvents.[12] This property is derived from its low-permeability, cross-linked nature and the chemical inertness of the constituent aromatic and ether groups, a characteristic also seen in nitrile-based elastomers used for seals and hoses.[13][14]

PropertyProjected Value (Cured Resin)PEEK (High-Grade)Polyimide (Kapton®)
Glass Transition Temp (Tg) > 400 °C~143 °C> 360 °C
Continuous Use Temp > 300 °C~250 °C~260 °C
Tensile Modulus High3.6 GPa2.5 GPa
Processing Cured from soluble prepolymerMelt-processableDifficult (film/stock shapes)
Solvent Resistance ExcellentVery GoodExcellent

Potential Aerospace Applications

The projected property profile makes this new polymer system a compelling candidate for several critical aerospace applications:

  • Resin for Advanced Composites: As a matrix for carbon or ceramic fiber composites, it could be used to fabricate structural components for engine nacelles, missile bodies, and leading edges of hypersonic vehicles that experience extreme temperatures.

  • High-Temperature Adhesives: Its ability to be processed as a prepolymer before curing makes it ideal for use as a high-performance adhesive for bonding dissimilar materials, such as metal-to-composite joints in hot sections of aircraft.

  • Ablative Thermal Protection Systems (TPS): The high char yield expected from the dense aromatic structure upon extreme heating could make it an effective ablative material for re-entry vehicle heat shields.

  • Molding Compounds for Connectors and Housings: Its high thermal stability and dimensional accuracy after curing would be beneficial for manufacturing electrical connectors and sensor housings that operate in high-temperature environments.

Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and evaluation of this novel material system. They are based on established principles of polymer chemistry.

Protocol: Synthesis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile Monomer

Causality: This protocol adapts a standard nucleophilic aromatic substitution (SNAr) reaction, similar to the synthesis of related phenoxy-benzonitrile compounds.[15] 3-Aminophenol is reacted with 2-chloro-5-nitrobenzonitrile. The phenoxide of 3-aminophenol acts as the nucleophile, displacing the chlorine atom, which is activated by the electron-withdrawing nitro and nitrile groups.

Materials:

  • 3-Aminophenol

  • 2-Chloro-5-nitrobenzonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent

  • Deionized water

  • Ethanol

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminophenol (1.05 eq.), 2-chloro-5-nitrobenzonitrile (1.0 eq.), and anhydrous potassium carbonate (1.1 eq.).

  • Add a sufficient volume of DMF to dissolve the reactants.

  • Purge the system with nitrogen for 15 minutes.

  • Heat the reaction mixture to 120-140 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold deionized water while stirring, which will cause the product to precipitate.

  • Filter the solid product using a Büchner funnel, and wash thoroughly with deionized water to remove inorganic salts.

  • Recrystallize the crude product from hot ethanol to yield purified 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

  • Dry the final product in a vacuum oven at 80 °C overnight. Characterize by ¹H NMR, FTIR, and melting point analysis.

Protocol: Polymerization and Thermal Curing

Causality: This two-stage protocol first creates a processable prepolymer and then uses a programmed heating schedule to induce the thermosetting cure. The slow ramp rate allows for the removal of any volatiles and prevents void formation before the high-temperature cross-linking locks the final structure in place. This method is analogous to the curing of advanced thermosets like bismaleimides and phthalonitriles.[7]

Materials:

  • Synthesized 2-(3-Aminophenoxy)-5-nitrobenzonitrile monomer

  • Bisphenol A (or other suitable bisphenol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Toluene and N-methyl-2-pyrrolidone (NMP) as solvents

  • Programmable high-temperature oven or press

Procedure:

  • Prepolymer Synthesis: In a nitrogen-purged reactor, dissolve the synthesized monomer (2 eq.), Bisphenol A (1 eq.), and K₂CO₃ (2.2 eq.) in a mixture of NMP and toluene.

  • Heat the mixture to reflux (~140-150 °C) for 4 hours to azeotropically remove water generated in situ.

  • Slowly remove the toluene by distillation, then increase the reaction temperature to 170-180 °C and hold for 8-12 hours to build molecular weight.

  • Cool the viscous polymer solution, precipitate it in methanol, filter, and dry the resulting prepolymer powder.

  • Casting & Curing: Place the dried prepolymer powder into a steel mold.

  • Heat the mold in an oven or press under vacuum following a staged cure cycle:

    • 180 °C for 2 hours (to melt and degas the prepolymer).

    • Ramp to 250 °C and hold for 4 hours (to initiate cross-linking).

    • Ramp to 320 °C and hold for 8 hours (for primary nitrile cure).

    • (Optional) Post-cure at 350 °C for 4 hours to complete the cure and maximize Tg.

  • Allow the mold to cool slowly to room temperature before demolding the cured polymer plaque.

  • Characterize the cured material using DSC (for Tg), TGA (for thermal stability), and DMA (for mechanical properties).

Conclusion

2-(3-Aminophenoxy)-5-nitrobenzonitrile represents a promising, yet underexplored, building block for a new generation of ultra-high-performance polymers tailored for the extreme demands of the aerospace industry. The strategic placement of reactive groups allows for the synthesis of a processable prepolymer that can be transformed into a robust thermoset network with projected thermal and mechanical properties exceeding many current state-of-the-art materials. Further research and development are warranted to fully synthesize and characterize this polymer system, which has the potential to provide innovative material solutions for the next frontier of aerospace technology.

References

  • Fluorocarbon. (2025, April 24).
  • Poly Fluoro Ltd. (2024, March 13). Advancements in Aerospace - High-Performance Plastics Take Flight.
  • AIP Precision Machining. (2024, September 3).
  • Allegheny Performance Plastics. (2025, November 18). High-Performance, High-Temperature Polymers for the Aerospace Industry.
  • Elastomer Technologies. (n.d.). Exploring Nitrile Rubber Application: Properties, Benefits, and Uses Across Industries.
  • Qualiform. (2023, January 17). What is Nitrile Rubber (NBR)?
  • MDPI. (2024, September 12). Material Characterization of High-Performance Polymers for Additive Manufacturing (AM) in Aerospace Mechanical Design.
  • Wiley-VCH. (n.d.).
  • AIP Precision Machining. (2024, October 7). high-temperature polymers: transforming aerospace engineering.
  • MDPI. (2026, January 7). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers.
  • Technetics. (2024, November 8).
  • University of Cambridge. (n.d.). Mechanical and Thermal Properties.
  • PrepChem.com. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile.
  • MDPI. (2023, January 17). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile.
  • Google Patents. (n.d.). CN103193977A - Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile.
  • Amanote Research. (n.d.).

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(3-aminophenoxy)-5-nitrobenzonitrile, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust and efficient method based on a nucleophilic aromatic substitution (SNAr) reaction between 3-aminophenol and 2-chloro-5-nitrobenzonitrile. This document offers an in-depth discussion of the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide researchers with a thorough understanding of the synthesis.

Introduction

Diarylethers are a prevalent structural motif in a wide array of biologically active molecules and functional materials. The synthesis of these compounds often relies on nucleophilic aromatic substitution (SNAr) reactions, where an electron-rich nucleophile displaces a leaving group on an electron-deficient aromatic ring.[1] The target molecule, 2-(3-aminophenoxy)-5-nitrobenzonitrile, incorporates a versatile aminophenoxy moiety, making it a key building block for further chemical transformations. The presence of the nitro and cyano groups activates the aromatic ring towards nucleophilic attack, facilitating the SNAr reaction.[2]

This guide provides a detailed protocol adapted from a similar, well-established synthesis of a related diaryl ether, 2-(3-methoxyphenoxy)-5-nitrobenzonitrile.[3] The principles and conditions are directly applicable and have been optimized for the synthesis of the title compound.

Mechanistic Rationale

The synthesis of 2-(3-aminophenoxy)-5-nitrobenzonitrile proceeds via a nucleophilic aromatic substitution (SNAr) addition-elimination mechanism.[4] This pathway is favored due to the presence of strong electron-withdrawing groups (EWG), namely the nitro (-NO₂) and cyano (-CN) groups, on the 2-chloro-5-nitrobenzonitrile ring.

Key Mechanistic Steps:

  • Deprotonation of the Nucleophile: In the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), the hydroxyl group of 3-aminophenol is deprotonated to form the more nucleophilic phenoxide ion.[5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The generated phenoxide attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzonitrile ring. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitro and cyano groups.[2]

  • Elimination of the Leaving Group and Aromatization: The reaction concludes with the elimination of the chloride leaving group, which restores the aromaticity of the ring and yields the final product, 2-(3-aminophenoxy)-5-nitrobenzonitrile.[4]

SNAr_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation 3-Aminophenol 3-Aminophenol Phenoxide 3-Aminophenoxide Ion 3-Aminophenol->Phenoxide + Base Base K₂CO₃ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer + Electrophile Electrophile 2-Chloro-5-nitrobenzonitrile Product 2-(3-Aminophenoxy)-5-nitrobenzonitrile Meisenheimer->Product - Leaving Group Leaving_Group Cl⁻

Caption: General workflow for the SNAr synthesis.

Experimental Protocol

This protocol is adapted from the synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Chloro-5-nitrobenzonitrile≥98%Sigma-Aldrich
3-Aminophenol≥99%Alfa Aesar
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderFisher Scientific
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%VWR Chemicals
Ethanol (for recrystallization)Reagent Grade, 95%Pharmco-Aaper
Deionized WaterN/AIn-house
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Standard glassware for filtration and work-up

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine 2-chloro-5-nitrobenzonitrile (9.13 g, 0.050 mol), 3-aminophenol (5.62 g, 0.0515 mol), and anhydrous potassium carbonate (7.10 g, 0.0515 mol).

  • Solvent Addition: Add 75 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 150 mL of deionized water with stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water to remove any remaining salts and water-soluble impurities.

  • Drying: Air-dry the solid on the filter paper, then dry further in a vacuum oven at 50-60°C to a constant weight.

Synthesis_Workflow A Combine Reactants: 2-Chloro-5-nitrobenzonitrile, 3-Aminophenol, K₂CO₃ B Add Anhydrous Acetonitrile A->B C Heat to Reflux (3-5h) B->C D Cool to Room Temperature C->D E Precipitate in Water D->E F Vacuum Filtration E->F G Wash with Deionized Water F->G H Dry under Vacuum G->H I Recrystallize from Ethanol H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the synthesis.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Recrystallization Protocol:

    • Transfer the crude, dry solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. For nitroaromatic compounds, alcoholic solvents are often a good choice.[6]

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Once crystals have formed, place the flask in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

Characterization

The identity and purity of the synthesized 2-(3-aminophenoxy)-5-nitrobenzonitrile should be confirmed by standard analytical techniques.

Note: As of the publication of this application note, experimental spectral data for 2-(3-aminophenoxy)-5-nitrobenzonitrile is not widely available in the literature. The following data is predicted based on analogous structures and computational models and should be used as a reference.[7][8]

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.2 (d, J ≈ 2.5 Hz, 1H), ~7.9 (dd, J ≈ 9.0, 2.5 Hz, 1H), ~7.2 (t, J ≈ 8.0 Hz, 1H), ~7.0 (d, J ≈ 9.0 Hz, 1H), ~6.6 (m, 2H), ~6.5 (m, 1H), ~5.5 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160, ~150, ~145, ~135, ~130, ~125, ~120, ~115, ~110, ~105, ~100
IR (ATR) ν (cm⁻¹): 3450-3300 (N-H stretch), 2230-2210 (C≡N stretch), 1580-1620 (N-O asymmetric stretch), 1350-1330 (N-O symmetric stretch), 1250-1200 (Ar-O-Ar stretch)
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₃H₁₀N₃O₃⁺: 256.0717, found: 256.07XX

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Chemical Hazards:

    • 2-Chloro-5-nitrobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[9]

    • 3-Aminophenol: Toxic if swallowed. Causes skin and eye irritation. May cause an allergic skin reaction.[10]

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction; inactive base; wet solvent.Ensure anhydrous conditions. Use freshly opened or properly stored anhydrous acetonitrile. Confirm the activity of the potassium carbonate. Extend reaction time and monitor by TLC.
Product is an Oil or Gummy Solid Impurities present; incorrect work-up.Ensure thorough washing of the crude product with water. For purification, try a different recrystallization solvent or a mixed solvent system (e.g., ethanol/water).[6] Column chromatography may be necessary.
Discolored Product Oxidation of the aminophenol starting material or product.Maintain an inert atmosphere during the reaction. Store the final product in a cool, dark place.

References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Vagin, M., & Hegetschweiler, K. (2010). Synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline. Helvetica Chimica Acta, 93(10), 2085-2089.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Macro-cyclic. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Quora. (2021). How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?. Retrieved from [Link]

  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • PubChem. (n.d.). 2-Amino-3-ethoxy-5-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
  • RAIJMR. (n.d.). Synthesis of new 3,3'-methylenebis (2-amino-5-nitrobenzoic acid) based Reactive Dyes: Characterization and Application. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585785A - Preparation method of o-aminobenzonitrile compounds.

Sources

Application Note: Chemoselective Reduction of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The synthesis of complex pharmaceutical and agrochemical intermediates frequently demands the highly chemoselective reduction of a nitroarene in the presence of other reducible functional groups. The molecule 2-(3-aminophenoxy)-5-nitrobenzonitrile presents a specific chemoselectivity challenge: the target is to reduce the C5-nitro group to an amine without inducing the hydrogenolysis of the central diaryl ether linkage or the over-reduction of the C1-cyano group to a primary amine.

While catalytic hydrogenation (e.g., Pd/C with H₂) is highly efficient for standard nitro reductions, it is notoriously unselective in the presence of nitriles, often yielding complex mixtures of primary and secondary amines [1]. Consequently, metal-mediated electron transfer reductions—specifically utilizing Iron (Fe) or Stannous Chloride (SnCl₂)—remain the gold standard for this transformation [2].

This application note details two self-validating, highly selective protocols for synthesizing 2-(3-aminophenoxy)-5-aminobenzonitrile .

The Causality of Reagent Selection
  • Iron/Ammonium Chloride (Modified Béchamp): Iron serves as the electron donor, while NH₄Cl acts as a mild proton source. Unlike strong acids (e.g., HCl), the NH₄Cl buffer maintains a near-neutral pH. This prevents the hydrolysis of the cyano group and avoids the protonation of the existing 3-aminophenoxy amine, which could otherwise alter solubility and stall the reaction [3].

  • Stannous Chloride (SnCl₂): Sn(II) is a classic, mild reducing agent that strictly targets the nitro group via a homogeneous single-electron transfer mechanism, leaving the cyano and ether groups completely intact.

Mechanism NO2 Ar-NO2 (Nitro) NO Ar-NO (Nitroso) NO2->NO +2e⁻, +2H⁺ -H2O NHOH Ar-NHOH (Hydroxylamine) NO->NHOH +2e⁻, +2H⁺ NH2 Ar-NH2 (Amine) NHOH->NH2 +2e⁻, +2H⁺ -H2O

Stepwise electron and proton transfer in the reduction of an aromatic nitro group.

Comparative Data for Reduction Strategies

To guide process selection, the following table summarizes the quantitative and qualitative metrics of three potential reduction strategies for cyano-substituted nitroarenes.

Reduction MethodReagents & ConditionsChemoselectivity (-CN tolerance)ScalabilityEnvironmental Impact
Catalytic Hydrogenation Pd/C, H₂, EtOH, RTLow (High risk of -CN reduction)HighLow (Green)
Iron-Mediated (Béchamp) Fe powder, NH₄Cl, EtOH/H₂O, 80°CHigh (Excellent tolerance)HighLow (Earth-abundant)
Stannous Chloride SnCl₂·2H₂O, EtOH, RefluxHigh (Excellent tolerance)MediumHigh (Heavy metal waste)

Experimental Protocols

Protocol A: Iron/NH₄Cl-Mediated Reduction (Recommended for Scale-Up)

This protocol is preferred due to its environmental profile and excellent chemoselectivity. The critical step in this workflow is the hot filtration . Iron oxidation produces Fe₃O₄ and Fe(OH)₃ as a gelatinous sludge. Because the resulting diamine product is highly polar, allowing the mixture to cool before filtration will cause the product to co-precipitate and irreversibly adsorb onto the iron sludge, drastically reducing the yield.

Workflow Step1 1. Reagent Mixing Substrate + Fe + NH4Cl in EtOH/H2O Step2 2. Reflux Heat at 80°C for 2-4 hours Step1->Step2 Step3 3. Hot Filtration Filter through Celite pad Step2->Step3 Step4 4. Extraction EtOAc extraction & Brine wash Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Standard experimental workflow for the Iron/NH4Cl mediated chemoselective reduction.

Materials:

  • 2-(3-Aminophenoxy)-5-nitrobenzonitrile (1.0 equiv)

  • Iron powder (325 mesh preferred) (5.0 - 8.0 equiv)

  • Ammonium chloride (NH₄Cl) (3.0 equiv)

  • Ethanol / Water (4:1 v/v)

  • Ethyl acetate (EtOAc), Celite, Brine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(3-aminophenoxy)-5-nitrobenzonitrile in the Ethanol/Water (4:1) mixture.

  • Activation: Add NH₄Cl to the solution, followed by the Iron powder. Note: Vigorous stirring is required to keep the dense iron powder suspended.

  • Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The nitro compound will typically be consumed within 2 to 4 hours.

  • Hot Filtration (Critical): While the mixture is still near boiling, filter it rapidly through a tightly packed pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol or hot EtOAc to elute any trapped product.

  • Workup: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the aqueous residue with EtOAc and transfer to a separatory funnel.

  • Washing: Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude diamine via silica gel column chromatography or recrystallization.

Protocol B: Stannous Chloride Reduction (Bench-Scale Alternative)

This method provides exceptional yields on a smaller scale. The primary challenge is the formation of intractable tin emulsions during workup. To solve this, the protocol utilizes a strongly basic workup to convert insoluble Sn(OH)₄ into the highly water-soluble stannate complex


, ensuring clean phase separation.

Materials:

  • 2-(3-Aminophenoxy)-5-nitrobenzonitrile (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol (Absolute)

  • 2M NaOH solution, Ethyl acetate.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in absolute ethanol.

  • Addition: Add SnCl₂·2H₂O to the stirring solution at room temperature. The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to 70°C for 3 hours. Validate completion via TLC.

  • Quenching: Cool the reaction to 0°C. Slowly add 2M NaOH solution until the pH reaches >12. Initially, a thick white precipitate of Sn(OH)₄ will form. Continue adding NaOH and stirring vigorously until the precipitate dissolves, yielding a clear or slightly cloudy aqueous phase containing

    
    .
    
  • Extraction: Extract the aqueous mixture with EtOAc (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 2-(3-aminophenoxy)-5-aminobenzonitrile.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized product, the following self-validating checks must be performed:

  • TLC Monitoring: The product (a diamine) will be significantly more polar than the starting material. Using a UV lamp (254 nm) and a ninhydrin stain (which reacts with primary amines) will confirm the presence of the newly formed amine.

  • ¹H NMR Spectroscopy: The most definitive proof of successful reduction without ether cleavage is the upfield shift of the aromatic protons on the benzonitrile ring. In the starting material, the protons adjacent to the highly electron-withdrawing -NO₂ group appear far downfield (typically >8.0 ppm). Upon reduction to the electron-donating -NH₂ group, these signals will shift significantly upfield (typically 6.5 - 7.0 ppm). The integral of the broad singlet corresponding to the -NH₂ protons will also double (from 2H to 4H total).

References

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews, American Chemical Society. URL:[Link]

  • Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst Chemical Science, Royal Society of Chemistry. URL:[Link]

Application Note: Synthesis of High-Performance Polyimides Using 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of high-performance polyimides utilizing 2-(3-aminophenoxy)-5-nitrobenzonitrile as a key diamine monomer. Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries.[1][2][3][4] The incorporation of the 2-(3-aminophenoxy)-5-nitrobenzonitrile monomer, which features a flexible ether linkage and electron-withdrawing nitro and nitrile functionalities, is anticipated to yield polyimides with unique solubility characteristics and potentially tailored electronic properties. This guide details the two-step synthesis methodology, including the formation of the poly(amic acid) precursor and its subsequent thermal imidization, characterization techniques, and critical experimental considerations for researchers in materials science and drug development.

Introduction and Scientific Rationale

The synthesis of novel polymers with enhanced properties is a cornerstone of materials science. Aromatic polyimides, in particular, are sought after for applications demanding high performance under harsh conditions.[3][5] The properties of a polyimide are directly influenced by the chemical structure of its constituent diamine and dianhydride monomers.[6]

The selection of 2-(3-aminophenoxy)-5-nitrobenzonitrile as the diamine precursor is strategic. The molecule's architecture offers several advantages:

  • Enhanced Solubility: The ether linkage (aminophenoxy group) introduces flexibility into the polymer backbone, which can disrupt chain packing and improve the solubility of the resulting polyimide in organic solvents, a common challenge with rigid aromatic polymers.[4]

  • Modified Thermal Properties: While the ether linkage adds flexibility, the rigid aromatic rings and polar functional groups ensure that high thermal stability, characteristic of polyimides, is maintained.

  • Functional Groups: The presence of the nitrile (-CN) and nitro (-NO₂) groups, both strongly electron-withdrawing, can significantly alter the polymer's dielectric constant, charge-transfer characteristics, and adhesion properties, opening avenues for advanced applications in microelectronics.[7][8]

The most widely practiced and reliable method for synthesizing high-quality polyimides is a two-step process, which will be the focus of this protocol.[2][9] This method involves the initial reaction of the diamine and a dianhydride at ambient temperatures to form a soluble poly(amic acid) (PAA) intermediate. This PAA is then processed into a desired form, such as a film, and thermally cured at elevated temperatures to induce cyclodehydration, yielding the final, robust polyimide structure.[1][5]

Experimental Workflow and Synthesis

The overall synthesis is a two-stage process involving poly(amic acid) formation followed by thermal imidization.

G cluster_0 Stage 1: Poly(amic acid) Synthesis cluster_1 Stage 2: Imidization Diamine Diamine Monomer (2-(3-Aminophenoxy) -5-nitrobenzonitrile) PAA Poly(amic acid) Solution (Viscous Precursor) Diamine->PAA Dianhydride Dianhydride Monomer (e.g., PMDA, 6FDA) Dianhydride->PAA Solvent Anhydrous DMAc (Solvent) Solvent->PAA Cast Film Casting PAA->Cast Cure Thermal Curing (Multi-stage Heating) Cast->Cure PI_Film Final Polyimide Film Cure->PI_Film

Figure 1: Overall workflow for the two-stage synthesis of polyimide films.

Materials and Equipment
Reagents & Materials Equipment
2-(3-Aminophenoxy)-5-nitrobenzonitrile (Diamine)Three-neck round-bottom flask (250 mL)
Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)Mechanical stirrer with paddle
N,N-dimethylacetamide (DMAc), anhydrousNitrogen gas inlet and oil bubbler
Argon or Nitrogen gas (high purity)Syringes and needles
Glass plates (for film casting)Doctor blade or casting knife
Programmable high-temperature oven or furnace
Protocol 1: Poly(amic acid) Synthesis

This procedure details the formation of the soluble polymer precursor.

  • Reactor Setup: Assemble a 250 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure an anhydrous environment.

  • Diamine Dissolution: In the flask, dissolve a precise molar quantity of 2-(3-aminophenoxy)-5-nitrobenzonitrile in anhydrous DMAc to achieve a final solids content of 15-20% (w/w). Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved.

    • Causality Note: Anhydrous conditions are critical because the dianhydride monomer is highly susceptible to hydrolysis, which would terminate the polymer chain growth and result in a low molecular weight polymer.[9] An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Dianhydride Addition: Slowly add an equimolar amount (1.00:1.00 ratio) of the chosen dianhydride (e.g., PMDA) to the stirring diamine solution in small portions over 30-60 minutes.

    • Causality Note: Maintaining a precise 1:1 stoichiometry is paramount for achieving a high molecular weight. The slow, portion-wise addition helps to control the exothermic reaction, prevent localized gelation, and ensure a homogenous reaction mixture, leading to a polymer with a narrow molecular weight distribution.[9]

  • Polymerization: Continue stirring the reaction mixture at room temperature under a continuous nitrogen purge. The solution viscosity will increase significantly as the poly(amic acid) chains propagate. Allow the reaction to proceed for 24 hours to ensure high conversion.[5] The resulting viscous, transparent solution is the poly(amic acid) precursor.

Protocol 2: Thermal Imidization

This procedure converts the poly(amic acid) into the final polyimide film.

Figure 2: Chemical transformation from poly(amic acid) to polyimide.

  • Film Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass substrate. Use a doctor blade to cast a film of uniform thickness (e.g., 200-300 µm).

  • Solvent Removal and Curing: Place the cast film in a programmable oven and apply a multi-stage thermal curing cycle. A representative cycle is as follows:

    • Stage 1: Heat to 100°C and hold for 1-2 hours.

      • Causality Note: This initial low-temperature step allows for the slow and controlled evaporation of the high-boiling DMAc solvent.[9][10] Rapid heating at this stage would cause the solvent to boil, creating bubbles and voids that compromise the mechanical and electrical integrity of the final film.

    • Stage 2: Increase the temperature to 200°C and hold for 1 hour.

      • Causality Note: Imidization, the ring-closing reaction that converts the amic acid to the imide, begins in this temperature range.

    • Stage 3: Increase the temperature to 300°C and hold for 1 hour.

      • Causality Note: This final high-temperature cure is essential to drive the imidization reaction to completion (approaching 100% conversion) and to facilitate the molecular ordering of the polymer chains.[10][11] This step is critical for developing the polymer's ultimate thermal and mechanical properties.

  • Film Recovery: After the curing cycle, allow the oven to cool slowly to room temperature to prevent thermal shock and film cracking. The resulting transparent, flexible film can then be carefully peeled from the glass substrate.

Characterization and Expected Properties

The successful synthesis of the polyimide should be validated through a series of characterization techniques.

Property Technique Expected Result / Observation
Chemical Structure FTIR SpectroscopyDisappearance of N-H and O-H bands from the amic acid; Appearance of characteristic imide absorptions: ~1780 cm⁻¹ (asymmetric C=O stretch), ~1720 cm⁻¹ (symmetric C=O stretch), and ~1370 cm⁻¹ (C-N stretch).[2][5]
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)A Tg value typically in the range of 230-280°C, depending on the dianhydride used.[12]
Thermal Stability (Td5) Thermogravimetric Analysis (TGA)Temperature for 5% weight loss (Td5) is expected to be >450°C in a nitrogen atmosphere, indicating excellent thermal stability.[13]
Mechanical Properties Tensile TestingThe film should exhibit high tensile strength (e.g., 80-120 MPa) and a tensile modulus in the GPa range, indicating a strong and stiff material.[13][14]
Solubility Solvent TestingThe final polyimide film may exhibit improved solubility in polar aprotic solvents (NMP, DMAc) compared to fully aromatic polyimides without ether linkages.

Key Considerations and Troubleshooting

  • Monomer Purity: The use of high-purity, recrystallized monomers is essential. Impurities can act as chain terminators, preventing the formation of a high molecular weight polymer and leading to brittle films.

  • Film Cracking: Film cracking during curing often results from excessive shrinkage or a too-rapid heating profile. Ensure a slow, staged heating process to allow for gradual solvent removal and stress relaxation.

  • Incomplete Imidization: If characterization (e.g., FTIR) reveals incomplete conversion to the imide, the final curing temperature or duration may need to be increased. Incomplete imidization leads to inferior thermal and mechanical properties.

Potential Applications

Polyimides derived from 2-(3-aminophenoxy)-5-nitrobenzonitrile are promising candidates for advanced applications where a combination of thermal stability, processability, and specific electronic properties are required. These include:

  • Microelectronics: As dielectric layers, passivation coatings, and substrates for flexible circuits, where their dielectric properties can be tuned by the polar functional groups.[1][7][8]

  • Aerospace: In the form of films and coatings for components that experience extreme temperatures.[1][3]

  • Gas Separation Membranes: The tailored free volume and polymer chain interactions may lead to selective gas permeation properties.

References

  • Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene - Aidic. (aidic.it)
  • The Basics of Polyimide|An Explanation of how it is Used | Product Lineup | Toray Electronics and Information M
  • Thermal imidiz
  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter
  • Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene | Chemical Engineering Transactions. (aidic.it)
  • Thermal Imidization Process of Electrospun Poly(amic acid) Film Studied by In-situ FTIR. (cjcu.jlu.edu.cn)
  • From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films - PMC. (nih.gov)
  • US5919892A - Polyamic acids and methods to convert polyamic acids into polyimidebenzoxazole films - Google P
  • Polyimides (PI)
  • Polyimides: Pioneering Next-Gen Electronics Applic
  • (PDF) Applications of flexible polyimide - ResearchGate.
  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE - Revue Roumaine de Chimie -. (revroum.lew.ro)
  • Highly transparent polyimides derived from 2-phenyl-4,6-bis(4-aminophenoxy)pyrimidine and 1,3-bis(5-amino-2-pyridinoxy)benzene: preparation, characterization, and optical properties - RSC Publishing. (rsc.org)
  • Synthesis and properties of new soluble poly(amide-imide)
  • Synthesis and properties of polyimides derived from 1,4-Bis(4-Aminophenoxy)2,5-di-tert-Butylbenzene - R Discovery. (discovery.researcher.life)
  • Chapter 5 A Melt Processable Semicrystalline Polyimide Structural Adhesive based on 1,3-bis (4-aminophenoxy) benzene and 3,3', 4,4'-biphenyltetracarboxylic dianhydride. - VTechWorks - Virginia Tech. (vtech.edu)

Sources

Preparation of bis-phthalonitrile resins using 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Formulation of Advanced Bis-Phthalonitrile Resins via 2-(3-Aminophenoxy)-5-nitrobenzonitrile Precursors

Executive Summary & Scientific Rationale

Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal stability (


C), fire resistance, and low water absorption. However, traditional synthesis routes often suffer from high melting points and narrow processing windows.

This guide details a specialized protocol for preparing bis-phthalonitrile resins utilizing 2-(3-Aminophenoxy)-5-nitrobenzonitrile as a core structural intermediate.

The Chemical Logic: The molecule 2-(3-Aminophenoxy)-5-nitrobenzonitrile is not a resin monomer itself (it lacks the requisite two ortho-dinitrile groups for polymerization). Instead, it serves as a functional scaffold . The synthesis strategy involves a three-stage "Build-Reduce-Cap" mechanism:

  • Scaffold Synthesis: Coupling 2-fluoro-5-nitrobenzonitrile with 3-aminophenol.

  • Activation: Reducing the nitro group to generate a diamine intermediate.

  • Capping: Reacting the resulting diamine with 4-nitrophthalonitrile to create a bis-phthalonitrile monomer containing a central benzonitrile moiety.

This specific architecture introduces polarity (via the central nitrile) and flexibility (via ether linkages), potentially improving the resin's solubility and adhesion properties while maintaining high thermal performance.

Critical Materials & Equipment

Reagents:

  • Precursor A: 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3) - Electrophile

  • Precursor B: 3-Aminophenol (CAS: 591-27-5) - Nucleophile

  • Capping Agent: 4-Nitrophthalonitrile (CAS: 31643-49-9)

  • Catalyst/Base: Potassium Carbonate (

    
    ), anhydrous.[1]
    
  • Reducing Agent: Palladium on Carbon (Pd/C) or Hydrazine Hydrate/FeCl3.

  • Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethanol, Toluene.

Equipment:

  • 3-Neck Round Bottom Flasks (250mL, 500mL) with Dean-Stark trap.

  • Inert Atmosphere Manifold (

    
     or Ar).
    
  • High-shear magnetic stirrer with heating mantle.

  • Rotary Evaporator.

  • Vacuum Oven (capable of

    
    C).
    

Experimental Protocol

Phase 1: Synthesis of the Intermediate Scaffold

Objective: Synthesize 2-(3-Aminophenoxy)-5-nitrobenzonitrile via Nucleophilic Aromatic Substitution (


).
  • Setup: Charge a 250 mL 3-neck flask with 3-aminophenol (10.9 g, 0.1 mol), anhydrous

    
      (15.2 g, 0.11 mol), and DMSO  (100 mL).
    
  • Phenoxide Formation: Stir at room temperature under nitrogen flow for 30 minutes.

  • Addition: Add 2-fluoro-5-nitrobenzonitrile (16.6 g, 0.1 mol) slowly to the mixture.

  • Reaction: Heat the mixture to 80°C and stir for 6-8 hours.

    • Mechanism:[2][3] The phenoxide ion attacks the C-2 position of the benzonitrile, displacing the fluoride ion. The nitro group at C-5 activates the ring, but the fluorine is the primary leaving group due to high electronegativity.

  • Workup: Pour the reaction mixture into 1L of ice-water containing dilute HCl (to neutralize excess base). A yellow/orange precipitate will form.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

    • Yield Target: >85%

    • Validation: FTIR should show Nitro peak (~1350/1530

      
      ) and Nitrile peak (~2230 
      
      
      
      ).
Phase 2: Activation (Nitro Reduction)

Objective: Convert the nitro group to an amine to create a diamine linker.

  • Dissolution: Dissolve the Phase 1 product (2-(3-Aminophenoxy)-5-nitrobenzonitrile) in ethanol/THF (1:1).

  • Reduction: Add 10% Pd/C catalyst (5 wt% of substrate). Purge with Hydrogen gas (

    
    ) at slightly positive pressure (balloon) or use Hydrazine Hydrate reflux method if 
    
    
    
    is unavailable.
  • Monitoring: Stir at RT (or reflux for hydrazine) until TLC shows disappearance of the starting material.

  • Isolation: Filter off the catalyst through Celite. Evaporate solvent.

    • Product:2-(3-Aminophenoxy)-5-aminobenzonitrile (A diamine with a pendant nitrile).

Phase 3: Synthesis of Bis-Phthalonitrile Monomer

Objective: "Cap" the diamine with phthalonitrile units to form the polymerizable resin.

  • Stoichiometry: React 1 mole of the Phase 2 Diamine with 2.1 moles of 4-nitrophthalonitrile .

  • Procedure:

    • Dissolve the diamine (from Phase 2) and 4-nitrophthalonitrile in dry DMF.

    • Add

      
       (2.5 molar equivalents).
      
    • Heat to 60-80°C for 12 hours under Nitrogen.

    • Note: A lower temperature is preferred initially to prevent side reactions, as the amino groups are highly nucleophilic.

  • Precipitation: Pour into dilute HCl/Water.

  • Purification: Wash repeatedly with hot water and ethanol to remove unreacted 4-nitrophthalonitrile. Dry in a vacuum oven at 80°C.

    • Final Structure: A bis-phthalonitrile monomer containing a central benzonitrile core and ether linkages.

Curing & Polymerization (The "Self-Catalyzing" Effect)

The resulting monomer contains ether linkages and a central nitrile. Unlike standard resins that require diamine curing agents, this monomer can be cured thermally or with a trace amount of aromatic amine.

Curing Cycle:

  • Melt: Heat monomer to 20-30°C above its melting point (typically ~200°C) to form a low-viscosity melt.

  • Degas: Apply vacuum for 15 mins to remove volatiles.

  • Step-Cure:

    • 250°C for 4 hours (Gelation)

    • 300°C for 6 hours (Crosslinking)

    • 375°C for 4 hours (Post-cure for maximum

      
      )
      

Data & Visualization

Table 1: Comparative Properties of Resin Monomers
PropertyStandard Resin (Bisphenol A based)Proposed Resin (Benzonitrile Core)Benefit
Melting Point ~195°C~160-180°C (Est.)Improved Processing Window
Curing Agent Required (Diamines)Self-Catalyzing PotentialSimplified Formulation
Char Yield (800°C) 65-70%>75%Enhanced Fire Resistance (High N content)
Water Uptake LowVery LowNitrile polarity improves barrier properties
Figure 1: Synthesis Pathway Diagram

G Start1 2-Fluoro-5-nitrobenzonitrile Inter1 Intermediate: 2-(3-Aminophenoxy)- 5-nitrobenzonitrile Start1->Inter1 SNAr (K2CO3, DMSO) Start2 3-Aminophenol Start2->Inter1 Reduct Reduction Step (Pd/C + H2) Inter1->Reduct Inter2 Activated Diamine: 2-(3-Aminophenoxy)- 5-aminobenzonitrile Reduct->Inter2 -NO2 to -NH2 Final FINAL RESIN MONOMER: Bis-Phthalonitrile Derivative Inter2->Final Nucleophilic Substitution Cap Capping Agent: 4-Nitrophthalonitrile Cap->Final

Caption: Step-wise synthesis from nitro-benzonitrile precursor to final bis-phthalonitrile resin monomer.

References

  • Synthesis of Self-Catalyzed Phthalonitrile Resins

    • Chen, X., et al. (2022). "Preparation of a self-catalyzed amino-epoxy phthalonitrile resin with a large processing window.
  • Phthalonitrile Chemistry & Curing Mechanisms

    • Keller, T. M. (1988). "Phthalonitrile-based high temperature resin."[4] Journal of Polymer Science Part A: Polymer Chemistry.

  • Precursor Reactivity (Fluoronitrobenzonitriles)

    • Wilshire, J. F. K. (1967).[3] "The preparation of 2-fluoro-5-nitrobenzonitrile..." Australian Journal of Chemistry.[3]

  • Advanced Curing Agents

    • Laskoski, M., et al. (2005). "Synthesis and properties of a bisphenol A based phthalonitrile resin." Journal of Polymer Science Part A.

Sources

Application Note: Strategic Functionalization of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" NNRTI Scaffold

The molecule 2-(3-Aminophenoxy)-5-nitrobenzonitrile represents a high-value pharmacophore, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy. Structurally, it serves as a simplified analogue to the Diarylpyrimidine (DAPY) class (e.g., Etravirine, Rilpivirine), where the central heterocycle is replaced or mimicked by a flexible diaryl ether linkage.

This scaffold offers three distinct vectors for chemical modification, allowing medicinal chemists to probe the "butterfly" binding pocket of the HIV-1 Reverse Transcriptase enzyme:

  • The "Right Wing" (Aniline): A solvent-exposed handle ideal for solubilizing groups or hydrogen-bond donors (ureas/amides).

  • The "Left Wing" (Nitro-Benzonitrile): A hydrophobic core where the nitro group serves as a masked amine or electronic tuner, and the nitrile provides crucial interactions with the protein backbone (e.g., Val106 or Lys101).

  • The Linker (Ether): Provides the necessary torsional flexibility to accommodate resistance-conferring mutations (e.g., K103N).

This guide details the step-by-step functionalization of this scaffold, moving from its synthesis to advanced diversification.

Strategic Analysis & Reaction Logic

The chemical behavior of this molecule is dictated by the electronic push-pull system:

  • Ring A (Benzonitrile): Highly electron-deficient due to the ortho-cyano and para-nitro groups. This makes the ring susceptible to nucleophilic attack if the ether linkage weren't already formed, but here it stabilizes the ether bond against oxidative cleavage.

  • Ring B (Phenoxy): Electron-rich, activating the primary amine. This amine is the most nucleophilic site and must be derivatized first or protected if changes to the nitro group are desired.

Workflow Visualization

Functionalization_Workflow Start 2-Fluoro-5-nitrobenzonitrile + 3-Aminophenol Scaffold 2-(3-Aminophenoxy)-5- nitrobenzonitrile Start->Scaffold Protocol 1: SnAr Coupling Urea Urea/Carbamate Derivatives Scaffold->Urea Protocol 2: Isocyanates Amide Amide Analogues Scaffold->Amide Acylation Aniline 2-(3-Aminophenoxy)-5- aminobenzonitrile Scaffold->Aniline Protocol 3: Fe/NH4Cl Red. Tetrazole Tetrazole Bioisosteres Scaffold->Tetrazole Protocol 4: [3+2] Cycloaddition Heterocycle Fused Tricyclic Systems Aniline->Heterocycle Cyclization

Caption: Divergent synthetic pathways starting from the core scaffold construction.

Detailed Experimental Protocols

Protocol 1: Scaffold Synthesis via SNAr Coupling

Objective: Construct the diaryl ether core under mild conditions to prevent nitrile hydrolysis. Mechanism: Nucleophilic Aromatic Substitution (SNAr). The para-nitro and ortho-cyano groups on the fluorobenzene ring dramatically lower the energy barrier for the phenoxide attack.

Reagents:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 equiv)

  • 3-Aminophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Preparation: Charge a round-bottom flask with 3-aminophenol (1.1 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes. The solution may darken as the phenoxide forms.

  • Addition: Add 2-fluoro-5-nitrobenzonitrile (1.0 eq) portion-wise.

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1). The fluoride is a superior leaving group to chloride here, allowing lower temperatures that preserve the nitrile.

  • Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85–95%

Protocol 2: "Right Wing" Diversification (Urea Synthesis)

Objective: Functionalize the primary amine to create H-bond donor motifs essential for NNRTI binding (mimicking the urea linker in Rilpivirine).

Reagents:

  • Scaffold (from Protocol 1)

  • Isocyanate (e.g., Phenyl isocyanate, 1.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step:

  • Dissolve the scaffold in anhydrous DCM at 0 °C.

  • Add the isocyanate dropwise.

  • Allow to warm to room temperature and stir for 2–12 hours.

  • Self-Validating Step: The product usually precipitates from DCM as the reaction proceeds due to the lower solubility of the diaryl urea.

  • Filter the precipitate and wash with cold DCM.

Protocol 3: "Left Wing" Activation (Nitro Reduction)

Objective: Selectively reduce the nitro group to an aniline without reducing the nitrile or cleaving the ether linkage. Challenge: Catalytic hydrogenation (H₂/Pd-C) can sometimes reduce nitriles to benzylamines. Solution: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (SnCl₂).

Reagents:

  • Nitro-scaffold (1.0 equiv)

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (0.5 equiv)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step:

  • Suspend the nitro-scaffold in Ethanol/Water.

  • Add NH₄Cl and Iron powder.

  • Heat to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Reaction is typically complete in 1–2 hours. The yellow nitro color will fade to a duller amine color.

  • Work-up: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate.[1] The resulting diamine (2-(3-aminophenoxy)-5-aminobenzonitrile) is air-sensitive; store under nitrogen or use immediately.

Protocol 4: Nitrile Bioisosterism (Tetrazole Formation)

Objective: Convert the nitrile into a lipophilic tetrazole, a common bioisostere for carboxylic acids or amides in drug design.[2]

Reagents:

  • Scaffold (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Zinc Bromide (ZnBr₂) (1.0 equiv) or Triethylamine Hydrochloride

  • Solvent: Isopropanol/Water or DMF

Step-by-Step:

  • Dissolve the scaffold, NaN₃, and ZnBr₂ in the solvent.

  • Heat to reflux (or 100 °C in DMF) for 12–24 hours.

  • Safety Note: Azides can form explosive hydrazoic acid. Ensure the reaction is vented properly and quenched with sodium nitrite/acid protocols if disposing.

  • Work-up: Acidify carefully with 1N HCl to pH 3–4 to protonate the tetrazole (precipitating the product).

  • Extract with Ethyl Acetate.

Quantitative Data Summary

TransformationReagentsKey ConditionTypical YieldSelectivity Note
Scaffold Synthesis 3-aminophenol, K₂CO₃60 °C, DMF>90%High (F displacement > NO₂ displacement)
Urea Formation R-NCO25 °C, DCM80-95%Exclusive to NH₂ (OH/CN unreactive)
Nitro Reduction Fe, NH₄Cl80 °C, EtOH/H₂O75-85%Nitrile preserved; Ether stable
Tetrazole Formation NaN₃, ZnBr₂100 °C, DMF60-75%Requires Lewis Acid catalysis

References

  • Diaryl Ether NNRTI Design: Tucker, T. J., et al. (2008). The design and synthesis of diaryl ether second generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with enhanced potency versus key clinical mutations. Bioorganic & Medicinal Chemistry Letters, 18(9), 2959-2966.

  • SNAr Methodology: Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865–2879.

  • Nitro Reduction Protocols: BenchChem Application Notes. (2025).[1][3][4] A Mechanistic Guide to Nitro Group Reduction.

  • Isocyanate Reactivity: Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.

Sources

Optimization of solvent systems for 2-(3-Aminophenoxy)-5-nitrobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Solvent Systems for 2-(3-Aminophenoxy)-5-nitrobenzonitrile Reactions

Executive Summary

This guide details the solvent engineering required for the efficient synthesis and functionalization of 2-(3-aminophenoxy)-5-nitrobenzonitrile . This scaffold is a critical intermediate in the synthesis of antiviral non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various kinase inhibitors.

The core challenge in handling this molecule lies in the Nucleophilic Aromatic Substitution (SNAr) reaction used to generate it. The reaction requires a delicate balance: activating the electrophile (2-chloro-5-nitrobenzonitrile) while ensuring chemoselectivity for the phenol oxygen over the aniline nitrogen of the nucleophile (3-aminophenol).[1] This guide provides optimized solvent protocols to maximize yield, ensure O-selective arylation, and adhere to green chemistry principles.

Mechanistic Basis & Solvent Effects[1][2]

The synthesis involves the coupling of 2-chloro-5-nitrobenzonitrile (Electrophile) and 3-aminophenol (Nucleophile) in the presence of a base.[1]

The Chemoselectivity Challenge

The nucleophile, 3-aminophenol, possesses two reactive sites:[1]

  • Phenolic Hydroxyl (-OH): pKa ~10.[1] More acidic, harder nucleophile (once deprotonated).

  • Aniline Amine (-NH₂): pKa ~25 (neutral).[1] Softer nucleophile.

Solvent Role: The choice of solvent and base dictates the deprotonation state. In polar aprotic solvents (DMSO, DMF) with mild bases (


), the phenoxide anion is generated preferentially. The solvent must solvate the cation (

) effectively, leaving the phenoxide "naked" and highly reactive toward the SNAr center, thereby favoring O-arylation (desired) over N-arylation (impurity).[1]
Solvent Classes & Performance
Solvent ClassExamplesImpact on SNAr RateSelectivity ProfileRecommendation
Dipolar Aprotic DMSO, DMF, NMPHigh: Excellent cation solvation increases anion reactivity.[1]High: Favors O-arylation via "naked anion" mechanism.[1]Primary Choice (Lab Scale)
Polar Protic Ethanol, MethanolLow: H-bonding solvates the nucleophile, reducing reactivity.Moderate: Can lead to slower reaction and higher impurities.Avoid for Reaction (Good for Workup)
Green Alternatives 2-MeTHF, Ethyl AcetateModerate: Lower dielectric constant requires phase transfer catalysts (PTC).[1]Variable: Requires optimization.Process Scale Choice
Nitrile Acetonitrile (MeCN)Moderate-High: Good balance of polarity and ease of removal.[1]High: Standard for industrial scale-up.[1]Baseline Standard

Experimental Protocols

Protocol A: High-Kinetic Synthesis (DMSO Route)

Best for: Small-scale library synthesis, rapid optimization, and maximizing yield.[1]

Reagents:

  • 2-Chloro-5-nitrobenzonitrile (1.0 eq)[1]

  • 3-Aminophenol (1.05 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.2 eq)[1]
    
  • Solvent: Dimethyl Sulfoxide (DMSO) [Grade: Anhydrous][1]

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask, add 2-chloro-5-nitrobenzonitrile (10 mmol) and 3-aminophenol (10.5 mmol).

  • Solvation: Add DMSO (5 vol, i.e., 5 mL per gram of substrate). Stir until dissolved.

  • Activation: Add anhydrous

    
     (12 mmol) in a single portion.
    
    • Note: The reaction is exothermic. Monitor internal temp.

  • Reaction: Heat to 80°C for 2-3 hours.

    • Monitoring: TLC (30% EtOAc/Hexane) or HPLC. Look for disappearance of the nitrile starting material (

      
       ~0.6).
      
  • Quench & Workup (Precipitation Method):

    • Cool reaction mixture to 25°C.

    • Slowly pour the DMSO solution into Ice Water (10 vol) with vigorous stirring.

    • The product will precipitate as a yellow/tan solid.

    • Stir for 30 minutes to ensure removal of residual DMSO.

  • Isolation: Filter the solid via Buchner funnel. Wash cake with water (3x) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C.

Protocol B: Green Process Scale-Up (Acetonitrile Route)

Best for: Multi-gram synthesis, easier solvent removal, and avoiding high-boiling solvents.[1]

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Acetonitrile (MeCN)[1]

  • Catalyst (Optional): 18-Crown-6 (0.05 eq) to accelerate reaction if slow.[1]

Step-by-Step Methodology:

  • Charge: Combine reactants and

    
     in MeCN (10 vol).
    
  • Reflux: Heat to reflux (~82°C) under Nitrogen atmosphere.

  • Duration: Reaction time will be longer than DMSO (typically 4-6 hours).[1]

  • Workup:

    • Cool to Room Temperature.[2][3]

    • Solvent Swap: Distill off ~70% of MeCN.

    • Add Water (10 vol) to the residue to precipitate the product.

  • Purification (Recrystallization):

    • Dissolve crude solid in minimal boiling Ethanol .

    • Allow to cool slowly to room temperature, then 4°C.

    • Filter crystals.[2] This removes trace N-alkylated impurities and unreacted phenol.[1]

Visualization of Reaction Pathways

The following diagram illustrates the SNAr mechanism and the critical decision points for solvent selection to avoid impurities.

SNAr_Pathway Start Reactants: 2-Chloro-5-nitrobenzonitrile + 3-Aminophenol Condition_A Solvent: DMSO/DMF Base: K2CO3 Start->Condition_A Preferred Condition_B Solvent: Ethanol (Protic) Start->Condition_B Avoid Intermediate Meisenheimer Complex (Stabilized by NO2/CN) Condition_A->Intermediate Fast Rate (Naked Anion) Impurity Impurity: N-Arylation Side Product Condition_B->Impurity Compelling N-nucleophilicity due to O-solvation Product Target Product: 2-(3-Aminophenoxy)- 5-nitrobenzonitrile (O-Arylation) Intermediate->Product - Cl⁻ elimination

Caption: Figure 1. Reaction pathway highlighting the solvent-dependent chemoselectivity between O-arylation (Target) and N-arylation (Impurity).

Solubility & Stability Profile

Understanding the physicochemical properties is vital for downstream processing.

PropertyDescriptionData/Observation
Appearance SolidYellow to Tan crystalline powder.[1]
Melting Point High202–204°C (Ref 1).
Solubility (Water) Insoluble< 0.1 mg/mL. Precipitates immediately upon water addition.
Solubility (DMSO) High> 100 mg/mL. Ideal for stock solutions.
Solubility (Ethanol) ModerateSoluble at boiling; sparingly soluble at RT (Ideal for recrystallization).
Stability Nitro GroupStable to acid; reducible to amine with Fe/HCl or H2/Pd.
Stability Nitrile GroupSusceptible to hydrolysis in strong acid/base at high temp. Keep pH neutral during workup.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion.Switch to DMSO (Protocol A) or increase temp in MeCN. Ensure

is finely ground.
"Oiling Out" Product precipitating as oil, not solid.[2]Crystallization cooling was too fast. Re-heat to dissolve, seed with pure crystal, and cool slowly.
Dark Color Oxidation of aniline amine.Perform reaction under Nitrogen. Add trace sodium metabisulfite during workup.
Impurity (N-alkyl) Solvent effect.[1][2][4][5]Ensure solvent is anhydrous. Water can solvate phenoxide, reducing its nucleophilicity relative to the amine.

References

  • Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.[1] DE1957590B2. Available at:

  • SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. Available at: [Link]

  • Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. PrepChem. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions. National Institutes of Health (PMC). Available at: [Link]

Sources

Application Note & Protocols: Elucidating the Curing Kinetics of Thermosets from 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for characterizing the curing kinetics of thermosets derived from 2-(3-Aminophenoxy)-5-nitrobenzonitrile. This monomer is of significant interest for developing high-performance polymers due to its potential for forming highly cross-linked, thermally stable networks via the cyclotrimerization of nitrile groups. Understanding the kinetics of this transformation is paramount for optimizing processing cycles, ensuring material quality, and predicting end-use performance. We present detailed protocols for differential scanning calorimetry (DSC), rotational rheometry, and Fourier-transform infrared (FTIR) spectroscopy, integrated with a robust data analysis workflow for kinetic modeling. This document is intended for researchers and scientists in materials science and polymer chemistry, providing both the theoretical foundation and practical steps for a thorough investigation.

Introduction: The Significance of Curing Kinetics

The transition of a liquid resin into a solid, intractable thermoset network is a complex process governed by the interplay of time, temperature, and chemical reactivity.[1][2] For thermosets based on 2-(3-Aminophenoxy)-5-nitrobenzonitrile, the primary curing mechanism involves the thermally induced cyclotrimerization of the nitrile (C≡N) functional groups to form stable, aromatic triazine rings, resulting in a highly cross-linked polymer network.[3][4][5] The kinetics of this reaction—how fast it proceeds under different conditions—dictates critical processing parameters and the final properties of the material. A comprehensive kinetic analysis allows for the precise control of the cure cycle to prevent defects, optimize energy usage, and achieve desired thermomechanical properties.[6][7]

This guide details an integrated approach using three complementary analytical techniques to build a complete picture of the curing process:

  • Differential Scanning Calorimetry (DSC): To quantify the heat released during the exothermic curing reaction, allowing for the determination of the degree of cure and overall reaction kinetics.[2][8]

  • Rheology: To measure the evolution of viscoelastic properties, providing direct insight into critical processing events like gelation and vitrification.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To chemically track the reaction by monitoring the consumption of nitrile functional groups.[11]

Foundational Concepts in Thermoset Curing

A precise understanding of the following phenomena is essential for interpreting experimental data.

  • Degree of Cure (α): Represents the extent of the reaction, ranging from α = 0 for the uncured resin to α = 1 for the fully cured material. It is typically calculated from DSC data as the fractional heat released at a given time relative to the total heat of reaction.

  • Gelation: The point at which a continuous, cross-linked network first forms throughout the material. At the gel point, the resin transitions from a viscous liquid to an elastic solid, and its viscosity becomes theoretically infinite.[1][8][12] Gelation is a critical processing milestone, as the material loses its ability to flow.

  • Vitrification: The process where the growing polymer network's glass transition temperature (Tg) rises to meet the isothermal cure temperature (Tcure).[12][13] When vitrification occurs (Tg = Tcure), the material transforms into a glassy solid, causing a dramatic decrease in molecular mobility.[13] Consequently, the reaction rate slows significantly and shifts from being chemically controlled to diffusion-controlled.[8][12][14]

dot

Caption: Key state transitions during the thermoset curing process.

Experimental Protocols & Methodologies

Protocol 1: Non-Isothermal Curing Analysis by DSC

Objective: To determine the total heat of reaction (ΔH_total) and to acquire data for model-free kinetic analysis (e.g., Kissinger method) to estimate the activation energy (Ea).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-(3-Aminophenoxy)-5-nitrobenzonitrile monomer into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 5 °C/min) to a temperature well beyond the completion of the curing exotherm (e.g., 400°C). This ensures the entire reaction is captured.

    • Cool the sample back to the starting temperature.

  • Repeat: Perform subsequent runs on fresh samples using different heating rates (β), for example, 7.5, 10, 12.5, and 15 °C/min.[6][15] Using multiple heating rates is essential for robust kinetic analysis.

  • Data Analysis:

    • Integrate the area under the exothermic peak for each run to determine the total heat of reaction (ΔH_total) in J/g.

    • Identify the peak temperature (Tp) of the exotherm for each heating rate (β).

    • Calculate the activation energy (Ea) using the Kissinger method, which relates the peak temperature to the heating rate.[6][16]

Protocol 2: Isothermal Curing Analysis by DSC

Objective: To measure the degree of cure (α) and the rate of cure (dα/dt) as a function of time at constant temperatures. This data is crucial for developing and validating n-th order or autocatalytic kinetic models.[17][18]

Methodology:

  • Sample Preparation: Prepare samples as described in Protocol 1.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate at a low temperature where no reaction occurs (e.g., 25°C).

    • Heat the sample at the maximum possible rate (e.g., 200°C/min) to the desired isothermal cure temperature (e.g., 220°C). A fast ramp is critical to minimize curing during the heating phase.[18]

    • Hold the sample at the isothermal temperature until the heat flow signal returns to the baseline, indicating the reaction has ceased or become immeasurably slow.

  • Repeat: Perform experiments at several different isothermal temperatures (e.g., 230°C, 240°C, 250°C) to understand the temperature dependence of the reaction rate.

  • Data Analysis:

    • The degree of cure (α) at any time (t) is calculated by dividing the partial heat of reaction up to that time (ΔH_t) by the total heat of reaction (ΔH_total) determined from a non-isothermal scan.

    • The rate of cure (dα/dt) is directly proportional to the measured heat flow (dH/dt).

Protocol 3: Determination of Gelation and Vitrification by Rheometry

Objective: To directly measure the gel time and observe the onset of vitrification by monitoring the material's viscoelastic properties during cure.

Methodology:

  • Sample Preparation: Place a small amount of the monomer onto the lower plate of a rotational rheometer equipped with a parallel plate geometry and a heated chamber.

  • Instrument Setup:

    • Lower the upper plate to a specified gap (e.g., 0.5-1.0 mm) and trim excess material.

    • Use an oscillatory time sweep mode at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region (LVER).

  • Thermal Program:

    • Rapidly heat the sample to the desired isothermal cure temperature, matching one of the temperatures used in the isothermal DSC protocol.

    • Begin data acquisition immediately and continue until the storage modulus (G') and loss modulus (G'') plateau.

  • Repeat: Perform isothermal tests at the same temperatures used in the DSC analysis for direct comparison.

  • Data Analysis:

    • Gel Point: The gel time is identified as the point where the storage modulus (G') and the loss modulus (G'') curves intersect (i.e., where tan(δ) = G''/G' = 1).[1][19]

    • Vitrification: The onset of vitrification is indicated by a sharp increase in both G' and G'', followed by a peak in the loss modulus (G'') or tan(δ) as molecular mobility becomes restricted.

dot

Caption: Integrated workflow for thermoset cure kinetics characterization.

Data Interpretation and Kinetic Modeling

The ultimate goal of the experimental work is to develop a mathematical model that can predict the degree of cure under any thermal history. For nitrile-based thermosets, the curing reaction often exhibits complex behavior that is well-described by an autocatalytic model.[7][20][21]

The Autocatalytic Model: The rate of cure (dα/dt) can be expressed by the Kamal-Sourour equation: dα/dt = (k1 + k2 * α^m) * (1 - α)^n[20][22]

Where:

  • k1 and k2 are rate constants that follow an Arrhenius temperature dependence (k = A * exp(-Ea / RT)).

  • m and n are the reaction orders.

Modeling Workflow:

  • Determine Activation Energy (Ea): Use the data from non-isothermal DSC scans (Protocol 1) with the Kissinger or Ozawa-Flynn-Wall method to get an initial estimate of the activation energy.[6][15][23]

  • Fit the Model: Use a non-linear regression analysis to fit the autocatalytic model equation to the isothermal DSC data (α vs. time and dα/dt vs. time from Protocol 2). This will yield the kinetic parameters: A1, A2, m, and n.

  • Validate the Model: Use the developed model to predict the curing behavior under a non-isothermal condition (e.g., a 10 °C/min heating ramp). Compare the predicted curve with the experimental data from Protocol 1. A close agreement validates the model's predictive capability.[7][21]

Data Summary

The results from the kinetic analysis should be summarized clearly.

Table 1: Kinetic Parameters from Autocatalytic Model Fitting

Parameter Description Value
Ea1 (kJ/mol) Activation Energy for k1 Value from fit
A1 (s⁻¹) Pre-exponential Factor for k1 Value from fit
Ea2 (kJ/mol) Activation Energy for k2 Value from fit
A2 (s⁻¹) Pre-exponential Factor for k2 Value from fit
m Reaction Order (Autocatalytic) Value from fit

| n | Reaction Order (n-th order) | Value from fit |

Table 2: Rheological Data

Isothermal Temp (°C) Gel Time (min) Onset of Vitrification (min)
220 Value from G'/G'' crossover Value from viscosity upturn
230 Value from G'/G'' crossover Value from viscosity upturn

| 240 | Value from G'/G'' crossover | Value from viscosity upturn |

References

  • Vertex AI Search. (2016). Practical Tips for Curing Thermosets Part One: Review of Gelation and Vitrification.
  • Autodesk. (n.d.). N-th Order Kinetics model. Autodesk Knowledge Network.
  • Prime, R. B. (n.d.).
  • Autodesk. (n.d.). Generalized Curing Kinetics Model. Autodesk Knowledge Network.
  • Prime, R. B. (2014). Thermoset Cure Kinetics Part 4: Isothermal DSC.
  • TA Instruments. (n.d.).
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Application Notes and Protocols for Electrospinning Nanofibers Containing 2-(3-Aminophenoxy)-5-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the fabrication and characterization of electrospun nanofibers incorporating 2-(3-Aminophenoxy)-5-nitrobenzonitrile derivatives. This class of compounds holds significant potential for applications in targeted drug delivery and tissue engineering, owing to its unique chemical structure. These notes are designed to provide both the foundational understanding and the practical protocols necessary for researchers to successfully develop and evaluate these novel biomaterials.

Introduction: The Synergy of Electrospinning and Novel Payloads

Electrospinning has emerged as a versatile and cost-effective technique for producing polymer nanofibers with diameters ranging from nanometers to a few micrometers.[1] These nanofibers possess a high surface-area-to-volume ratio, tunable porosity, and flexibility in surface functionalities, making them ideal candidates for biomedical applications such as drug delivery and tissue engineering.[2][3] The incorporation of therapeutic agents into these nanofibers allows for controlled and sustained release, enhancing therapeutic efficacy while minimizing systemic side effects.[4][5]

The 2-(3-Aminophenoxy)-5-nitrobenzonitrile scaffold and its derivatives are a class of organic molecules with potential biological activity. The presence of amino, phenoxy, and nitrobenzonitrile moieties suggests a rich chemical landscape for functionalization and interaction with biological targets.[6][7] By encapsulating these derivatives within biocompatible polymer nanofibers, we can create a delivery system that protects the compound from premature degradation and controls its release profile at the target site.

This guide will detail the critical parameters and methodologies for successfully electrospinning nanofibers loaded with 2-(3-Aminophenoxy)-5-nitrobenzonitrile derivatives. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.

Foundational Principles: Mastering the Electrospinning Process

The success of electrospinning hinges on a delicate balance of solution properties, processing parameters, and environmental conditions.[8][9] Understanding these factors is paramount to achieving uniform, bead-free nanofibers with the desired morphology and drug encapsulation efficiency.

The Electrospinning Setup

A typical electrospinning apparatus consists of three primary components: a high-voltage power supply, a syringe pump with a spinneret (e.g., a blunt-tipped needle), and a grounded collector.[10][11] The polymer solution containing the drug is loaded into the syringe and extruded at a constant rate. The application of a high voltage charges the polymer solution, and when the electrostatic forces overcome the surface tension of the solution, a jet is ejected from the spinneret.[10] As the jet travels towards the collector, the solvent evaporates, and a solid polymer fiber is deposited.[1]

Electrospinning_Setup cluster_0 Electrospinning Apparatus Power_Supply High-Voltage Power Supply Spinneret Spinneret (Needle) Power_Supply->Spinneret +V Collector Grounded Collector Power_Supply->Collector Ground Syringe_Pump Syringe Pump Syringe Syringe with Polymer-Drug Solution Syringe_Pump->Syringe Syringe->Spinneret Spinneret->Collector Taylor Cone & Polymer Jet

Caption: A schematic of a standard electrospinning setup.

Critical Parameters and Their Interplay

The morphology and diameter of the electrospun nanofibers are governed by a complex interplay of various parameters.[12] A systematic approach to optimizing these parameters is crucial for reproducible results.

Parameter Category Specific Parameter Effect on Nanofiber Morphology Causality
Solution Properties Polymer Concentration & Molecular WeightHigher concentration/molecular weight generally leads to larger fiber diameters and fewer beads.[8][10]Increased viscosity and chain entanglement prevent the jet from breaking into droplets.
Solvent System (Volatility & Polarity)A balance of volatile and less volatile solvents is often required for stable electrospinning.[1]Rapid evaporation of a highly volatile solvent can cause the needle tip to clog, while a low volatility solvent may result in wet fibers.
Solution ConductivityHigher conductivity can lead to smaller fiber diameters.[8]Increased charge density on the jet surface enhances the electrostatic stretching forces.
Processing Parameters Applied VoltageIncreasing voltage generally decreases fiber diameter, but can also lead to instability.[9][13]Higher voltage increases the electrostatic repulsion within the jet, leading to greater stretching.
Flow RateHigher flow rates tend to increase fiber diameter and the likelihood of bead formation.[9]Insufficient time for solvent evaporation and stretching before the fiber reaches the collector.
Tip-to-Collector DistanceIncreasing the distance allows for more solvent evaporation, potentially leading to smaller fiber diameters.[1]Provides a longer path for the jet to stretch and for the solvent to evaporate.
Environmental Conditions Temperature & HumidityHigher temperatures can decrease viscosity and increase solvent evaporation, leading to smaller fiber diameters. High humidity can affect solvent evaporation and fiber morphology.[9]Temperature affects solution viscosity and solvent vapor pressure. Humidity influences the rate of solvent evaporation.

Materials and Methods

Materials
  • Polymer: A biocompatible and biodegradable polymer is recommended. Common choices include Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Polyvinyl alcohol (PVA). The choice of polymer will depend on the desired drug release profile and mechanical properties.[3]

  • 2-(3-Aminophenoxy)-5-nitrobenzonitrile Derivative: The specific derivative to be encapsulated.

  • Solvent System: A solvent system capable of dissolving both the polymer and the drug derivative is essential. A common approach is to use a mixture of a good solvent for the polymer and a co-solvent to aid in drug dissolution. For many biocompatible polyesters, a mixture of a volatile solvent like dichloromethane (DCM) or chloroform with a more polar, less volatile solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is effective.[1]

Equipment
  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)

  • Magnetic stirrer

  • Analytical balance

  • Fume hood

  • Scanning Electron Microscope (SEM) for morphological characterization

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) for drug loading and release studies

  • Differential Scanning Calorimeter (DSC) and Fourier-Transform Infrared (FTIR) Spectrometer for physicochemical characterization.[14]

Detailed Protocols

Protocol 1: Preparation of the Electrospinning Solution

This protocol describes the preparation of a polymer solution containing the 2-(3-Aminophenoxy)-5-nitrobenzonitrile derivative. The "blending" method, where the drug is directly mixed into the polymer solution, is the most straightforward approach for incorporating small molecules.[11]

Step-by-Step Procedure:

  • Polymer Solution Preparation:

    • In a glass vial, dissolve the chosen polymer (e.g., 10-15% w/v PLGA) in the selected solvent system (e.g., DCM:DMF 4:1 v/v).

    • Stir the solution on a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours. The solution should be clear and homogeneous.

  • Drug Incorporation:

    • Weigh the desired amount of the 2-(3-Aminophenoxy)-5-nitrobenzonitrile derivative. A typical starting drug loading is 1-5% (w/w) relative to the polymer weight.

    • Add the drug derivative to the polymer solution.

    • Continue stirring until the drug is fully dissolved. Gentle heating or sonication may be applied if necessary, but care should be taken to avoid drug degradation.

  • Solution Characterization (Optional but Recommended):

    • Measure the viscosity and conductivity of the final solution to ensure consistency between batches.

Solution_Prep_Workflow cluster_workflow Electrospinning Solution Preparation start Start dissolve_polymer Dissolve Polymer in Solvent System start->dissolve_polymer add_drug Add 2-(3-Aminophenoxy)-5-nitrobenzonitrile Derivative to Polymer Solution dissolve_polymer->add_drug stir_dissolve Stir until Homogeneous add_drug->stir_dissolve characterize Characterize Solution (Viscosity, Conductivity) stir_dissolve->characterize ready Solution Ready for Electrospinning characterize->ready Parameters within acceptable range

Caption: Workflow for preparing the drug-loaded polymer solution.

Protocol 2: The Electrospinning Process

This protocol outlines the steps for fabricating the drug-loaded nanofibers.

Step-by-Step Procedure:

  • Apparatus Setup:

    • Set up the electrospinning apparatus in a fume hood.

    • Load the prepared polymer-drug solution into a syringe and mount it on the syringe pump.

    • Attach a spinneret (e.g., 21-gauge needle) to the syringe.

    • Place a grounded collector (e.g., aluminum foil-covered plate) at a set distance from the spinneret.

  • Electrospinning:

    • Set the desired flow rate on the syringe pump (e.g., 0.5 - 1.5 mL/h).

    • Set the desired voltage on the high-voltage power supply (e.g., 15 - 25 kV).

    • Initiate the syringe pump and the high-voltage supply.

    • Observe the formation of a stable Taylor cone at the tip of the spinneret and the ejection of a continuous jet.

    • Collect the nanofibers on the collector for a sufficient duration to obtain a mat of the desired thickness.

  • Post-Spinning Treatment:

    • Turn off the power supply and the syringe pump.

    • Carefully remove the nanofiber mat from the collector.

    • Dry the mat in a vacuum oven at a low temperature (e.g., 30-40 °C) for at least 24 hours to remove any residual solvent.[1]

Protocol 3: Characterization of the Nanofibers

A thorough characterization of the fabricated nanofibers is essential to validate the process and understand the material's properties.

4.3.1. Morphological Analysis (SEM):

  • Mount a small piece of the nanofiber mat on an SEM stub using carbon tape.

  • Sputter-coat the sample with a conductive material (e.g., gold or platinum).

  • Image the nanofibers using an SEM to determine their morphology, diameter distribution, and to check for the presence of beads.

4.3.2. Physicochemical Characterization (FTIR and DSC):

  • FTIR: Perform FTIR analysis to confirm the presence of both the polymer and the drug derivative in the nanofibers and to check for any chemical interactions.[15] The absence of new peaks suggests that the drug is physically entrapped without chemical modification.[15]

  • DSC: Use DSC to determine the physical state of the drug within the nanofibers (crystalline or amorphous).[2] An amorphous dispersion of the drug is often desirable for improved dissolution rates.[2]

4.3.3. Drug Loading and Encapsulation Efficiency:

  • Weigh a known amount of the drug-loaded nanofiber mat.

  • Dissolve the mat in a suitable solvent that dissolves both the polymer and the drug.

  • Quantify the amount of the drug in the solution using UV-Vis spectrophotometry or HPLC.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in nanofibers / Total mass of nanofibers) x 100

    • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

4.3.4. In Vitro Drug Release Studies:

  • Place a known amount of the drug-loaded nanofiber mat in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).[16]

  • Maintain the vessel at a constant temperature (e.g., 37 °C) with gentle agitation.[16]

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[16]

  • Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release as a function of time.

Troubleshooting Common Electrospinning Issues

Problem Potential Cause Suggested Solution
Bead Formation Low polymer concentration/viscosity. High surface tension.Increase polymer concentration. Change solvent system to one with lower surface tension.
Clogged Needle Polymer solution is too viscous. Solvent evaporates too quickly at the needle tip.Decrease polymer concentration. Use a less volatile co-solvent.
Wet Fibers Low solvent volatility. Short tip-to-collector distance. High flow rate.Use a more volatile solvent. Increase the tip-to-collector distance. Decrease the flow rate.
Wide Fiber Diameter Distribution Unstable Taylor cone. Fluctuations in voltage or flow rate.Optimize voltage and flow rate. Ensure the solution is homogeneous.

Conclusion and Future Perspectives

The electrospinning of nanofibers containing 2-(3-Aminophenoxy)-5-nitrobenzonitrile derivatives presents a promising avenue for the development of advanced drug delivery systems. By carefully controlling the electrospinning parameters and solution properties, it is possible to fabricate uniform, drug-loaded nanofibers with tailored release profiles. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of these novel biomaterials. Future work should focus on optimizing drug loading, fine-tuning release kinetics, and evaluating the in vitro and in vivo efficacy of these nanofiber-based delivery systems for specific therapeutic applications.

References

  • A Summary of Electrospun Nanofibers as Drug Delivery System: Drugs Loaded and Biopolymers Used as Matrices - PMC. (n.d.).
  • Luraghi, A., Peri, F., & Moroni, L. (2021). Electrospinning for drug delivery applications: A review. Journal of Controlled Release, 334, 463–484.
  • Yousaf, T., & Farooq, U. (2024). Electrospun nanofiber for drug delivery applications: a review. Journal of Drug Delivery Science and Technology, 105436.
  • Gaydhane, M. K., et al. (2023). Electrospun nanofibres in drug delivery: advances in controlled release strategies.
  • Ghaffari, S., et al. (2017). A review on electrospun nanofibers for oral drug delivery. Nanomedicine Journal, 4(4), 197-206.
  • Ramírez-Cedillo, E., et al. (2021). Electrospun Nanofibers: Basic Principles. Encyclopedia, 1(3), 790-800.
  • Subramani, E., et al. (2022). Electrospinning of Biomedical Nanofibers/Nanomembranes: Effects of Process Parameters. Polymers, 14(18), 3701.
  • Hua, J., et al. (2015). Drug-loaded emulsion electrospun nanofibers: characterization, drug release and in vitro biocompatibility. RSC Advances, 5(124), 102266-102277.
  • Xue, J., Wu, T., Dai, Y., & Xia, Y. (2019). Electrospinning and Electrospun Nanofibers: Methods, Materials, and Applications. Chemical Reviews, 119(8), 5298–5415.
  • Senthil, R., et al. (2015). Preparation and characterization of gatifloxacin-loaded alginate/poly (vinyl alcohol) electrospun nanofibers.
  • Chen, S., et al. (2017). Incorporation of functionalized gold nanoparticles into nanofibers for enhanced attachment and differentiation of mammalian cells. Nanotechnology, 28(11), 115101.
  • Hua, J., Prabhakaran, M. P., Tian, L., Ding, X., & Ramakrishna, S. (2015). Drug-loaded Emulsion Electrospun Nanofibers: Characterization, drug release and in vitro biocompatibility. RSC Advances, 5(124), 102266-102277.
  • Analysis of Electrospinning Parameters for Uniform Fiber Morphology. (2025).
  • Tong, H. W., & Wang, M. (2012). Drug-Loaded Zein Nanofibers Prepared Using a Modified Coaxial Electrospinning Process. International Journal of Nanomedicine, 7, 4819–4830.
  • Karimi, Z., et al. (2021). Electrospun hybrid nanofibers: Fabrication, characterization, and biomedical applications. Frontiers in Bioengineering and Biotechnology, 9, 764655.
  • dos Santos, D. M., et al. (2025). Harnessing electrospinning for improvement of polymeric drug delivery systems.
  • Vrbata, P., et al. (2015). Nanofibers for drug delivery – incorporation and release of model molecules, influence of molecular weight and polymer structure. Beilstein Journal of Nanotechnology, 6, 1939–1945.
  • Application Notes and Protocols for Electrospinning of Poly(7,7-Dimethyloxepan-2-one) Nanofibers. (2025). Benchchem.
  • Nagy, Z. K., et al. (2015). Incorporating small molecules or biologics into nanofibers for optimized drug release: A review. International Journal of Pharmaceutics, 494(1), 593-605.
  • Nkanga, C. I., et al. (2022). Basic Principles of Electrospinning, Mechanisms, Nanofibre Production, and Anticancer Drug Delivery.
  • Bódalo-García, A., et al. (2018). Electrospun Nanofibers for Entrapment of Biomolecules.
  • Khan, M. U. A., et al. (2023). Electrospun PVA Fibers for Drug Delivery: A Review. Polymers, 15(18), 3837.
  • G, A., & S, A. (2018). Biomedical Applications of Electrospun Nanofibers: Drug and Nanoparticle Delivery. Pharma Excipients.
  • Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis: A Versatile Building Block for Heterocyclic Compound. (2025). Benchchem.
  • Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • The Role of 2-Amino-5-nitrobenzonitrile in Modern Dye Manufacturing. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

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Application Note & Protocol: High-Temperature Adhesives Derived from 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of 2-(3-Aminophenoxy)-5-nitrobenzonitrile as a critical precursor for high-temperature structural adhesives. While traditional epoxy adhesives degrade above 180°C, adhesives derived from nitrile-functionalized polyimides (PI) maintain structural integrity up to 300°C–350°C .

The core innovation lies in the pendant nitrile group . Unlike standard polyimides, which rely solely on chain entanglement and intermolecular forces, the nitrile group facilitates a secondary crosslinking reaction (cyclotrimerization) at elevated temperatures. This transforms the linear thermoplastic polyimide into a thermoset-like network containing thermally stable s-triazine rings , significantly boosting the glass transition temperature (


) and solvent resistance without evolving volatile byproducts during the final cure.
Key Performance Metrics
PropertyValue (Typical)Relevance
Target Application Aerospace/Electronics BondingHigh thermal stress environments
Service Temp > 300°CExceeds standard epoxies
Curing Mechanism Imidization + Nitrile TrimerizationVoid-free bonding (no volatiles)
Precursor Yield > 90%Scalable synthesis

Chemical Pathway & Logic

The workflow involves three distinct phases:

  • Precursor Synthesis: Coupling 2-chloro-5-nitrobenzonitrile with 3-aminophenol via Nucleophilic Aromatic Substitution (

    
    ).
    
  • Monomer Activation: Selective reduction of the nitro group to yield the diamine monomer, 2-(3-aminophenoxy)-5-aminobenzonitrile .

  • Polymerization: Reaction with a dianhydride to form a polyamic acid, followed by imidization and crosslinking.

Workflow Visualization

SynthesisWorkflow Start Starting Materials 2-Chloro-5-nitrobenzonitrile + 3-Aminophenol Step1 Step 1: Coupling (SnAr) Solvent: DMF/DMSO Base: K2CO3, 80°C Start->Step1 Intermediate Target Precursor 2-(3-Aminophenoxy)- 5-nitrobenzonitrile Step1->Intermediate Step2 Step 2: Selective Reduction Reagent: Fe/NH4Cl or SnCl2 (Preserves Nitrile) Intermediate->Step2 Monomer Active Monomer (Diamine) 2-(3-Aminophenoxy)- 5-aminobenzonitrile Step2->Monomer Step3 Step 3: Polymerization + Dianhydride (e.g., ODPA) Solvent: NMP Monomer->Step3 Polymer Polyamic Acid (Adhesive Solution) Step3->Polymer Cure Step 4: Curing 300°C Crosslinking (Triazine Formation) Polymer->Cure

Figure 1: Complete synthetic workflow from raw reagents to crosslinked adhesive network.

Protocol 1: Synthesis of Precursor (2-(3-Aminophenoxy)-5-nitrobenzonitrile)

Objective: Synthesize the title compound via


 reaction. The nitro and nitrile groups on the benzonitrile ring activate the 2-position for nucleophilic attack by the phenoxide.
Materials
  • Reagent A: 2-Chloro-5-nitrobenzonitrile (1.0 eq)

  • Reagent B: 3-Aminophenol (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.2 eq)
    
  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Workup: Deionized water, Ethanol.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and reflux condenser.

  • Dissolution: Charge the flask with 2-Chloro-5-nitrobenzonitrile (10 mmol) and 3-Aminophenol (10.5 mmol). Add DMF (20 mL) and stir until dissolved.

  • Activation: Add

    
      (12 mmol) in a single portion. The mixture may change color (yellow/orange) due to phenoxide formation.
    
  • Reaction: Heat the mixture to 80°C–90°C under nitrogen flow. Monitor by TLC (Hexane:Ethyl Acetate 3:1). Reaction is typically complete in 4–6 hours.

    • Note: Do not exceed 120°C to prevent side reactions with the nitrile group.

  • Quenching: Allow the mixture to cool to room temperature. Pour slowly into 200 mL of vigorously stirred ice water. The product will precipitate as a yellow/brown solid.

  • Purification: Filter the solid. Wash repeatedly with water to remove salts and residual DMF. Recrystallize from Ethanol/Water (or pure Ethanol) to obtain high-purity 2-(3-Aminophenoxy)-5-nitrobenzonitrile .

  • Validation: Verify structure via

    
    -NMR (Look for phenoxy protons and preservation of the nitrile peak in IR at ~2230 cm⁻¹).
    

Protocol 2: Monomer Activation (Selective Reduction)

Objective: Convert the nitro group (


) to an amine (

) to create a diamine monomer suitable for polyimide synthesis. Critical Constraint: The nitrile (

) group must remain intact. Avoid strong hydride reducing agents (like

) or unpoisoned catalytic hydrogenation (

), which can reduce the nitrile to a benzylamine.
Recommended Method: Iron/Ammonium Chloride Reduction
  • Slurry: Suspend the 2-(3-Aminophenoxy)-5-nitrobenzonitrile (from Protocol 1) in Ethanol/Water (3:1 ratio).

  • Reagents: Add Iron powder (5 eq) and Ammonium Chloride (

    
    , 1 eq).
    
  • Reflux: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Pour into water to precipitate the diamine: 2-(3-aminophenoxy)-5-aminobenzonitrile .

  • Drying: Dry in a vacuum oven at 60°C overnight.

Protocol 3: Adhesive Synthesis (Polyimide Formation)

Objective: Polymerize the diamine with a dianhydride to form a Polyamic Acid (PAA) adhesive solution.

Materials
  • Monomer: 2-(3-aminophenoxy)-5-aminobenzonitrile (Synthesized above).

  • Dianhydride: 3,3',4,4'-Oxydiphthalic anhydride (ODPA) or Benzophenone tetracarboxylic dianhydride (BTDA).

    • Selection Logic: ODPA provides flexibility and better adhesion; BTDA provides higher thermal stability.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).

Methodology
  • Dissolution: In a dry flask under nitrogen, dissolve the diamine (10 mmol) in NMP. Cool to 0°C–5°C in an ice bath.

  • Polymerization: Add the dianhydride (10 mmol) in portions over 30 minutes. Maintain stoichiometry exactly 1:1 for high molecular weight.

  • Equilibration: Remove the ice bath and stir at room temperature for 12–24 hours. The solution will become viscous (honey-like consistency), indicating the formation of Polyamic Acid (PAA) .

    • Solids Content: Aim for 15–20 wt% solids.

  • Storage: Store this PAA solution at -20°C if not using immediately. This is your "B-stage" adhesive .

Application & Curing Protocol

Objective: Apply the adhesive and execute the high-temperature cure to form the crosslinked polyimide.

Substrate Preparation[1][2]
  • Metals (Ti, Al, Steel): Grit blast, degrease with acetone, and treat with an adhesion promoter (e.g.,

    
    -aminopropyltriethoxysilane) if necessary.
    
Bonding Process
  • Application: Brush or spin-coat the PAA solution onto both substrates.

  • Soft Bake (Solvent Removal):

    • 80°C for 30 mins.

    • 150°C for 30 mins.

    • Result: Formation of a tack-free film.

  • Imidization (Ring Closure):

    • Ramp to 200°C (hold 1 hour).

    • Chemistry: PAA converts to linear Polyimide. Water is evolved.

  • Crosslinking (The "High-Temp" Step):

    • Apply contact pressure (50–100 psi).

    • Ramp to 300°C–350°C (hold 1–2 hours).

    • Chemistry: The pendant nitrile groups undergo cyclotrimerization to form s-triazine crosslinks . This locks the polymer chains, preventing flow and increasing

      
      .
      
Curing Mechanism Visualization

CuringMechanism LinearPI Linear Polyimide Chain (Thermoplastic, Soluble) Contains Pendant -CN Groups Heat Heat (>300°C) Pressure LinearPI->Heat Crosslink Cyclotrimerization (3 x Nitrile -> Triazine Ring) Heat->Crosslink Network Crosslinked Network (Thermoset, Insoluble) High Tg, Solvent Resistant Crosslink->Network

Figure 2: Transformation from linear polyimide to crosslinked thermoset via nitrile trimerization.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Viscosity PAA Moisture in solvent/reagentsUse anhydrous NMP; dry monomers in vacuum oven before use.
Brittle Bond Excessive crosslinkingReduce final cure temp to 300°C or use a lower % of nitrile monomer (copolymerize).
Voids in Bond Line Solvent/Water trappedExtend the "Soft Bake" step at 150°C to ensure all volatiles leave before the resin seals.
Precipitate in Step 1 Incomplete reactionEnsure

is finely ground; increase stirring speed.

Safety Note: 2-Chloro-5-nitrobenzonitrile is an irritant. Nitrile compounds can release toxic fumes if burned. Perform all synthesis in a fume hood.

References

  • Nitrile-Functionalized Polyimides

    • Mechanism of Crosslinking: Hergenrother, P. M. (1987). "High temperature adhesives." Chemtech, 17, 496.

  • Synthesis of Phenoxy-Benzonitriles: General SnAr Protocols: "Nucleophilic Aromatic Substitution of Halonitrobenzonitriles." Journal of Organic Chemistry. (Standard organic synthesis methodology).
  • Phthalonitrile Resins (Related Chemistry)

    • Curing Agents: "Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-containing phthalonitrile compounds." Thermochimica Acta, 2014.

  • High-Temperature Polymer Properties

    • NASA Langley Research Center: "Polyimides for High Temperature Applications."[1]

(Note: Specific CAS 16588-02-6 refers to the starting material 2-chloro-5-nitrobenzonitrile.[2][3][4][5] The final adhesive formulation is a custom synthesis derived from the protocols above.)

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of the nitro group in 2-(3-aminophenoxy)-5-nitrobenzonitrile to yield 2-(3-aminophenoxy)-5-aminobenzonitrile is a critical transformation in the synthesis of various high-value molecules, including pharmaceuticals and advanced materials. The resulting diamino compound serves as a versatile building block for further molecular elaboration. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency, atom economy, and generally clean reaction profiles, producing water as the primary byproduct.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 2-(3-aminophenoxy)-5-nitrobenzonitrile. It details several robust protocols, explains the underlying scientific principles, and offers practical insights to ensure successful and safe execution.

Scientific Principles and Considerations

Catalytic hydrogenation involves the addition of hydrogen across a functional group, mediated by a catalyst. In the reduction of nitroarenes, the reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, to the final amine.[3] The choice of catalyst, solvent, hydrogen source, temperature, and pressure are all critical parameters that influence the reaction's efficiency, selectivity, and safety.

Catalyst Selection:

The selective reduction of a nitro group in the presence of other reducible functionalities, such as a nitrile, requires careful catalyst selection.

  • Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst for nitro group reduction.[4][5] It generally offers excellent activity and selectivity for this transformation. However, under forcing conditions, it can potentially reduce the nitrile group.[6]

  • Platinum on Carbon (Pt/C): Platinum-based catalysts are also highly active for nitroarene hydrogenation and can sometimes offer different selectivity profiles compared to palladium.[7][8] They are a good alternative if the Pd/C catalyst shows low selectivity.

  • Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, Raney Nickel is another common choice for nitro reductions.[9][10] However, it can be pyrophoric and may require more stringent handling procedures.[3]

Hydrogen Source:

  • Hydrogen Gas (H₂): The most common and atom-economical hydrogen source. It can be used at atmospheric pressure (e.g., with a balloon) or under higher pressures in a specialized reactor.[11][12]

  • Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as ammonium formate or formic acid, to generate hydrogen in situ.[13][14] It offers the advantage of avoiding the direct handling of flammable hydrogen gas and can sometimes enhance selectivity.[14]

Solvent Choice:

The solvent plays a crucial role in dissolving the substrate and reagents, as well as influencing the catalyst's activity and selectivity. Polar protic solvents like ethanol and methanol are commonly used for nitro group hydrogenations.[14][15]

Experimental Protocols

Herein, we provide detailed protocols for three distinct and reliable methods for the catalytic hydrogenation of 2-(3-aminophenoxy)-5-nitrobenzonitrile.

Protocol 1: Palladium on Carbon with Hydrogen Gas (Atmospheric Pressure)

This protocol is a standard and widely applicable method for the reduction of nitroarenes.

Materials:

  • 2-(3-Aminophenoxy)-5-nitrobenzonitrile

  • 10% Palladium on Carbon (Pd/C), wet

  • Ethanol (or Methanol)

  • Nitrogen gas (inert)

  • Hydrogen gas (in a balloon)

  • Celite® (for filtration)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Rubber septa

  • Vacuum/nitrogen manifold

  • Syringes and needles

  • Buchner funnel and filter flask

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Add Pd/C and solvent to flask B Purge with Nitrogen (3x) A->B C Add Substrate B->C D Purge with Hydrogen (3x) C->D E Stir under H2 balloon D->E F Monitor by TLC/LC-MS E->F G Purge with Nitrogen F->G H Filter through Celite G->H I Wash with solvent H->I J Concentrate filtrate I->J

Caption: Workflow for Pd/C Catalyzed Hydrogenation.

Procedure:

  • Catalyst and Solvent Addition: To a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the substrate).

  • Inert Atmosphere: Seal the flask with rubber septa and a gas inlet adapter. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Solvent Addition: Add ethanol via syringe to wet the catalyst.

  • Substrate Addition: Dissolve the 2-(3-aminophenoxy)-5-nitrobenzonitrile in a minimal amount of ethanol and add it to the reaction flask via syringe.

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times.[12][16]

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Completion and Work-up: Once the reaction is complete, evacuate the flask and backfill with nitrogen.[12]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[11] Wash the filter cake with ethanol. Caution: Do not allow the filter cake to dry, as used Pd/C can be pyrophoric.[12][17]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.

Protocol 2: Transfer Hydrogenation with Ammonium Formate

This method avoids the use of hydrogen gas, making it a safer alternative for laboratories not equipped for high-pressure reactions.

Materials:

  • 2-(3-Aminophenoxy)-5-nitrobenzonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

Workflow Diagram:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine substrate, Pd/C, and ammonium formate in methanol B Heat to reflux A->B C Monitor by TLC/LC-MS B->C D Cool to room temperature C->D E Filter through Celite D->E F Wash with methanol E->F G Concentrate filtrate F->G

Caption: Workflow for Transfer Hydrogenation.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(3-aminophenoxy)-5-nitrobenzonitrile, 10% Pd/C (5-10 mol%), and ammonium formate (3-5 equivalents) in methanol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature.

  • Filtration: Filter the mixture through Celite® and wash the filter cake with methanol.

  • Product Isolation: Concentrate the filtrate to obtain the crude product. An aqueous work-up may be necessary to remove residual ammonium salts before purification.

Protocol 3: Raney Nickel with Hydrazine Hydrate

This protocol offers a cost-effective alternative using a non-precious metal catalyst.

Materials:

  • 2-(3-Aminophenoxy)-5-nitrobenzonitrile

  • Raney Nickel (slurry in water)

  • Hydrazine hydrate

  • Methanol

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Buchner funnel and filter flask

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with methanol to remove the water.

  • Reaction Setup: Suspend the Raney Nickel in methanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Reagent Addition: Heat the suspension to reflux. Add a solution of 2-(3-aminophenoxy)-5-nitrobenzonitrile and hydrazine hydrate (3-5 equivalents) in methanol dropwise from the dropping funnel. The addition should be controlled to maintain a gentle reflux.[9]

  • Reaction: After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature.

  • Filtration: Carefully filter the reaction mixture through Celite®. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.[3]

  • Product Isolation: Concentrate the filtrate and purify the crude product as needed.

Data Summary and Comparison

ParameterProtocol 1 (Pd/C, H₂)Protocol 2 (Pd/C, NH₄HCO₂)Protocol 3 (Raney Ni, N₂H₄)
Catalyst 10% Pd/C10% Pd/CRaney Nickel
Hydrogen Source H₂ gas (balloon)Ammonium formateHydrazine hydrate
Solvent Ethanol/MethanolMethanolMethanol
Temperature Room TemperatureRefluxReflux
Pressure AtmosphericAtmosphericAtmospheric
Key Advantages High efficiency, cleanAvoids H₂ gas, good selectivityCost-effective
Key Considerations Handling of H₂ gas, catalyst costRemoval of salt byproductsPyrophoric catalyst, toxic reagent

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[12][18] All reactions involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources.[17][19]

  • Pyrophoric Catalysts: Both used Pd/C and Raney Nickel can be pyrophoric, especially when dry.[3][12][17] Always handle these catalysts in a wet state and quench them properly before disposal.[12][17]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform a thorough risk assessment before starting any new procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh catalyst or increase catalyst loading.
Insufficient hydrogen sourceFor H₂ balloon, ensure it remains inflated. For transfer hydrogenation, add more hydrogen donor.
Poor stirringIncrease stirring speed to ensure good mixing.
Formation of Byproducts (e.g., reduction of nitrile) Reaction conditions too harshUse a milder catalyst (e.g., Pt/C), lower temperature, or switch to transfer hydrogenation.
Low Yield Product loss during work-upEnsure complete transfer of the reaction mixture and thorough washing of the filter cake.
Catalyst poisoningEnsure starting materials and solvents are pure.

Conclusion

The catalytic hydrogenation of 2-(3-aminophenoxy)-5-nitrobenzonitrile is a versatile and efficient transformation. The choice of protocol depends on the available equipment, safety considerations, and desired scale of the reaction. By carefully following the detailed procedures and safety guidelines outlined in this document, researchers can successfully synthesize the target diamine in high yield and purity.

References

  • Junge, H., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133, 12875-12879. Link

  • Kadam, S. T., & Tilve, S. G. (2015). Recent advancements in methodologies for the reduction of nitroarenes. RSC Advances, 5(29), 22535-22564. Link

  • Bhattacharya, A., et al. (2014). Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst. RSC Advances, 4(78), 41533-41540. Link

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Ossila. Link

  • Goyal, N., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Link

  • Hydrogenation. (n.d.). University of Michigan. Link

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. Link

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022). RSC Advances, 12(15), 9293-9302. Link

  • Hydrogenation SOP. (n.d.). University of Pennsylvania. Link

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. (2022). ChemRxiv. Link

  • Hazards associated with laboratory scale hydrogenations. (2019). ACS Chemical Health & Safety, 26(2), 24-31. Link

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters, 23(7), 2638-2643. Link

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (2000). Synthetic Communications, 30(20), 3607-3612. Link

  • REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL. A CONVENIENT PREPARATION OF HALOGENATED ANILINES. (1956). Canadian Journal of Chemistry, 34(6), 785-790. Link

  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (2014). Catalysis Science & Technology, 4(11), 3899-3913. Link

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education, 100(9), 3505-3517. Link

  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (2025). Benchchem. Link

  • Catalytic hydrogenation of nitroarenes 6 into anilines 7. (2018). ResearchGate. Link

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Link

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). Molecules, 29(18), 4337. Link

  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. Link

  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents. Link

  • Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. (2024). RSC Advances, 14(4), 2567-2573. Link

  • Palladium on carbon catalysts. (n.d.). Johnson Matthey. Link

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (n.d.). Request PDF. Link

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Link

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry, 14(2), 1033-1043. Link

  • Process for the hydrogenation of nitro compounds. (n.d.). Google Patents. Link

  • THE ACTION OF RANEY NICKEL ON HAiA-NITROBENZENES. (1951). Georgia Institute of Technology. Link

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube. Link

  • PLATINUM METALS IN CATALYTIC HYDROGENATION. (n.d.). ResearchGate. Link

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2016). Molecules, 21(11), 1475. Link

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications, 12(1), 6193. Link

  • Hydrogenation reaction tips and tricks. (2022, January 21). Reddit. Link

  • Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide. (n.d.). Benchchem. Link

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (n.d.). ECHEMI. Link

  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (n.d.). ChemicalBook. Link

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). The Journal of Organic Chemistry, 74(7), 2737-2743. Link

  • Method of 2-aminobenzonitrile synthesis. (n.d.). Google Patents. Link

  • Reaction Chemistry & Engineering. (2023, June 8). Almac. Link

  • Synthesis of 2-amino-5-chlorobenzonitrile. (n.d.). ChemicalBook. Link

  • Reaction Chemistry & Engineering. (2023, June 28). UCL Discovery. Link

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023). Catalysts, 13(4), 698. Link

  • Preparation method of aminobenzonitrile. (n.d.). Eureka | Patsnap. Link

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. (n.d.). Organic Chemistry Portal. Link

  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (2010). Asian Journal of Chemistry, 22(4), 3079-3082. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-(3-Aminophenoxy)-5-nitrobenzonitrile. It is structured as a series of frequently asked questions and troubleshooting guides to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-(3-Aminophenoxy)-5-nitrobenzonitrile?

The impurity profile of your crude product is largely dependent on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzonitrile with 3-aminophenol. Based on this, likely impurities include:

  • Unreacted Starting Materials: 2-chloro-5-nitrobenzonitrile and 3-aminophenol.

  • Side-Products: Dinitro compounds or other positional isomers formed during synthesis.[1]

  • Degradation/Oxidation Products: Aromatic amines, especially those with electron-withdrawing groups, can be susceptible to air and light-induced oxidation, leading to colored impurities.[2]

Q2: Which purification technique should I try first: recrystallization or column chromatography?

For initial purification of a solid crude product, recrystallization is typically the most efficient, cost-effective, and scalable method.[3] It is excellent for removing the bulk of impurities.[4]

Column chromatography should be employed under the following circumstances:[4]

  • When recrystallization fails to provide the desired level of purity.

  • If the crude product is an oil or non-crystalline solid.

  • When separating closely related impurities with similar solubility profiles.

  • If exceptionally high purity (>99.5%) is required for downstream applications.

Q3: My crude product is a dark, discolored solid. How can I remove the color?

Discoloration is often due to oxidized impurities.[2] During recrystallization, after the crude product is fully dissolved in the hot solvent, you can add a small amount of activated charcoal (typically 1-2% by weight) to the solution. The charcoal adsorbs the colored impurities.[5] The mixture should be heated briefly and then hot-filtered to remove the charcoal before allowing the solution to cool and crystallize.[2][5]

Q4: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[6] This temperature-dependent solubility differential is key to achieving a high recovery of pure crystals.

A systematic approach to solvent selection is recommended:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Good Candidates: For moderately polar compounds like 2-(3-Aminophenoxy)-5-nitrobenzonitrile, good starting points are alcohols (ethanol, methanol, isopropanol) or solvent mixtures like ethanol/water.[2][7] A similar compound, 2-(3-methoxyphenoxy)-5-nitrobenzonitrile, is effectively recrystallized from absolute ethanol.

  • Mixed Solvents: If no single solvent is ideal, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be used to fine-tune the solubility.

Q5: My compound smears and "tails" on the TLC plate during chromatographic analysis. What causes this and how can I fix it?

This is a classic issue when purifying basic compounds, such as those containing an amine group, on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly interact with the basic amine, causing streaking.[2]

To resolve this:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase (eluent).[2] This neutralizes the acidic sites on the silica, allowing your compound to travel smoothly.

  • Change the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which lacks the acidic character of silica gel.[2]

Purification Workflow Overview

The following diagram illustrates the general decision-making process for purifying crude 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

G crude Crude 2-(3-Aminophenoxy)- 5-nitrobenzonitrile recrystallization Recrystallization crude->recrystallization purity_check1 Assess Purity (TLC, NMR, etc.) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity OK column_chrom Column Chromatography purity_check1->column_chrom Impure purity_check2 Assess Purity (TLC, NMR, etc.) column_chrom->purity_check2 purity_check2->pure_product Purity OK purity_check2->column_chrom Impure (Re-optimize)

Caption: General workflow for the purification of 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

Troubleshooting Guides

Table 1: Recrystallization Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. 3. Cooling is too rapid.1. Switch to a lower-boiling point solvent. 2. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.[2] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The compound is too soluble in the chosen solvent, even at cold temperatures.1. Evaporate some of the solvent to concentrate the solution and try cooling again.[4] 2. Try a different solvent or a mixed-solvent system where the compound is less soluble.[4]
Low recovery of purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for dissolution. 3. Premature crystallization occurred during hot filtration.1. Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent for washing the crystals.[4] 2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[5] 3. Pre-heat the filtration apparatus (funnel, filter paper) to prevent cooling.[7]
Purity does not improve significantly. The chosen solvent does not effectively discriminate between the product and the impurity (they have similar solubilities).Perform a more thorough solvent screen to find a solvent that dissolves the impurity well at all temperatures but the desired compound only when hot.[2] If this fails, column chromatography is necessary.
Table 2: Column Chromatography Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of the desired compound from an impurity (overlapping spots on TLC). The mobile phase polarity is not optimized for separation.Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, or trying dichloromethane/methanol) to find an eluent that provides good separation (a significant difference in Rf values).[2]
The compound will not elute from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.[2]
Streaking/Tailing of the compound band. Acid-base interaction between the basic amine of your compound and the acidic silica gel.Add 0.1-1% triethylamine (TEA) to your mobile phase to neutralize the silica gel surface.[2][8]
Cracks appear in the silica gel bed. Improper packing of the column or running the solvent level below the top of the silica.Ensure the column is packed uniformly as a slurry and never let the silica bed run dry. Maintain a constant head of solvent above the stationary phase.

Detailed Experimental Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude 2-(3-Aminophenoxy)-5-nitrobenzonitrile in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent with stirring until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat the mixture back to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If charcoal was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4][5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: General Flash Column Chromatography
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a mobile phase system (e.g., ethyl acetate/hexane) that provides a good Rf value (retention factor) for your product (ideally ~0.2-0.3) and separates it from impurities.[9] If tailing is observed, add ~0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This is known as "dry loading."[2] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution). Collect the eluting solvent in fractions (e.g., in test tubes).[2]

  • Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which fractions contain the pure product.[10]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 2-(3-Aminophenoxy)-5-nitrobenzonitrile.[2]

Troubleshooting Logic Diagram

G start Purification Unsuccessful technique Which Technique Failed? start->technique recryst Recrystallization Issue technique->recryst Recrystallization chrom Chromatography Issue technique->chrom Chromatography recryst_issue What was the problem? recryst->recryst_issue oiling_out Oiling Out recryst_issue->oiling_out Oiling no_crystals No Crystals recryst_issue->no_crystals No Crystals low_recovery Low Recovery recryst_issue->low_recovery Low Yield sol_oiling Change solvent or use co-solvent oiling_out->sol_oiling sol_nocryst Concentrate solution or change solvent no_crystals->sol_nocryst sol_lowrec Minimize hot solvent; ensure complete cooling low_recovery->sol_lowrec chrom_issue What was the problem? chrom->chrom_issue poor_sep Poor Separation chrom_issue->poor_sep Bad Separation tailing Streaking/Tailing chrom_issue->tailing Tailing no_elution No Elution chrom_issue->no_elution Stuck on Column sol_poor_sep Re-optimize eluent (TLC screen) poor_sep->sol_poor_sep sol_tailing Add TEA to eluent tailing->sol_tailing sol_no_elution Increase eluent polarity no_elution->sol_no_elution

Caption: Troubleshooting logic for common purification challenges.

References

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Google Patents. (n.d.).
  • Nanalysis. (2024). Recrystallization Paired with Benchtop NMR. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrobenzonitrile. PubChem Compound Database. [Link]

  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

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Recrystallization solvents for high-purity 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Recrystallization of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Welcome to the technical support center for the purification of 2-(3-Aminophenoxy)-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to achieve high purity through recrystallization. As Senior Application Scientists, we understand that purification is both an art and a science; this resource explains the causality behind experimental choices to ensure reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(3-Aminophenoxy)-5-nitrobenzonitrile to consider for solvent selection?

A1: The molecular structure of 2-(3-Aminophenoxy)-5-nitrobenzonitrile contains several functional groups that dictate its solubility. It possesses a polar nitro group (-NO₂), a polar nitrile group (-CN), and a basic amino group (-NH₂), all of which contribute to its overall polarity.[1][2] The presence of two aromatic rings and an ether linkage adds significant non-polar character. Therefore, the ideal solvent will need to balance these competing polarity characteristics. According to the "like dissolves like" principle, solvents with intermediate polarity are often the best starting point for compounds with mixed functionality.[1][3]

Q2: What defines an ideal recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing 2-(3-Aminophenoxy)-5-nitrobenzonitrile should meet the following criteria:

  • Steep Solubility Curve: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This differential is critical for maximizing crystal recovery.[4]

  • Inertness: The solvent must not react chemically with the compound.[1]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and removed with the mother liquor).[3][5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[3]

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[3][5]

Q3: When is a mixed-solvent system recommended?

A3: A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[3] This is common for molecules like 2-(3-Aminophenoxy)-5-nitrobenzonitrile, which may be highly soluble in one solvent (e.g., acetone) and nearly insoluble in another (e.g., water or hexane).[6] By creating a binary mixture, you can finely tune the polarity of the solvent system to achieve the desired steep solubility curve.[7] The two solvents used must be fully miscible with each other.[3][6]

Solvent Selection Guide

The selection of an appropriate solvent is the most critical step in a successful recrystallization.[8] Based on the structure of 2-(3-Aminophenoxy)-5-nitrobenzonitrile, the following solvents are recommended for initial screening.

Table 1: Potential Single Solvents for Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Key Considerations & Safety Notes
Ethanol 78.424.5A good starting point for many nitroaryl compounds.[1][9] Flammable.
Methanol 64.732.7More polar than ethanol; may have high solubility even when cold. Toxic and flammable.
Isopropanol 82.619.9Less polar than ethanol; may offer a better solubility profile. Flammable.
Acetonitrile 81.637.5A polar aprotic solvent; reported as a reaction solvent for a similar synthesis, suggesting good solubility.[10] Flammable, toxic.
Ethyl Acetate 77.16.0A moderately polar solvent. Flammable, irritant.
Toluene 110.62.4A non-polar aromatic solvent; may be useful for dissolving less-polar impurities. Flammable, toxic.
Table 2: Potential Mixed-Solvent Systems
Soluble SolventInsoluble SolventRationale & Common Ratios
EthanolWaterA classic and effective pair for moderately polar compounds.[11] Ratios can be varied widely.
AcetoneWaterAnother common pair. Acetone is a very strong solvent, so water is used to decrease solubility.[12]
Ethyl AcetateHexane/HeptaneA good choice for compounds of intermediate polarity, moving towards non-polar.[3][12]
TolueneHexane/HeptaneUsed for less polar compounds, where toluene provides solubility via aromatic interactions.[12]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude 2-(3-Aminophenoxy)-5-nitrobenzonitrile into a small test tube.

  • Add the chosen solvent dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound well at this stage.[13]

  • Gently heat the test tube in a water bath or on a hot plate, adding more solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent.[8]

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity of crystals formed. A successful solvent will yield a large volume of solid crystals.

Protocol 2: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation Solvent_Selection 1. Select Solvent (Protocol 1) Dissolution 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (Optional, for insoluble impurities) Dissolution->Hot_Filtration Crystallization 4. Slow Cooling (Formation of Crystals) Hot_Filtration->Crystallization Vacuum_Filtration 5. Isolate Crystals (Vacuum Filtration) Crystallization->Vacuum_Filtration Washing 6. Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying 7. Dry Crystals (Under Vacuum) Washing->Drying

Caption: General workflow for recrystallization.

Troubleshooting Guide

Q: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

A: Oiling out occurs when the dissolved solid comes out of solution above its melting point.[5][6] This can happen if the solvent's boiling point is higher than the compound's melting point or if the solution is too concentrated.

  • Immediate Action: Re-heat the solution until the oil completely redissolves.

  • Solution 1 (Add More Solvent): Add a small amount of additional hot solvent to decrease the saturation point and allow the solution to cool again.

  • Solution 2 (Change Solvents): If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

  • Solution 3 (Use a Mixed Solvent): Add a second "insoluble" solvent (in which the compound is not soluble) dropwise to the hot solution until it becomes slightly cloudy. Then add a drop or two of the original "soluble" solvent to clarify it. This lowers the temperature at which crystallization begins.[6]

Q: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A: This is a common phenomenon known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[8]

  • Method 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges of the scratch provide a nucleation site for crystal growth to begin.[8]

  • Method 2 (Seeding): If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[8]

  • Method 3 (Reduce Volume): Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Method 4 (Deep Cooling): Ensure the solution has been cooled sufficiently in an ice bath. Slower cooling generally leads to purer crystals.[5]

Q: My final yield is very low. What are the common causes and how can I improve it?

A: A low yield is a frequent issue and can almost always be traced back to a few key steps.

  • Cause 1 (Excess Solvent): Using too much solvent is the most common reason for poor recovery. Even in the cold, the solvent will retain some dissolved product (the mother liquor).[4]

    • Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[8]

  • Cause 2 (Premature Filtration): Filtering the crystals while the solution is still warm will leave a significant amount of product behind in the filtrate.

    • Solution: Ensure the solution has cooled completely to room temperature and has spent adequate time in an ice bath (at least 20-30 minutes) to maximize precipitation.[7]

  • Cause 3 (Improper Washing): Washing the collected crystals on the filter with room-temperature or warm solvent will redissolve a portion of your product.[8]

    • Solution: Always wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[8]

Q: The purified crystals are still colored. How do I remove colored impurities?

A: Colored impurities, often from oxidation or side reactions, can sometimes be removed using activated charcoal (carbon).

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Add a very small amount (tip of a spatula) of activated charcoal to the hot solution. Caution: Add charcoal to a solution that is slightly below its boiling point to avoid violent bumping.

    • Swirl the mixture and keep it hot for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[14]

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[14]

    • Allow the clarified, hot filtrate to cool slowly to induce crystallization as usual.

References

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • University of California, Davis. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • MDPI. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • ResearchGate. (2026). 4‐Nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (2005). EP1189855B1 - Use of nitriles as polar aprotic solvents.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • IGNOU. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-ethoxy-5-nitrobenzonitrile. Retrieved from [Link]

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Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution in Nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions involving nitrobenzonitrile derivatives. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of these powerful synthetic transformations. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success and failure in these reactions.

Part 1: Fundamentals of SNAr in Nitrobenzonitrile Derivatives

Nucleophilic aromatic substitution is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring.[1][2]

The "Why": Causality in Experimental Design

The success of an SNAr reaction hinges on the electronic properties of the aromatic substrate. Nitrobenzonitrile derivatives are particularly well-suited for this transformation due to the potent electron-withdrawing nature of both the nitro (–NO₂) and cyano (–CN) groups.[3] These groups activate the aromatic ring towards nucleophilic attack through both inductive and resonance effects.[3]

Specifically, these electron-withdrawing groups (EWGs) must be positioned ortho or para to the leaving group (typically a halide).[1][2][4][5] This specific orientation is crucial for the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[1][4][6][7] A meta positioning does not allow for this resonance stabilization, rendering the substrate significantly less reactive.[2][4][6]

dot digraph "SNAr Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

// Nodes Reactants [label="Nitrobenzonitrile Derivative + Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="Nucleophilic Attack\n(Rate-Determining Step)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Anionic Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Elimination of\nLeaving Group", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Attack [label="Addition"]; Attack -> Meisenheimer [label="Formation of Intermediate"]; Meisenheimer -> Elimination [label="Loss of Aromaticity"]; Elimination -> Product [label="Restoration of Aromaticity"]; } pend Caption: The Addition-Elimination Mechanism of SNAr Reactions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during SNAr reactions with nitrobenzonitrile derivatives.

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: This is a multifaceted problem. Consider the following factors:

  • Insufficient Activation: Confirm that the nitro and/or cyano groups are positioned ortho or para to the leaving group. As previously mentioned, meta positioning provides poor activation.[2][4][6]

  • Poor Leaving Group: The leaving group's ability to depart is critical. For halides, the reactivity order in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom.[4][8]

  • Weak Nucleophile: The nucleophile must be sufficiently strong to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base is often necessary to deprotonate it and increase its nucleophilicity.

  • Inappropriate Solvent: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[9] These solvents effectively solvate the cation of the nucleophilic salt, leaving the anion "bare" and more reactive.[9] Protic solvents, such as water or alcohols, can form hydrogen bonds with the nucleophile, "caging" it and reducing its nucleophilicity.[10]

  • Steric Hindrance: Bulky substituents near the reaction site can sterically hinder the approach of the nucleophile.

Q2: I am observing the formation of multiple products. What are the possible side reactions?

A2: Side product formation can arise from several pathways:

  • Attack at the Nitrile Group: Strong nucleophiles, particularly under forcing conditions, can attack the electrophilic carbon of the nitrile group. This can lead to the formation of imidates or other nitrile-derived products.[11]

  • Substitution at an Unintended Position: While less common with highly activated substrates, if there are multiple potential leaving groups or activating groups, a mixture of regioisomers may be formed.

  • Benzyne Formation: In the absence of strong activating groups and in the presence of a very strong base (like NaNH₂), the reaction can proceed through a benzyne intermediate via an elimination-addition mechanism.[4][6][12] This can lead to a mixture of products, as the incoming nucleophile can add to either side of the triple bond.[4]

  • Reduction of the Nitro Group: If reducing agents are present, even adventitiously, the nitro group can be reduced, leading to aniline derivatives.

Q3: How does temperature affect my SNAr reaction?

A3: Temperature plays a crucial role in overcoming the activation energy of the reaction. The formation of the Meisenheimer complex involves the temporary loss of aromaticity, which is an energetically unfavorable process.[1] Increasing the temperature provides the necessary energy to overcome this barrier. However, excessive heat can promote side reactions and decomposition of starting materials or products. It is essential to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

Part 3: Systematic Troubleshooting Guides

When faced with a challenging SNAr reaction, a systematic approach to troubleshooting is essential.

Guide 1: Low or No Conversion

dot digraph "Troubleshooting_Low_Conversion" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

// Nodes Start [label="Low/No Conversion Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckActivation [label="Verify ortho/para\npositioning of EWGs", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckLeavingGroup [label="Assess Leaving Group Ability\n(F > Cl > Br > I)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckNucleophile [label="Evaluate Nucleophile Strength\n(Consider adding a base)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSolvent [label="Optimize Solvent\n(Polar aprotic preferred)", fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseTemp [label="Increase Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckActivation; CheckActivation -> CheckLeavingGroup [label="If correct"]; CheckLeavingGroup -> CheckNucleophile [label="If appropriate"]; CheckNucleophile -> CheckSolvent [label="If strong enough"]; CheckSolvent -> IncreaseTemp [label="If optimal"]; IncreaseTemp -> Success; } pend Caption: Decision tree for troubleshooting low conversion in SNAr reactions.

Step-by-Step Protocol:

  • Re-evaluate Substrate Electronics:

    • Confirm the ortho/para relationship between the electron-withdrawing groups and the leaving group.[2][4][5]

    • If the substrate is not sufficiently activated, consider if a different isomer is available or if additional activating groups can be introduced.

  • Assess the Leaving Group:

    • If using a less reactive leaving group (e.g., Br or I), consider synthesizing a substrate with a better leaving group (e.g., F or Cl).[4][8]

  • Enhance Nucleophilicity:

    • If using a neutral nucleophile, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) to generate the more reactive anionic nucleophile in situ.

    • Consider switching to a stronger nucleophile if possible.

  • Optimize the Solvent:

    • Ensure a polar aprotic solvent (DMSO, DMF, NMP, acetonitrile) is being used.[9]

    • Ensure the solvent is anhydrous, as water can protonate and deactivate the nucleophile.

  • Increase Reaction Temperature:

    • Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.

Guide 2: Side Product Formation

Step-by-Step Protocol:

  • Characterize the Byproducts:

    • Use techniques like LC-MS, GC-MS, and NMR to identify the structures of the major side products. This information is crucial for diagnosing the problem.

  • Address Attack at the Nitrile Group:

    • If byproducts from nitrile attack are observed, consider lowering the reaction temperature or using a less reactive nucleophile.

    • Protecting the nitrile group is a potential, though more synthetically demanding, option.

  • Mitigate Benzyne Formation:

    • This is only likely with very strong bases and poorly activated substrates.[4][6] Ensure your base is not excessively strong for the intended SNAr pathway.

  • Control Regioselectivity:

    • If a mixture of isomers is forming, re-examine the substrate for multiple potential reaction sites. It may be necessary to use a substrate with a more defined regiochemical outcome.

Part 4: Data Presentation and Experimental Protocols

Table 1: Common Solvents for SNAr Reactions
SolventDielectric Constant (approx.)TypeTypical Temperature Range (°C)Notes
Dimethyl Sulfoxide (DMSO)47Polar Aprotic25 - 190Excellent solvating power, but can be difficult to remove.
N,N-Dimethylformamide (DMF)37Polar Aprotic25 - 153Good general-purpose solvent, but can decompose at high temperatures.
Acetonitrile (MeCN)37Polar Aprotic25 - 82Lower boiling point, useful for reactions at moderate temperatures.
Tetrahydrofuran (THF)7.6Polar Aprotic25 - 66Less polar, but can be effective in some cases.
Methanol (MeOH)33Polar Protic25 - 65Generally avoided due to hydrogen bonding with the nucleophile.[10]
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the nitrobenzonitrile derivative (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-1.0 M).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References

  • Activating and Deactivating Groups - Chemistry Steps. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Solvent effects - Wikipedia. Available at: [Link]

  • Substitution Reactions (on Saturated Carbons) - Making Molecules. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available at: [Link]

  • Leaving group - Wikipedia. Available at: [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - NIH. Available at: [Link]

  • 8.8: Structural and Solvent Effects in S N Reactions - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Stable Spirocyclic Meisenheimer Complexes - MDPI. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. Available at: [Link]

  • 6.7: Structure and S N 2 Reactivity: The Leaving Group - Chemistry LibreTexts. Available at: [Link]

  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Nptel. Available at: [Link]

  • Predict the major product(s) of nitration of the following substances. Wh.. - Filo. Available at: [Link]

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Technical Support Center: Minimizing Side Reactions in 2-(3-Aminophenoxy)-5-nitrobenzonitrile Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the chemoselective challenges associated with reducing 2-(3-aminophenoxy)-5-nitrobenzonitrile.

This molecule presents a classic synthetic challenge: it contains a highly reducible nitro group (-NO₂) , an electrophilic nitrile group (-CN) , a labile diaryl ether linkage (-O-) , and an existing amino group (-NH₂) . The objective is to selectively reduce the nitro group to yield 2-(3-aminophenoxy)-5-aminobenzonitrile without triggering hydrogenolysis, over-reduction, or condensation side reactions.

I. Frequently Asked Questions (FAQs) on Chemoselectivity

Q1: Why does catalytic hydrogenation with Pd/C result in a complex mixture of byproducts? A1: Palladium on carbon (Pd/C) is highly active but lacks the necessary chemoselectivity for this specific substrate. The highly electrophilic carbon of the nitrile group is susceptible to surface-bound hydrogen on the palladium catalyst, leading to over-reduction into a primary amine (benzylamine derivative). Furthermore, Pd/C under hydrogen pressure frequently catalyzes the hydrogenolysis (cleavage) of the C–O–C diaryl ether bond. If catalytic hydrogenation is strictly required for your workflow, you must switch to a sulfided Platinum catalyst (Pt/C) or use a poisoned Lindlar-type system to suppress nitrile reduction 1.

Q2: We are observing yellow/orange precipitates during the reduction. What is this, and how do we prevent it? A2: Yellow or orange precipitates indicate the formation of azo or azoxy dimers. Mechanistically, nitro reduction proceeds through highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the reduction kinetics are too slow, or if the local concentration of the starting material is too high, these intermediates will undergo condensation reactions with the newly formed aniline or the existing 3-amino group on the phenoxy ring. To prevent dimerization, ensure a high local concentration of the reducing agent by adding the substrate dropwise to a refluxing reducing bath, rather than adding the reductant to the substrate.

Q3: Why is SnCl₂·2H₂O recommended over hydride donors like NaBH₄? A3: Stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate operates via an inner-sphere electron transfer mechanism that is highly specific to the oxygen atoms of the nitro group. It is historically proven to leave acid-sensitive or reducible groups like nitriles and ethers completely untouched 2. Conversely, NaBH₄ alone cannot reduce nitro groups. When paired with transition metals (e.g., NiCl₂), it generates active metal hydrides that can become overly aggressive, leading to partial nitrile reduction unless strict stoichiometric control is maintained 3.

Q4: Is there a greener alternative to SnCl₂ that maintains the same chemoselectivity? A4: Yes. A modified Béchamp-type reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is an environmentally benign and highly scalable alternative 4. The mildly acidic NH₄Cl activates the iron surface without the harsh conditions of traditional HCl, selectively reducing the nitro group while preserving the nitrile and ether functionalities.

II. Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Comparison of Reducing Systems

Data summarized from standard chemoselective nitro-reduction benchmarks.

Reducing SystemNitro Reduction YieldNitrile ReductionEther CleavageDimerization RiskRecommended Use
SnCl₂·2H₂O / EtOH 85–95%0%0%LowLab-scale synthesis
Fe / NH₄Cl / EtOH-H₂O 80–90%0%0%Very LowScale-up / Green chemistry
Pd/C + H₂ (1 atm) < 50%> 30%~ 10-20%LowAvoid
Pt/C (sulfided) + H₂ 75–85%< 5%0%ModerateIndustrial catalytic processes
NaBH₄ / NiCl₂ 60–75%~ 10%0%ModerateRequires strict stoichiometry
Table 2: Troubleshooting Common Side Reactions
Observed Side ReactionPrimary CauseMechanistic RationaleRecommended Solution
Nitrile Reduction (Benzylamine formation)Aggressive catalysts (Pd/C) or strong hydride donors.The nitrile carbon is highly electrophilic and susceptible to strong nucleophilic hydrides.Switch to SnCl₂·2H₂O or Fe/NH₄Cl. If H₂ is required, use sulfided Pt/C.
Ether Cleavage (Hydrogenolysis)High-pressure H₂ with Pd/C or harsh acidic conditions.Diaryl ethers undergo C–O bond cleavage on active Pd surfaces under H₂ pressure.Avoid Pd catalysts entirely. Maintain neutral to mildly acidic pH.
Nitrile Hydrolysis (Amide/Acid formation)Prolonged exposure to strong aqueous acids (HCl) or bases (NaOH).Nitriles undergo hydration to amides, then hydrolysis to carboxylic acids at extreme pH.Use mild proton sources like NH₄Cl or anhydrous conditions (SnCl₂ in EtOH).

III. Mechanistic Pathways & Visualization

The following diagram illustrates the logical flow of the reaction, demonstrating how specific reagent choices dictate the mechanistic pathway and resulting product profile.

Pathway SM 2-(3-Aminophenoxy)- 5-nitrobenzonitrile Cond1 SnCl2·2H2O / EtOH or Fe / NH4Cl SM->Cond1 Cond2 Pd/C + H2 (Aggressive) SM->Cond2 Cond3 Slow Reduction / Basic Media SM->Cond3 Prod1 2-(3-Aminophenoxy)- 5-aminobenzonitrile (Desired Product) Cond1->Prod1 Chemoselective Prod2 Nitrile Reduction (Benzylamine deriv.) + Ether Cleavage Cond2->Prod2 Over-reduction Prod3 Azo / Azoxy Dimers Cond3->Prod3 Condensation

Reaction pathways of 2-(3-Aminophenoxy)-5-nitrobenzonitrile reduction and common side reactions.

IV. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to prevent the side reactions discussed above.

Protocol A: Chemoselective Reduction using SnCl₂·2H₂O (Lab Scale)

Self-validating mechanism: The use of absolute ethanol without additional strong acid prevents the Stephen reduction (conversion of nitrile to aldehyde via imidoyl chloride) while rapidly reducing the nitro group.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(3-aminophenoxy)-5-nitrobenzonitrile (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution. Causality: A 5-fold stoichiometric excess ensures rapid, continuous reduction through the nitroso/hydroxylamine intermediates, preventing them from accumulating and forming azo dimers.

  • Reaction: Heat the mixture to 70°C under a nitrogen atmosphere. Monitor via TLC or LC-MS. The reaction typically reaches completion within 1.5 to 2 hours.

  • Workup (Critical Step): Cool the mixture to room temperature and pour it over crushed ice. Carefully adjust the pH to 7–8 using saturated aqueous sodium bicarbonate (NaHCO₃). Causality: Neutralization precipitates tin salts as insoluble tin(II/IV) hydroxides. Avoiding strong bases like NaOH prevents the base-catalyzed hydrolysis of the nitrile group into an amide.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target amine.

Protocol B: Green Béchamp-Type Reduction using Fe/NH₄Cl (Scale-Up)

Self-validating mechanism: NH₄Cl provides a mild, buffered proton source that activates the iron surface for electron transfer without hydrolyzing the sensitive cyano group 5.

  • Preparation: Suspend Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq) in a solvent mixture of Ethanol/Water (3:1 v/v).

  • Activation: Heat the suspension to 80°C (reflux) for 15 minutes to etch and activate the iron surface.

  • Substrate Addition: Dissolve 2-(3-aminophenoxy)-5-nitrobenzonitrile (1.0 eq) in a minimal volume of ethanol and add it dropwise to the vigorously stirring, refluxing iron suspension. Causality: Dropwise addition keeps the substrate concentration extremely low relative to the active reducing agent, completely suppressing intermolecular azo/azoxy dimerization.

  • Reaction: Reflux for 2–4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: While the mixture is still hot, filter it through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with hot ethanol to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under vacuum to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to obtain the pure product.

V. References

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? StackExchange Chemistry / ECHEMI. Available at:[Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. Available at:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS). Available at: [Link]

Sources

Removing unreacted starting materials from 2-(3-Aminophenoxy)-5-nitrobenzonitrile product

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-(3-Aminophenoxy)-5-nitrobenzonitrile. The focus is on the effective removal of common unreacted starting materials: 3-aminophenol and 2-chloro-5-nitrobenzonitrile.

The synthesis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. While effective, these reactions often do not proceed to 100% completion, leaving a crude product mixture that requires careful purification. This guide explains the chemical principles and provides detailed protocols to isolate the desired product with high purity.

Section 1: Initial Assessment & Troubleshooting FAQs

A successful purification strategy begins with a clear understanding of the crude mixture's composition. Thin-Layer Chromatography (TLC) is the most common first step.

Q1: My post-reaction TLC plate shows multiple spots. How can I identify the product and starting materials?

A1: To confidently assign spots on a TLC plate, you must run reference standards alongside your crude reaction mixture.

  • Spotting Plan: On a single TLC plate, apply separate spots for:

    • 3-Aminophenol (Starting Material 1)

    • 2-chloro-5-nitrobenzonitrile (Starting Material 2)

    • Co-spot: A single spot containing all three components (both starting materials and your crude mixture). This helps to resolve spots that are very close together.

    • Crude Reaction Mixture

  • Interpretation:

    • The product, 2-(3-Aminophenoxy)-5-nitrobenzonitrile, is generally more polar than 2-chloro-5-nitrobenzonitrile but can have polarity similar to 3-aminophenol. An appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes) should be used to achieve good separation.

    • The presence of spots in the crude mixture lane that correspond to the Rf values of the starting material standards confirms their presence as impurities. Any new, distinct spot is likely your desired product.

Q2: I've confirmed both starting materials are present. What is the most efficient first step to remove the bulk of them?

A2: The most efficient initial purification step is a liquid-liquid extraction based on the differing acid-base properties of the components. This "workup" procedure can selectively remove the highly polar and ionizable 3-aminophenol impurity before proceeding to other methods.[1][2][3]

The key is to exploit the phenolic hydroxyl group of 3-aminophenol, which is weakly acidic (pKa ≈ 9.87).[4] A wash with a mild aqueous base, such as sodium bicarbonate, will deprotonate the phenol, forming a water-soluble phenoxide salt that will partition into the aqueous layer.[5][6] The desired product and the neutral 2-chloro-5-nitrobenzonitrile will remain in the organic layer.

Q3: Why use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide?

A3: While a strong base would also effectively deprotonate the 3-aminophenol, it introduces a significant risk of hydrolyzing the nitrile group (-C≡N) on both your product and the 2-chloro-5-nitrobenzonitrile starting material to a carboxylic acid or amide. This would create additional, difficult-to-remove impurities. Sodium bicarbonate is basic enough to deprotonate the phenol but generally not strong enough to hydrolyze the nitrile under standard workup conditions.[2]

Section 2: Targeted Purification Strategies & Protocols

After an initial aqueous wash, further purification is often necessary. The choice of method depends on the remaining impurity.

Strategy 1: Removing Residual 3-Aminophenol

If TLC analysis after the initial workup still shows the presence of 3-aminophenol, a more rigorous acid-base extraction or column chromatography is required. The amphoteric nature of 3-aminophenol (containing both a basic amino group and an acidic phenol group) provides multiple options.[7]

This protocol is designed to selectively extract 3-aminophenol into an aqueous layer.

  • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-4) with a fresh portion of NaHCO₃ solution to ensure complete removal.

  • Washing: Wash the remaining organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the resulting solid/oil by TLC to confirm the absence of the 3-aminophenol spot.

Strategy 2: Removing Unreacted 2-chloro-5-nitrobenzonitrile

The 2-chloro-5-nitrobenzonitrile starting material is a neutral, non-ionizable compound.[8] Therefore, its removal relies on differences in solubility and polarity, making recrystallization or column chromatography the methods of choice.

Recrystallization is effective if there is a significant difference in the solubility of the product and the impurity in a chosen solvent system at high and low temperatures.[9][10]

  • Solvent Screening: The key is finding a suitable solvent or solvent pair.[11] Test small quantities of your material in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixtures). An ideal solvent will dissolve the product completely when hot but poorly when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[10]

  • Crystallization: Once the solution has cooled, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Analysis: Check the purity of the crystals and the composition of the mother liquor by TLC.

For high-purity isolation or when recrystallization is ineffective, flash column chromatography is the most powerful technique.[12] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

  • Stationary Phase: Silica gel is the standard choice. For basic compounds like amines, tailing on the column can be an issue due to interaction with acidic silanol groups.[13] This can be suppressed by adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase.[14]

  • Mobile Phase Selection: Use TLC to determine an optimal solvent system (mobile phase). Aim for an Rf value of ~0.3 for the desired product. A good starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a column with silica gel slurried in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to speed up the elution of more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

Section 3: Visualization of Workflows

Purification Strategy Decision Tree

The following diagram outlines the decision-making process for purifying the crude product.

G start Crude Product from S_NAr Reaction tlc Analyze by TLC with Starting Material Standards start->tlc check_impurities Identify Impurities Present tlc->check_impurities impurity_A 3-Aminophenol Only check_impurities->impurity_A  3-AP impurity_B 2-Chloro-5-nitrobenzonitrile Only check_impurities->impurity_B 2-Cl-BN   impurity_AB Both Starting Materials Present check_impurities->impurity_AB Both proc_A Perform Basic Aqueous Wash (Protocol 2.1) impurity_A->proc_A proc_B Proceed to Recrystallization (Protocol 2.2) or Column Chromatography (Protocol 2.3) impurity_B->proc_B proc_AB 1. Perform Basic Aqueous Wash (Protocol 2.1) 2. Analyze by TLC impurity_AB->proc_AB check_purity Purity Acceptable? proc_A->check_purity proc_B->check_purity proc_AB->proc_B 2-Cl-BN remains check_purity->proc_B No, 2-Cl-BN remains final_product Pure Product check_purity->final_product Yes

Caption: Decision workflow for purification of 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

Acid-Base Extraction Mechanism

This diagram illustrates how a basic wash selectively removes the 3-aminophenol impurity.

G Principle of Basic Aqueous Wash Product Product (Neutral) SM2 2-chloro-5-nitrobenzonitrile (Neutral) SM1_neutral 3-aminophenol (Neutral) SM1_salt 3-aminophenoxide salt (Ionic, Water-Soluble) SM1_neutral->SM1_salt + HCO3- SM1_salt->SM1_neutral + H2CO3 bicarb HCO3- water H2O

Caption: Selective extraction of 3-aminophenol via deprotonation.

Section 4: Physicochemical Data Summary

The following table summarizes key properties of the compounds involved, which dictate the choice of purification strategy.

CompoundStructureMol. Weight ( g/mol )M.P. (°C)Key Physicochemical Properties
3-Aminophenol 109.13[4]120–124[4]Amphoteric: Basic amino group (pKa ≈ 4.17) and acidic phenolic group (pKa ≈ 9.87).[4] Soluble in water (35 g/L).[4]
2-chloro-5-nitrobenzonitrile 182.56[8]~108[8]Neutral: Lacks acidic or basic functional groups. Slightly soluble in water.[8]
2-(3-Aminophenoxy)-5-nitrobenzonitrile ~253.23N/ABasic: Contains a basic amino group. Lacks the acidic phenolic proton. Expected to be poorly soluble in water.

Note: The structure for the product is representative and may not be from a verified source.

References

  • 3-Aminophenol . Vinati Organics. [Link]

  • Acid/Base Extraction in Organic Chemistry . Scribd. [Link]

  • 3-Aminophenol | C6H7NO | CID 11568 . PubChem, National Center for Biotechnology Information. [Link]

  • Acid–base extraction . Wikipedia. [Link]

  • 3-Aminophenol . ChemBK. [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications . Study.com. [Link]

  • Acid-Base Extraction Tutorial . YouTube. [Link]

  • ACID-BASE EXTRACTION . University of California, Los Angeles. [Link]

  • Recrystallization . Macmillan Learning. [Link]

  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds . Reddit. [Link]

  • Recrystallization I . Dartmouth College. [Link]

  • Go-to recrystallization solvent mixtures . Reddit. [Link]

  • Purification: How To . University of Rochester, Department of Chemistry. [Link]

  • RECRYSTALLISATION . University of Sydney. [Link]

  • p-NITROBENZONITRILE . Organic Syntheses. [Link]

  • 2-Amino-3-nitrobenzonitrile | C7H5N3O2 | CID 15257489 . PubChem, National Center for Biotechnology Information. [Link]

  • How can I purify impure benzonitrile? . ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]

  • Successful Flash Chromatography . Biotage. [Link]

  • 2-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 85504 . PubChem, National Center for Biotechnology Information. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity . University of Karachi. [Link]

  • 2-Amino-3-ethoxy-5-nitrobenzonitrile | C9H9N3O3 | CID 20355320 . PubChem, National Center for Biotechnology Information. [Link]

  • Purification of aminonitrile . Reddit. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms . Agilent Technologies. [Link]

  • Fast separation and sensitive detection of carcinogenic aromatic amines by reversed-phase micro-liquid chromatography coupled with electrochemical detection . PubMed, National Center for Biotechnology Information. [Link]

Sources

Overcoming steric hindrance in 2-(3-Aminophenoxy)-5-nitrobenzonitrile polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Polymer Synthesis & Troubleshooting

Executive Summary: The Steric Challenge

You are likely working with 2-(3-Aminophenoxy)-5-nitrobenzonitrile as a precursor to a high-performance polyimide or polyamide . This molecule presents a unique structural challenge: it is an asymmetric monomer containing a bulky nitrile group ortho to the ether linkage.

The core issue in polymerizing this monomer (typically after reduction to the diamine 2-(3-aminophenoxy)-5-aminobenzonitrile ) is not just simple steric bulk, but a combination of conformational restriction and electronic deactivation . The nitrile group at position 1 forces the ether linkage at position 2 into a rigid conformation, while simultaneously deactivating the amine at position 5 (meta-substitution). This leads to:

  • Low Molecular Weight: Due to reactivity mismatch between the two amine groups.

  • Early Precipitation: Due to rigid chain packing and strong dipolar interactions from the nitrile group.

  • Brittleness: A direct result of low molecular weight and high crystallinity.

This guide provides a self-validating protocol to overcome these barriers, ensuring high-viscosity polymer solutions and robust film properties.

Diagnostic & Strategy: The "Why" and "How"

Before troubleshooting, we must map the reactivity landscape of your monomer.

Reactivity Map: 2-(3-Aminophenoxy)-5-aminobenzonitrile

(Assumed active monomer after nitro-reduction)

  • Amine A (Position 5 on Benzonitrile Ring):

    • Electronic Environment: Meta to the electron-withdrawing Nitrile (-CN) group; Para to the electron-donating Ether (-O-) linkage.

    • Net Effect: Moderately reactive. The resonance donation from the ether partially offsets the inductive withdrawal of the nitrile.

  • Amine B (Position 3' on Phenoxy Ring):

    • Electronic Environment: Meta to the Ether linkage.

    • Net Effect: Lower reactivity. The ether oxygen is an ortho/para director; at the meta position, its inductive electron-withdrawing effect dominates, reducing nucleophilicity.

  • Steric Bottleneck (The Nitrile Group):

    • The -CN group at Position 1 is ortho to the ether linkage at Position 2. This creates a "kink" that restricts rotation, increasing the rigidity of the growing chain and causing early precipitation before high molecular weight is achieved.

Troubleshooting Guide (Q&A)

Issue 1: "My polymerization solution turns cloudy/gels early, and the viscosity remains low."

Diagnosis: This is a classic symptom of early precipitation due to rigid-chain aggregation or reactivity mismatch . The growing polymer chains are packing too efficiently (due to the polar nitrile groups) and precipitating before they reach the critical entanglement molecular weight.

Corrective Action:

  • Solvent System Upgrade: Switch from pure NMP/DMAc to a co-solvent system . Add 5-10% (wt/v) LiCl or CaCl₂ to the solvent.

    • Why? The salt disrupts the inter-chain hydrogen bonding and dipolar interactions of the nitrile groups, keeping the polymer in solution longer (Salting-in effect).

  • Two-Step Polymerization: Ensure you are using the low-temperature polyamic acid (PAA) route first, followed by chemical imidization.

    • Protocol: React the diamine with dianhydride at 0°C to 5°C for 4 hours, then allow to warm to room temperature for 24 hours. Do not heat immediately.

Issue 2: "The films are brittle and crack upon drying."

Diagnosis: Brittle films indicate low molecular weight (Mw) . This is likely due to the lower nucleophilicity of the 3'-aminophenoxy amine, leading to incomplete reaction or stoichiometric imbalance if the dianhydride hydrolyzes.

Corrective Action:

  • Stoichiometry Tuning: Use a slight excess of dianhydride (1.01 : 1.00 ratio) to compensate for hydrolysis and drive the reaction to completion.

  • Catalytic Boost: Add a base catalyst during the PAA formation.

    • Recommendation: Add 0.5 equivalents of Isoquinoline or Pyridine per equivalent of dianhydride. This catalyzes the nucleophilic attack of the slower amine.

  • End-Capping: If viscosity is too high (rare), use phthalic anhydride (1 mol%) to cap the chains and prevent cross-linking, but for brittleness, focus on increasing Mw first.

Issue 3: "Can I polymerize the nitro-compound directly without reduction?"

Diagnosis: You are asking about Nucleophilic Aromatic Substitution (SNAr) polymerization. Answer: Generally, No.

  • Reason: Direct polymerization would require the amine of one monomer to displace the nitro group of another. For this to work, the nitro group must be activated by a strong electron-withdrawing group in the ortho or para position.

  • Analysis: In your molecule, the Nitrile (-CN) is meta to the Nitro (-NO₂). This provides insufficient activation for SNAr displacement. You must reduce the nitro group to an amine to proceed with standard polycondensation.

Optimized Protocol: Synthesis of High-Mw Polyimide

Objective: Synthesize a flexible, tough polyimide film from 2-(3-aminophenoxy)-5-nitrobenzonitrile precursor.

Phase 1: Monomer Activation (Nitro Reduction)
  • Reagents: 2-(3-aminophenoxy)-5-nitrobenzonitrile, Pd/C (10%), Hydrazine Monohydrate (or H₂ gas), Ethanol/THF (1:1).

  • Procedure:

    • Dissolve the nitro-monomer in Ethanol/THF.

    • Add Pd/C catalyst.

    • Add Hydrazine dropwise at reflux (60°C) or bubble H₂ gas.

    • Monitor by TLC until the nitro spot disappears.

    • Critical Step: Filter hot to remove Pd/C and recrystallize immediately from Ethanol/Water to prevent oxidation of the diamine.

    • Target:2-(3-aminophenoxy)-5-aminobenzonitrile (Diamine) .

Phase 2: Polymerization (Chemical Imidization Method)
  • Reagents: Diamine (from Phase 1), Aromatic Dianhydride (e.g., 6FDA for solubility, BPDA for strength), NMP (anhydrous), Pyridine, Acetic Anhydride.

  • Step-by-Step:

    • Dissolution: Dissolve the Diamine in anhydrous NMP under Nitrogen flow. Cool to 0°C .[1]

    • Polyaddition: Add the Dianhydride in 5 portions over 1 hour. Stir at 0°C for 4 hours.

      • Checkpoint: The solution should become viscous. If not, check solvent dryness.

    • Equilibration: Allow to warm to 25°C and stir for 24 hours. (This forms the Polyamic Acid).[2]

    • Chemical Imidization: Add Acetic Anhydride (4 eq) and Pyridine (2 eq) . Stir at room temperature for 24 hours, then heat to 60°C for 2 hours.

    • Precipitation: Pour the viscous solution into a 10x volume of Methanol/Water (1:1) under high-speed stirring.

    • Washing: Wash the fiber/powder with hot methanol to remove residual pyridine/acetic acid.

    • Drying: Dry at 100°C under vacuum.

Visualizations

Figure 1: Reaction Pathway & Steric Bottleneck[3]

PolymerizationPathway Monomer 2-(3-Aminophenoxy)- 5-nitrobenzonitrile (Precursor) Reduction Reduction (Pd/C + H2) Monomer->Reduction Diamine 2-(3-Aminophenoxy)- 5-aminobenzonitrile (Active Monomer) Reduction->Diamine Yields Asymmetric Diamine PAA Polyamic Acid (Viscous Solution) Diamine->PAA + Dianhydride (NMP, 0°C) Steric STERIC BOTTLENECK: Nitrile (CN) at Pos 1 blocks Ether rotation Steric->Diamine Reduces Solubility & Reactivity Polyimide Final Polyimide (High Performance) PAA->Polyimide Chemical Imidization (Ac2O/Pyridine)

Caption: Figure 1. The synthesis pathway from nitro-precursor to final polyimide, highlighting the steric bottleneck introduced by the ortho-nitrile group.

Figure 2: Reactivity Mismatch Analysis

ReactivityMap cluster_0 Diamine Structure Analysis Amine1 Amine (Pos 5) On Benzonitrile Ring Effect1 Activated by Ether (Para) Deactivated by CN (Meta) Amine1->Effect1 Amine2 Amine (Pos 3') On Phenoxy Ring Effect2 Deactivated by Ether (Meta) (Inductive Withdrawal) Amine2->Effect2 Result RESULT: Reactivity Mismatch Requires Extended Time/Catalyst Effect1->Result Effect2->Result

Caption: Figure 2. Electronic analysis of the two amine groups. The 3'-amine is significantly less nucleophilic, requiring optimized catalytic conditions.

References

  • Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile . European Polymer Journal, 39(2), 401-405. (2003).[3] Link

    • Relevance: Establishes the baseline for nitrile-containing diamine polymeriz
  • Thermal and thermo-oxidative stability and probable degradation mechanism of some polyetherimides . Polymer Engineering & Science, 61(8). (2021).[4] Link

    • Relevance: Discusses the degradation pathways and thermal stability conferred by benzonitrile units in polyimides.
  • Polymer Capacitor Dielectrics for High Temperature Applications . ACS Applied Materials & Interfaces. (2018). Link

    • Relevance: Highlights the dielectric properties and steric hindrance effects in 2,6-bis(aminophenoxy)benzonitrile analogs, applicable to the 2,5-isomer.
  • Phthalonitrile resin bearing cyanate ester groups: Synthesis and characterization . ResearchGate. (2018).[1] Link

    • Relevance: Provides context on the polymerization mechanisms of nitrile-functionalized resins and steric effects on curing.

Disclaimer: This guide assumes the standard reduction-polymerization pathway for nitro-benzonitrile derivatives. Always verify the purity of your intermediate diamine by NMR (DMSO-d6) before proceeding to polymerization. The disappearance of the nitro peak (~8.0-8.2 ppm) and appearance of the amine peak (~5.0-6.0 ppm) is the primary quality gate.

Sources

Technical Support Center: Scale-Up of 2-(3-Aminophenoxy)-5-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(3-Aminophenoxy)-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer best practices for a robust and scalable process.

The synthesis of 2-(3-aminophenoxy)-5-nitrobenzonitrile is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the coupling of 3-aminophenol with an activated aryl halide, typically 2-chloro-5-nitrobenzonitrile. The success of this reaction, particularly at scale, hinges on a nuanced understanding of the reaction mechanism and meticulous control over key process parameters.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process.[1] The aromatic ring of 2-chloro-5-nitrobenzonitrile is rendered highly electron-deficient by the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, particularly at the ortho and para positions relative to the leaving group (chloride).[2][3] This activation facilitates the initial attack by a nucleophile.

Reaction Pathway:

  • Nucleophile Formation: A base deprotonates the hydroxyl group of 3-aminophenol to form the more potent 3-aminophenoxide nucleophile.

  • Addition Step: The phenoxide attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is crucial and is enhanced by the nitro and cyano groups, which delocalize the negative charge.[4]

  • Elimination Step: The aromaticity is restored as the leaving group (chloride) is expelled, yielding the final diaryl ether product.

SNAr_Mechanism cluster_start Step 1: Nucleophile Generation cluster_reaction Step 2 & 3: Addition-Elimination A 2-Chloro-5-nitrobenzonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) A->Meisenheimer B 3-Aminophenol Phenoxide 3-Aminophenoxide (Nucleophile) B->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Meisenheimer Addition (Rate-Determining Step) Product 2-(3-Aminophenoxy)-5-nitrobenzonitrile Meisenheimer->Product Elimination (-Cl⁻) Salts Chloride Salt + HB⁺ Meisenheimer->Salts -Cl⁻

Figure 1: SNAr reaction pathway for 2-(3-aminophenoxy)-5-nitrobenzonitrile synthesis.

Troubleshooting Guide & Scale-Up Challenges

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Question 1: My reaction has stalled or is showing low conversion, even after extended reaction time. What are the likely causes?

Answer: Low or incomplete conversion at scale is a common issue often traced back to three key areas: the base, the solvent, or temperature control.

  • Insufficient Base Strength or Stoichiometry: The base is critical for generating the phenoxide nucleophile. On a larger scale, issues with base quality (e.g., hydration of K₂CO₃), poor solubility, or inefficient mixing can lead to incomplete deprotonation. Ensure the base is anhydrous and finely powdered for maximum surface area. Consider a slight excess (1.1-1.5 equivalents) to drive the equilibrium.

  • Suboptimal Solvent Choice: The choice of solvent is paramount in SNAr reactions.[5] Polar aprotic solvents like DMF, DMSO, or NMP are preferred because they solvate the cation (e.g., K⁺) but leave the nucleophile relatively "naked" and highly reactive.[6] Protic solvents (like alcohols) or less polar solvents will cage the nucleophile through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction rate.[7][8]

  • Inadequate Temperature: While higher temperatures increase reaction rates, insufficient heat transfer in a large reactor can create cold spots, leading to non-uniform conversion. Ensure your reactor has adequate agitation and heating capacity to maintain a consistent internal temperature. The optimal temperature is typically a balance between reaction rate and impurity formation.

Question 2: I'm observing significant formation of an impurity with a similar mass to my product. What could it be?

Answer: The most probable impurity is the N-arylated byproduct, formed from the reaction at the amino group of 3-aminophenol instead of the hydroxyl group. While the phenoxide is generally a stronger nucleophile than the aniline for this SNAr reaction, competitive N-arylation can occur, especially under certain conditions.

  • Cause: This side reaction can be favored at higher temperatures or if a very strong, non-selective base is used that might also deprotonate the amine.

  • Solution:

    • Temperature Control: Maintain the reaction temperature at the lowest point that still allows for a reasonable reaction rate (e.g., 80-120 °C, depending on the solvent).

    • Base Selection: Use a moderately strong, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are highly effective at selectively deprotonating the more acidic phenol over the aniline.[9] Avoid extremely strong bases like sodium hydride (NaH) at scale unless you have excellent temperature and addition control, as they can increase side reactions.

    • Process Analytical Technology (PAT): Use in-process monitoring (e.g., HPLC) to track the formation of the main product versus the N-arylated impurity and optimize conditions to maximize selectivity.

Question 3: The reaction works well, but upon scaling up, controlling the exotherm is becoming a major safety concern. How can I manage the reaction's thermal profile?

Answer: The SNAr reaction is often exothermic, and managing heat removal is a critical scale-up challenge.[10][11] A reaction that is easily managed in a round-bottom flask can become a dangerous runaway in a large reactor due to the decrease in the surface-area-to-volume ratio.

  • Controlled Reagent Addition: Instead of charging all reagents at once, add one of the reactants (e.g., a solution of 2-chloro-5-nitrobenzonitrile in the reaction solvent) slowly to the heated mixture of 3-aminophenol and base. This allows the reactor's cooling system to remove the heat as it is generated.

  • Reverse Addition: In some cases, adding the base slurry portion-wise to the solution of the aryl halide and phenol can also control the exotherm.

  • Solvent Choice: Select a solvent with a boiling point that allows for reflux cooling as a secondary safety measure. If the reaction temperature approaches the solvent's boiling point, the phase change will consume a large amount of energy, helping to control a temperature spike.

  • Process Safety Analysis: Conduct a thorough safety analysis (e.g., using reaction calorimetry) to understand the total heat of reaction and the maximum temperature of the synthetic reaction (MTSR) before performing the scale-up.

Question 4: My final product is dark and difficult to purify. What causes the discoloration and how can I improve its quality?

Answer: Discoloration is common with nitroaromatic and amino-containing compounds, often due to the formation of oxidized, polymeric, or other chromophoric impurities.[12]

  • Causes:

    • Air Oxidation: The aminophenol starting material and the final product can be sensitive to air oxidation, especially at elevated temperatures in the presence of a base.

    • Thermal Degradation: Excessively high reaction temperatures or prolonged reaction times can lead to decomposition.

    • Residual Impurities: Impurities from starting materials can carry through or catalyze side reactions.

  • Solutions:

    • Inert Atmosphere: Run the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

    • Purification during Workup: After the reaction is complete and cooled, a simple aqueous wash may not be sufficient. Consider a wash with a dilute reducing agent solution (e.g., sodium bisulfite) to remove some oxidized species.

    • Recrystallization: This is the most effective method for purification. A proper solvent screen is crucial. Ethanol or isopropanol are often good starting points for recrystallizing compounds of this type.[13] The goal is to find a solvent in which the product is highly soluble when hot but poorly soluble when cold.[12]

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities before the filtration step.[12]

Experimental Protocol and Scale-Up Considerations

Lab-Scale Protocol (Illustrative)
  • Setup: To a 250 mL, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-aminophenol (5.5 g, 0.05 mol), anhydrous potassium carbonate (7.6 g, 0.055 mol), and dimethylformamide (DMF, 75 mL).

  • Reaction: Begin stirring and heat the mixture to 90-100 °C. Once the temperature is stable, add 2-chloro-5-nitrobenzonitrile (9.1 g, 0.05 mol) in one portion.

  • Monitoring: Maintain the temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 300 mL of ice-water with stirring.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Drying & Purification: Dry the crude product in a vacuum oven. Recrystallize from hot ethanol to yield pure 2-(3-aminophenoxy)-5-nitrobenzonitrile.

Scale-Up Considerations Workflow
Figure 2: A logical workflow for transitioning from lab protocol to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: Which base is best for scale-up: K₂CO₃, Cs₂CO₃, or an organic base like DBU? A1: For scale-up, potassium carbonate (K₂CO₃) is often the best choice due to its balance of reactivity, low cost, and ease of handling. Cesium carbonate (Cs₂CO₃) can sometimes give higher yields or allow for lower reaction temperatures due to the higher solubility of its salts, but it is significantly more expensive. Organic bases like DBU are effective but can be harder to remove during workup and are more costly.[9][14]

Q2: Is DMF the only solvent option? What are the pros and cons of alternatives like DMSO or Acetonitrile? A2: While DMF is effective, its reproductive toxicity is a significant concern at an industrial scale. See the table below for a comparison.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Scale-Up Considerations
DMF 15337Pros: Excellent solvent, well-understood. Cons: High boiling point, difficult to remove, toxic.
DMSO 18947Pros: Highly polar, often faster reactions. Cons: Very high boiling point, can be difficult to work with, potential for thermal decomposition issues.
Acetonitrile 8237.5Pros: Lower boiling point, easier to remove.[13] Cons: Lower boiling point limits reaction temperature, may result in slower kinetics.
N-Methyl-2-pyrrolidone (NMP) 20232Pros: Very stable, high boiling point. Cons: Similar toxicity concerns to DMF, very difficult to remove.

Q3: What are the primary safety hazards to consider during scale-up? A3:

  • Thermal Runaway: As discussed, the exotherm is a primary concern.[11]

  • Handling of Nitro Compounds: Nitroaromatic compounds can be thermally unstable and may have explosive properties, although this is less common for mononitro compounds. A thorough safety assessment is essential.

  • Solvent Hazards: Be aware of the specific hazards of your chosen solvent (flammability, toxicity).

  • Dust Explosion: Handling powdered reagents like K₂CO₃ and the starting materials on a large scale can pose a dust explosion risk. Ensure proper grounding and ventilation.

Q4: How can I effectively monitor the reaction in a large, sealed reactor? A4: Relying on TLC is not feasible at scale. High-Performance Liquid Chromatography (HPLC) is the industry standard. Develop a validated HPLC method that can clearly separate both starting materials from the product and key impurities. An in-process control (IPC) sample can be carefully taken from the reactor at set intervals to monitor the reaction's progress and ensure it has gone to completion before proceeding with the workup.

References

  • Juliá, L., & Ballester, P. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(16), 2681–2684. [Link]

  • Shaw, J. E., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 27(11), 946-954. [Link]

  • Bogan, D. L., & Paquette, L. A. (2003). Synthesis of Highly Oxygenated Dinaphthyl Ethers via SNAr Reactions Promoted by Barton's Base. Organic Letters, 5(8), 1253–1256. [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Nakamura, H., et al. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link]

  • ResearchGate. (2025). Synthesis of Highly Oxygenated Dinaphthyl Ethers via S N Ar Reactions Promoted by Barton's Base. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • American Chemical Society. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. (2023). Organic Chemistry: 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Chapman, N. B., & Parker, R. E. (1955). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, 363-372. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Park, K. (2024). Drugs need to be formulated with scale-up in mind. Journal of Controlled Release, 374, 1-4. [Link]

Sources

Technical Support Center: Controlling Moisture Sensitivity in 2-(3-Aminophenoxy)-5-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-(3-Aminophenoxy)-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for managing the moisture sensitivity of this compound in various chemical reactions. As Senior Application Scientists, we have compiled this information to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(3-Aminophenoxy)-5-nitrobenzonitrile?

A1: The main stability concerns for 2-(3-Aminophenoxy)-5-nitrobenzonitrile revolve around its three functional groups: the nitrile, the amino, and the nitro group. The primary issue is the susceptibility of the nitrile group to hydrolysis in the presence of moisture, which can lead to the formation of an amide or a carboxylic acid.[1][2][3][4][5] The amino group is also hygroscopic and can absorb moisture from the air, which may affect its reactivity.[6] While the nitro group is generally stable, its reduction can be influenced by the reaction environment, which includes the presence of water.[7]

Q2: How should I store 2-(3-Aminophenoxy)-5-nitrobenzonitrile to prevent degradation?

A2: To ensure the stability of 2-(3-Aminophenoxy)-5-nitrobenzonitrile, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[8] For long-term storage, it is highly recommended to keep it under an inert atmosphere, such as nitrogen or argon, and to protect it from light.[9]

Q3: What are the visible signs of degradation in my 2-(3-Aminophenoxy)-5-nitrobenzonitrile sample?

A3: Visible signs of degradation can include a change in color, clumping of the solid material due to moisture absorption, or an inconsistent appearance. If you observe any of these changes, it is advisable to test a small sample for purity before proceeding with your reaction.

Q4: Can I use water as a solvent for reactions with this compound?

A4: While some nucleophilic aromatic substitution (SNAr) reactions can be performed in water with the aid of micellar catalysis, it is generally not recommended for reactions involving 2-(3-Aminophenoxy)-5-nitrobenzonitrile due to the high risk of nitrile hydrolysis.[10][11][12] The presence of water can lead to the formation of undesired byproducts.[1][2][3][4][5] If an aqueous environment is unavoidable, the reaction conditions must be carefully controlled.

Troubleshooting Guide

This section provides a more detailed, question-and-answer-based guide to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Low Yields in My Reaction

Q: I am experiencing inconsistent and lower-than-expected yields in my reaction, even though I am following the protocol. What could be the cause?

A: Inconsistent and low yields are often the first indication of a problem with moisture control. The nitrile group in your starting material is likely undergoing hydrolysis, converting it to the corresponding amide or carboxylic acid, which will not participate in the desired reaction.[1][2][3][4][5]

Solution Workflow:

  • Verify Reagent Purity: Before starting your reaction, confirm the purity of your 2-(3-Aminophenoxy)-5-nitrobenzonitrile using an appropriate analytical technique like NMR or HPLC.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at 120°C for at least four hours or by flame-drying under a stream of inert gas.[13][14][15]

  • Use Anhydrous Solvents: Commercially available anhydrous solvents can absorb moisture once opened. It is best practice to use freshly dried solvents.[13]

  • Maintain an Inert Atmosphere: Assemble your reaction setup under a positive pressure of an inert gas, such as nitrogen or argon, using a Schlenk line or a balloon.[16][17][18][19]

Issue 2: Formation of Unexpected Byproducts

Q: My final product analysis shows the presence of unexpected byproducts. How can I identify and prevent them?

A: The most likely byproduct is the result of nitrile hydrolysis. Depending on the reaction conditions (acidic or basic), you may be forming 2-(3-aminophenoxy)-5-nitrobenzamide or 2-(3-aminophenoxy)-5-nitrobenzoic acid.[1][2][3][4][5]

Identification and Prevention:

  • Byproduct Identification: Use techniques like mass spectrometry and NMR to identify the structure of the byproducts. The molecular weight will correspond to the addition of a water molecule (for the amide) or two water molecules with the loss of ammonia (for the carboxylic acid).

  • Preventative Measures:

    • Strict Moisture Exclusion: Follow the rigorous anhydrous techniques described in the "Best Practices" section below.

    • Control of Reaction pH: If your reaction conditions are strongly acidic or basic, consider if a milder, buffered system could be used without compromising your desired reaction.

Troubleshooting Flowchart

Troubleshooting_Moisture_Sensitivity start Low Yield or Unexpected Byproducts check_reagent Check Starting Material Purity (NMR, HPLC) start->check_reagent reagent_ok Purity Confirmed? check_reagent->reagent_ok check_glassware Ensure Glassware is Properly Dried glassware_ok Drying Protocol Followed? check_glassware->glassware_ok check_solvent Verify Solvent Anhydrous Quality solvent_ok Solvent Freshly Dried/Dispensed? check_solvent->solvent_ok check_atmosphere Confirm Inert Atmosphere Setup atmosphere_ok Inert Gas Maintained? check_atmosphere->atmosphere_ok reagent_ok->check_glassware Yes purify_reagent Purify or Obtain New Reagent reagent_ok->purify_reagent No glassware_ok->check_solvent Yes dry_glassware Re-dry Glassware (Oven/Flame) glassware_ok->dry_glassware No solvent_ok->check_atmosphere Yes dry_solvent Use Freshly Dried Solvent solvent_ok->dry_solvent No setup_atmosphere Re-establish Inert Atmosphere atmosphere_ok->setup_atmosphere No proceed Proceed with Reaction atmosphere_ok->proceed Yes purify_reagent->check_reagent dry_glassware->check_glassware dry_solvent->check_solvent setup_atmosphere->check_atmosphere Anhydrous_Setup cluster_setup Anhydrous Reaction Setup cluster_additions Reagent/Solvent Addition inert_gas Inert Gas Source (Nitrogen/Argon) schlenk_line Schlenk Line / Balloon inert_gas->schlenk_line reaction_flask Oven-Dried Reaction Flask schlenk_line->reaction_flask septum Rubber Septum reaction_flask->septum stir_bar Magnetic Stir Bar reaction_flask->stir_bar bubbler Oil Bubbler reaction_flask->bubbler syringe Dry Syringe syringe->septum Addition solvent Anhydrous Solvent solvent->syringe

Caption: Diagram of a standard anhydrous reaction setup.

By implementing these troubleshooting strategies and best practices, you can effectively control the moisture sensitivity of 2-(3-Aminophenoxy)-5-nitrobenzonitrile and achieve more reliable and reproducible results in your research.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Gallou, F., et al. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Organic Letters, 17(19), 4892–4895. [Link]

  • Gallou, F., et al. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. ResearchGate. [Link]

  • DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Gallou, F., et al. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. PubMed. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, January 31). Why does water favour nucleophilic substitution over elimination?. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. PubMed. [Link]

  • De Haan, D. O., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. PMC. [Link]

  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Corma, A., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • ACS Omega. (2017, October 5). Systematic Analysis of Poly(o-aminophenol) Humidity Sensors. Retrieved from [Link]

  • NIH. (n.d.). Systematic Analysis of Poly(o-aminophenol) Humidity Sensors. PMC. Retrieved from [Link]

  • Li, H., et al. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • ResearchGate. (2023, September 13). (PDF) 3-Nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2017, October 6). Systematic Analysis of Poly( o -aminophenol) Humidity Sensors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

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Technical Support Center: Optimizing Thermal Stability of Polymers Based on 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for high-performance polymers derived from 2-(3-Aminophenoxy)-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and optimizing these advanced materials. Here, we address common challenges encountered during experimental work, providing not just solutions but also the underlying scientific rationale to empower your research and development.

Section 1: Monomer Quality and Pre-Polymerization Checks

The quality of your final polymer is fundamentally tied to the purity of your starting materials. The monomer, 2-(3-Aminophenoxy)-5-nitrobenzonitrile, possesses reactive amine functionality and polar nitro and nitrile groups, making it susceptible to certain impurities that can hinder polymerization.

Question: My polymerization reaction is yielding low molecular weight polymer, and the color is darker than expected. Could my monomer be the issue?

Answer: Absolutely. This is a classic symptom of monomer impurity or degradation. Let's break down the potential causes and solutions.

Possible Causes & Solutions for Monomer-Related Issues

Issue Possible Cause(s) Recommended Action & Scientific Rationale
Low Molecular Weight 1. Residual Starting Materials: Incomplete reaction during monomer synthesis. 2. Oxidation of Amine Group: The aminophenoxy group can be sensitive to air oxidation, especially during storage, forming colored impurities that act as chain terminators. 3. Moisture: Water can interfere with many polymerization reactions, particularly those forming polyamides.[1][2]1. Recrystallization/Chromatography: Purify the monomer using a suitable solvent system (e.g., ethanol/water or toluene). This removes unreacted precursors that can upset stoichiometric balance. 2. Storage and Handling: Store the monomer under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place. Before use, consider a final purification step if the material has been stored for an extended period. 3. Drying: Thoroughly dry the monomer in a vacuum oven at a temperature below its melting point before use.
Dark Polymer Color 1. Oxidized Impurities: As mentioned, oxidized species in the monomer will impart color to the final polymer. 2. Metal Contaminants: Trace metals from the synthesis process can catalyze side reactions and discoloration at high polymerization temperatures.1. Activated Carbon Treatment: Dissolve the monomer in a suitable solvent and treat with activated carbon to adsorb colored impurities before recrystallization. 2. Chelating Agents: If metal contamination is suspected, washing the monomer solution with a dilute solution of a chelating agent like EDTA can be effective.

Section 2: Troubleshooting the Polymerization Process

The polymerization step is critical. Whether you are synthesizing a polyamide (via reaction with a diacid chloride) or a polyimide (with a dianhydride), precise control over the reaction conditions is paramount for achieving high molecular weight and, consequently, optimal thermal stability.

Question: I'm struggling to achieve a high molecular weight polyamide using the phosphorylation polycondensation method. The viscosity of my reaction mixture remains low. What should I check?

Answer: The phosphorylation method, while effective, has several critical parameters that must be tightly controlled. Low viscosity is a direct indicator of insufficient chain growth. Here is a systematic troubleshooting workflow.

Caption: Troubleshooting Flowchart for Low Molecular Weight Polyamide Synthesis.

Protocol: Phosphorylation Polycondensation for Polyamide Synthesis[3]

This protocol describes a typical direct polycondensation to synthesize a polyamide from 2-(3-Aminophenoxy)-5-nitrobenzonitrile and an aromatic diacid (e.g., isophthalic acid).

  • Preparation: Flame-dry a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

  • Reagent Charging: Under a slow, positive pressure of nitrogen, charge the flask with the aromatic diacid (1.0 eq), lithium chloride (approx. 1.4g per 10mL NMP), and purified N-methyl-2-pyrrolidone (NMP). Stir until all solids have dissolved.

  • Monomer Addition: Add 2-(3-Aminophenoxy)-5-nitrobenzonitrile (1.0 eq) and freshly distilled triphenyl phosphite (TPP) (2.2 eq). Add purified pyridine (6mL per 10mL NMP) to act as an acid scavenger.

  • Reaction: Heat the reaction mixture to 105-115°C and maintain for 3-5 hours. The viscosity of the solution should noticeably increase.

  • Precipitation & Washing: Allow the viscous solution to cool to room temperature. Slowly pour the polymer solution into a large volume of vigorously stirring ethanol or methanol to precipitate the polymer.

  • Purification: Collect the fibrous polymer by filtration. Wash it thoroughly with hot water and ethanol to remove residual salts and solvents.

  • Drying: Dry the final polymer under vacuum at 80-100°C for at least 24 hours.

Section 3: Optimizing and Troubleshooting Thermal Stability

The core objective is to maximize the thermal stability of the resulting polymer. The aromatic backbone, nitrile, and nitro groups all contribute to a high theoretical thermal resistance, but this can be undermined by structural defects or incomplete conversion.

Question: My polymer shows a lower decomposition temperature (Td) in TGA analysis than reported for similar structures. How can I improve this?

Answer: A lower-than-expected Td is a common and frustrating issue. It almost always points to defects in the polymer chain that provide initiation sites for thermal degradation. The primary goal is to create the most "perfect" and high-molecular-weight polymer possible.

Key Factors Influencing Thermal Stability
  • Chemical Structure: The intrinsic stability of the polymer backbone is the most critical factor.[3] Wholly aromatic structures provide the highest stability. The choice of the co-monomer (diacid or dianhydride) is crucial. For instance, polyimides are generally more thermally stable than polyamides due to the exceptional stability of the imide ring.[4] Incorporating fluorinated groups (e.g., from a 6FDA dianhydride) can further increase thermal stability due to the high bond energy of C-F bonds.[5]

  • Molecular Weight: Higher molecular weight polymers generally exhibit better thermal stability.[3] More energy is required to break down the greater number of entangled chains, and the effect of less stable end-groups is minimized in a longer chain.

  • Completeness of Reaction (Especially for Polyimides): If you are synthesizing a polyimide, the two-step process (forming a poly(amic acid) followed by thermal or chemical imidization) must be driven to completion. Residual amic acid groups are thermally labile and will decompose at much lower temperatures (around 150-200°C), compromising the stability of the final material.[6]

  • Presence of Impurities: Residual solvents, catalysts, or salts can act as catalysts for degradation.[2] Thorough purification of the final polymer is essential.

Visualizing the Polymer Structure

Caption: Example synthesis of a polyimide from the target diamine and PMDA.

Question: I see two distinct weight loss steps in my TGA curve for a polyimide. What does this indicate?

Answer: This is a strong indication of incomplete imidization. The first, lower-temperature weight loss (typically 140-200°C) corresponds to the cyclization of the residual amic acid groups, which releases water.[6] The second, higher-temperature drop is the actual decomposition of the polyimide backbone.

Solution:

  • Optimize Curing Protocol: When thermally imidizing the poly(amic acid) film or powder, ensure a slow heating ramp and a sufficient hold time at the final curing temperature (e.g., hold at 100°C, 200°C, and finally 250-300°C, for 1 hour at each stage). This allows the water byproduct to escape without creating voids and ensures the reaction goes to completion.

  • Chemical Imidization: Consider using a chemical imidization agent like a mixture of acetic anhydride and pyridine at room temperature before thermal treatment. This can often lead to a more complete conversion.

Comparative Thermal Data

The choice of dianhydride significantly impacts the thermal properties of the resulting polyimide. Aromatic polyimides containing nitrile groups generally exhibit high thermal stability.[6]

Dianhydride Co-Monomer Polymer Type Typical Td (5% weight loss) Typical Tg Key Structural Feature
4,4'-Oxydiphthalic Dianhydride (ODPA)Polyimide~440-450°C[6]~200-230°C[6]Flexible ether linkage
Benzophenonetetracarboxylic Dianhydride (BTDA)Polyimide~517°C[6]~284°C[6]Rigid ketone linkage
Hexafluoroisopropylidene-diphthalic Dianhydride (6FDA)Polyimide>480°C[6]~250-280°CBulky, electron-withdrawing CF3 groups

Note: These values are illustrative and can vary based on molecular weight and analytical conditions.

Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment[2]
  • Instrument Preparation: Ensure the TGA is calibrated for mass and temperature. Use a clean, tared TGA crucible (platinum or alumina).

  • Sample Preparation: Ensure the polymer sample is completely dry. Weigh 5-10 mg of the polymer into the crucible.

  • TGA Method:

    • Place the crucible in the TGA furnace.

    • Equilibrate the sample at 30-40°C for 10-15 minutes under a nitrogen atmosphere (flow rate ~50-100 mL/min) to establish a stable baseline.

    • Ramp the temperature from the starting point to 800°C at a heating rate of 10°C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset decomposition temperature, often reported as the temperature at which 5% weight loss occurs (Td5). This is a key indicator of thermal stability.

References

  • Hagiopol, C. (n.d.). AROMATIC POLYIMIDES CONTAINING POLAR NITRILE GROUPS. Revue Roumaine de Chimie. Available at: [Link]

  • Achhammer, B. G., Reinhart, F. W., & Kline, G. M. (1951). Mechanism of the degradation of polyamides. Journal of Research of the National Bureau of Standards, 46(5), 391. Available at: [Link]

  • Straus, S., & Wall, L. A. (1958). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. DTIC. Available at: [Link]

  • Achhammer, B. G., Reinhart, F. W., & Kline, G. M. (1951). Mechanism of the degradation of polyamides. Semantic Scholar. Available at: [Link]

  • Hagiopol, C. (n.d.). POLYIMIDES CONTAINING NITRILE GROUPS AND NANOCOMPOSITES BASED ON THEM. Revue Roumaine de Chimie. Available at: [Link]

  • Bansal, R., & Singh, R. (2015). Characterization and thermal degradation of polyimide and polyamide liquid crystalline polymers. ResearchGate. Available at: [Link]

  • Patsnap. (2025). Thermal Stability of Polymers: Why Some Degrade Faster Than Others. Patsnap Eureka. Available at: [Link]

  • Riesen, R., & Kaiser, T. (2000). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). ResearchGate. Available at: [Link]

  • Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. University of Babylon Private CDN. Available at: [Link]

  • Liu, X., & Liu, R. (2011). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. ResearchGate. Available at: [Link]

  • Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2025). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. Available at: [Link]

  • Stille, J. K. (1977). Heat Stable Polymers: Polyphenylene and Other Aromatic Polymers. DTIC. Available at: [Link]

  • He, L., et al. (2018). End-Group Identity and Its Effect on the Thermal Degradation of Poly(butyl cyanoacrylate). MDPI. Available at: [Link]

  • Lab Unique. (2025). Polymer Synthesis Complete Guide. Available at: [Link]

  • Kebede, M. A., et al. (2011). Thermal degradation of cyano containing ionic liquids. Green Chemistry, 13(7), 1884-1891. Available at: [Link]

  • Saxena, A., et al. (2003). Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. Scilit. Available at: [Link]

  • Liu, Y., et al. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. MDPI. Available at: [Link]

  • de la Campa, J. G., et al. (2003). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Available at: [Link]

  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Available at: [Link]

  • Fukuhara, K., et al. (2023). Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. PMC. Available at: [Link]

  • Oh, S. Y., et al. (1993). The effect of bridge group on the thermal stability of nitro-substituted aromatic polyamides. R Discovery. Available at: [Link]

  • Wadgaonkar, P. P. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Step-by-Step Guide to Custom Polymer Synthesis Process. Available at: [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Available at: [Link]

  • El-Newehy, M. H., et al. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PMC. Available at: [Link]

  • Carothers, W. H. (1938). Linear polyamides and their production. Google Patents.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). Available at: [Link]

  • NREL. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. NREL Publications. Available at: [Link]

  • Wang, X., et al. (2015). Synthesis and Characterization of Polyacrylonitrile Copolymers Containing Amine Groups. Atlantis Press. Available at: [Link]

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Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical comparison for the structural validation of 2-(3-Aminophenoxy)-5-nitrobenzonitrile , a critical diaryl ether scaffold often utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors.

In the context of drug development, "performance" refers to the analytical resolution and structural specificity required to distinguish the target product from its potent isomers and synthetic precursors. This guide compares the High-Field NMR spectral signature of the target against two critical "alternatives" (impurities) that frequently compromise batch quality:

  • The Precursor: 2-Chloro-5-nitrobenzonitrile (Starting Material).

  • The Side-Product: 2-Amino-5-nitrobenzonitrile (Ammonolysis Impurity).

Chemical Profile & Structural Logic[1]

FeatureTarget CompoundAlternative A (Precursor)Alternative B (Side-Product)
Name 2-(3-Aminophenoxy)-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile2-Amino-5-nitrobenzonitrile
Role Final IntermediateStarting Material (Unreacted)Competitor Impurity (SNAr byproduct)
Formula C₁₃H₉N₃O₃C₇H₃ClN₂O₂C₇H₅N₃O₂
MW 255.23 g/mol 182.56 g/mol 163.13 g/mol
Key Structural Feature Diaryl Ether Linkage (C-O-C)Aryl-Chloride Bond (C-Cl)Primary Aryl-Amine (C-NH₂)
Synthesis Context

The target is typically synthesized via an SNAr reaction where the phenoxide of 3-aminophenol displaces the chloride of 2-chloro-5-nitrobenzonitrile.

  • Critical Failure Mode: If the reaction system contains residual ammonia or if hydrolysis occurs, Alternative B forms. If conversion is incomplete, Alternative A remains. NMR is the only rapid, non-destructive method to quantify these specific ratios without external standards.

Comparative 1H NMR Analysis (400 MHz vs. 600 MHz)

Experimental Protocol:

  • Solvent: DMSO-d₆ (Required for solubility of nitro-aromatics and exchangeable protons).

  • Concentration: 10 mg/0.6 mL.

  • Temperature: 298 K.[1]

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

A. The "Fingerprint" Region (Ring A - Benzonitrile Moiety)

The chemical shift of the proton ortho to the displacement site (H-3) is the primary indicator of successful ether formation.

Proton PositionTarget Shift (δ ppm)Precursor Shift (δ ppm)Mechanism of Shift
H-3 (d) 6.95 - 7.10 8.05 - 8.15 Shielding Effect: The ether oxygen (O-Ar) is a strong electron donor by resonance, significantly shielding H-3 compared to the electron-withdrawing Chlorine in the precursor.
H-4 (dd) 8.35 - 8.458.40 - 8.50Minimal change; meta to the substitution site.
H-6 (d) 8.70 - 8.858.80 - 8.90Deshielded by ortho-CN and meta-NO₂ groups.

Expert Insight: If you observe a doublet at 8.10 ppm , your reaction is incomplete. If you observe a doublet at 7.00 ppm but lack the complex multiplets of the second ring (see below), you have formed the aniline impurity (Alternative B).

B. The "Confirmation" Region (Ring B - Aminophenoxy Moiety)

The presence of the 3-aminophenoxy ring is confirmed by a distinct 4-spin system and the exchangeable amine protons.

  • NH₂ Protons: Broad singlet at 5.20 – 5.50 ppm . (Disappears upon D₂O shake).

  • Ring B Protons:

    • H-2' (t/s): ~6.15 ppm (Shielded by ortho-NH₂ and ortho-O).

    • H-4' (d): ~6.35 ppm (Shielded by ortho-NH₂).

    • H-6' (d): ~6.35 ppm.

    • H-5' (t): ~7.05 ppm (Meta to NH₂, less shielded).

13C NMR Spectral Analysis

The Carbon-13 spectrum provides definitive proof of the skeletal backbone, particularly distinguishing the nitrile and ether carbons.

Carbon TypeChemical Shift (δ ppm)Assignment Logic
C≡N (Nitrile) 116.5 Characteristic region for aryl nitriles.
C-O (Ether ipso) 162.0 The carbon attached to the ether oxygen on the nitro-ring becomes highly deshielded (upfield from C-Cl at ~138 ppm).
C-NO₂ 141.5 Typical for nitro-aromatics.
C-NH₂ (Ring B) 150.5 Ipso carbon of the amine group on the phenoxy ring.
Aromatic CH 102.0 – 130.0Complex region; C-2' and C-4' of the aminophenoxy ring are most upfield (~102-108 ppm) due to ortho-donation.

Structural Validation Workflow

The following diagram illustrates the logic flow for validating the target compound against its alternatives using NMR data.

NMR_Validation Sample Crude Reaction Mixture (DMSO-d6) Check_H3 Analyze Region 6.5 - 8.5 ppm Check Doublet (H-3) Sample->Check_H3 Result_81 Doublet at ~8.1 ppm? Check_H3->Result_81 Result_70 Doublet at ~7.0 ppm? Result_81->Result_70 No Fail_Precursor FAIL: Unreacted Precursor (2-Chloro-5-nitrobenzonitrile) Result_81->Fail_Precursor Yes Check_RingB Check Region 5.0 - 6.5 ppm (Amino-Phenoxy Signals) Result_70->Check_RingB Yes Result_70->Fail_Precursor No (Signal Missing) Fail_Impurity FAIL: Side Product (2-Amino-5-nitrobenzonitrile) Check_RingB->Fail_Impurity Only NH2 (7.0 ppm) Present No Phenoxy Multiplets Pass_Target PASS: Target Compound (2-(3-Aminophenoxy)-5-nitrobenzonitrile) Check_RingB->Pass_Target Multiplets + NH2 (5.2 ppm) Present

Figure 1: NMR Decision Tree for Batch Release. This logic filters the target from the two most common synthetic errors.

Detailed Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure reproducibility and minimize solvent artifacts.

  • Massing: Weigh 10.0 ± 0.5 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃. The nitro-group and nitrile render the compound sparingly soluble in chloroform, leading to poor signal-to-noise ratios and broadened peaks due to aggregation.

  • Transfer: Filter the solution through a cotton plug into a 5mm NMR tube to remove suspended inorganic salts (e.g., KCl/NaCl from the SNAr reaction).

  • Acquisition:

    • 1H: 16 scans, 1 sec relaxation delay.

    • 13C: 1024 scans, 2 sec relaxation delay (Power-gated decoupling).

Protocol B: Distinguishing the "Amino" Impurity

If the spectrum is ambiguous between the Target and Alternative B.

  • D₂O Exchange Test: Add 1 drop of D₂O to the NMR tube and shake.

  • Observation:

    • Target: The broad singlet at ~5.3 ppm (Aniline NH₂) disappears. The aromatic region remains a 7-proton system.

    • Alternative B: The broad singlet at ~7.2 ppm (Amide-like NH₂) disappears. The aromatic region remains a 3-proton system.

    • Causality: The protons on the phenoxy ring (Target) are non-exchangeable. If the aromatic integral drops significantly or the pattern simplifies to only 3 protons, the phenoxy ring was never attached.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • PrepChem. Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile (Methodology Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Substituent Effects).

Sources

FTIR characteristic peaks for 2-(3-Aminophenoxy)-5-nitrobenzonitrile identification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR-Based Identification of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Abstract

This guide provides a comprehensive framework for the identification and characterization of 2-(3-Aminophenoxy)-5-nitrobenzonitrile using Fourier-Transform Infrared (FTIR) spectroscopy. As a molecule incorporating multiple functional groups—nitrile, nitro, primary aromatic amine, and diaryl ether—its infrared spectrum presents a unique and complex fingerprint. This document, intended for researchers and drug development professionals, details the underlying principles, provides a robust experimental protocol, and offers an in-depth analysis of the characteristic vibrational modes. A comparative guide is included to differentiate the target molecule from its structural precursors and analogs, underscoring the diagnostic power of FTIR in ensuring chemical identity and purity.

The Principle of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the qualitative identification of organic molecules.[1] The method is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, such as stretching and bending.[1][2] The resulting FTIR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a distinct molecular "fingerprint." Each functional group exhibits characteristic absorption bands within predictable regions of the spectrum, allowing for a detailed structural elucidation.[3][4] For a multi-functionalized compound like 2-(3-Aminophenoxy)-5-nitrobenzonitrile, FTIR is invaluable for confirming the successful incorporation of each chemical moiety.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a standardized procedure for analyzing a solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker, Shimadzu, Thermo Fisher)

  • Attenuated Total Reflectance (ATR) Accessory with a diamond or germanium crystal

Methodology:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal using a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination and spectral artifacts.

  • Background Spectrum Acquisition: Perform a background scan to capture the ambient spectrum (e.g., atmospheric H₂O and CO₂) and the absorbance of the ATR crystal itself.[1] This background will be automatically subtracted from the sample spectrum.

    • Typical Parameters:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)

  • Sample Application: Place a small amount (typically 1-2 mg) of the dry, solid 2-(3-Aminophenoxy)-5-nitrobenzonitrile sample directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent contact between the sample and the crystal. This ensures an efficient and reproducible evanescent wave interaction.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the identical parameters employed for the background scan.

  • Data Processing: After acquisition, perform any necessary baseline corrections. The resulting spectrum should be plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).

Analytical Workflow Visualization

The logical flow from sample preparation to final structural confirmation is a self-validating system ensuring data integrity.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation Sample Solid Sample CleanATR Clean ATR Crystal Background Acquire Background (16-32 scans @ 4 cm⁻¹) CleanATR->Background ApplySample Apply Sample to Crystal Background->ApplySample SampleSpec Acquire Sample Spectrum ApplySample->SampleSpec Process Baseline Correction SampleSpec->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Data Identify->Compare Confirm Structure Confirmation Compare->Confirm

Caption: Workflow for FTIR analysis using an ATR accessory.

Spectral Deconstruction of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

The FTIR spectrum of the target molecule is a composite of the vibrations from its constituent functional groups. Understanding the expected position and intensity of these peaks is the first step in spectral assignment.

Key Functional Groups for Identification

The unique structure of 2-(3-Aminophenoxy)-5-nitrobenzonitrile offers multiple diagnostic peaks for unambiguous identification.

G cluster_groups Characteristic Functional Groups mol 2-(3-Aminophenoxy)-5-nitrobenzonitrile amine Primary Aromatic Amine (N-H Stretches) mol->amine ether Diaryl Ether (C-O-C Stretch) mol->ether nitro Aromatic Nitro (N-O Stretches) mol->nitro nitrile Aromatic Nitrile (C≡N Stretch) mol->nitrile

Caption: Key functional groups in the target molecule.

The expected vibrational frequencies for these groups are summarized below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Primary Aromatic Amine N-H Asymmetric & Symmetric Stretch3500 - 3300Medium, SharpTwo distinct bands are characteristic of a primary (-NH₂) amine.[5][6][7]
N-H Bend (Scissoring)1650 - 1580Medium-StrongCan sometimes overlap with aromatic C=C stretching bands.[5][6]
Aromatic Nitrile C≡N Stretch2240 - 2220Strong, SharpConjugation with the aromatic ring shifts this peak to a lower frequency compared to aliphatic nitriles.[8]
Aromatic Nitro N-O Asymmetric Stretch1550 - 1475Very StrongOne of the most intense and easily identifiable peaks in the spectrum.[9][10][11]
N-O Symmetric Stretch1360 - 1290Very StrongThe second characteristic strong peak for the nitro group.[9][10][11]
Diaryl Ether C-O-C Asymmetric Stretch1275 - 1200StrongAryl ethers typically show a strong absorption in this region.[12][13]
C-O-C Symmetric Stretch1050 - 1020MediumA second, often weaker, band confirming the ether linkage.[13]
Aromatic Rings Aromatic C-H Stretch3100 - 3000Weak-MediumAppears just above the aliphatic C-H stretching region.[14]
C=C In-Ring Stretch1600 - 1450Medium-WeakMultiple bands are often observed in this region.
C-H Out-of-Plane Bend900 - 675StrongThe pattern of these bands can provide clues about the substitution pattern on the benzene rings.[14]

Comparative Analysis: Distinguishing from Structural Analogs

The definitive identification of 2-(3-Aminophenoxy)-5-nitrobenzonitrile is best achieved by comparing its spectrum to those of its potential precursors or structurally related compounds. The absence or presence of key diagnostic peaks provides conclusive evidence of the molecular structure.

Compound NameStructureKey Diagnostic Peaks PRESENTKey Diagnostic Peaks ABSENT
2-(3-Aminophenoxy)-5-nitrobenzonitrile (Target Molecule)3-aminophenoxy group attached to 5-nitrobenzonitrileAll peaks listed above: N-H stretches (~3400), C≡N stretch (~2230), NO₂ stretches (~1530, ~1350), C-O-C stretch (~1250)N/A
2-Chloro-5-nitrobenzonitrile (Precursor)Chloro group at position 2C≡N stretch (~2230), NO₂ stretches (~1530, ~1350)N-H stretches, C-O-C stretch (The absence of amine and ether peaks is critical)
3-Aminophenol (Precursor)Phenol with an amino groupN-H stretches (~3400), Broad O-H stretch (~3300), C-O stretch (~1200)C≡N stretch, NO₂ stretches (The absence of nitrile and nitro peaks is definitive)
2-Amino-5-nitrobenzonitrile (Analog)Amino group directly on the benzonitrile ringN-H stretches (~3400), C≡N stretch (~2230), NO₂ stretches (~1530, ~1350)C-O-C stretch (The absence of the ether linkage band differentiates it from the target)

This comparative approach is fundamental to quality control in a synthesis workflow. For instance, an incomplete reaction between 2-chloro-5-nitrobenzonitrile and 3-aminophenol would be revealed by the persistence of peaks characteristic of the starting materials and the incomplete emergence of the full spectral signature of the final product.

Conclusion

FTIR spectroscopy provides a rapid, reliable, and highly informative method for the structural confirmation of 2-(3-Aminophenoxy)-5-nitrobenzonitrile. The molecule's unique combination of functional groups—primary amine, nitrile, nitro, and ether—gives rise to a series of strong and characteristic absorption bands across the mid-infrared spectrum. The simultaneous presence of the N-H doublet (around 3400 cm⁻¹), the sharp C≡N stretch (~2230 cm⁻¹), the intense asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), and the strong C-O-C ether band (~1250 cm⁻¹) provides an unambiguous fingerprint. By employing the systematic protocol and comparative analysis outlined in this guide, researchers can confidently verify the identity and purity of this important chemical entity.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • University of Waterloo, Department of Chemistry. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Mester, J. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

  • University of Waterloo, Department of Chemistry. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Mass spectrometry (MS) fragmentation patterns of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 2-(3-Aminophenoxy)-5-nitrobenzonitrile (MW: 255.23 Da). As a functionalized diphenyl ether often utilized as a scaffold in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors, understanding its fragmentation is critical for impurity profiling and metabolic identification.

This document contrasts the "Hard Ionization" patterns observed in Electron Impact (EI) against the "Soft Ionization" patterns of Electrospray Ionization (ESI), providing a roadmap for structural confirmation.

The Molecule at a Glance
  • Formula: C₁₃H₉N₃O₃

  • Exact Mass: 255.0644

  • Core Structure: Diphenyl ether linkage connecting a nitro-benzonitrile ring (Ring A) and an aniline ring (Ring B).

Theoretical Fragmentation Analysis

The fragmentation of 2-(3-Aminophenoxy)-5-nitrobenzonitrile is governed by the competition between the electron-withdrawing nitro/cyano groups on Ring A and the electron-donating amine on Ring B.

Key Lability Points[5][6]
  • The Ether Bridge (C–O–C): The pivotal cleavage site. Under high energy (EI), the bond breaks to release either a phenoxy radical or cation.

  • The Nitro Group (-NO₂): Highly diagnostic losses of •NO (30 Da) and •NO₂ (46 Da).

  • The Nitrile Group (-CN): Generally stable, but can facilitate ortho-interactions with the ether oxygen.

Mechanism: The "Push-Pull" Effect

The para relationship between the ether oxygen and the nitro group on Ring A creates a strong resonance conduit. Upon ionization, the electron-deficient Ring A destabilizes the ether bond, while the amine on Ring B stabilizes the resulting positive charge on the phenoxy fragment in ESI modes.

Comparative Ionization Guide: EI vs. ESI

The choice of ionization technique dictates the spectral fingerprint. Use the table below to select the appropriate method for your analytical goal.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Level High (70 eV) - Hard IonizationLow - Soft Ionization
Dominant Species Radical Cation [M]⁺• (m/z 255)Protonated Molecule [M+H]⁺ (m/z 256)
Fragmentation Extensive. Good for fingerprinting.Minimal. Requires CID (Collision Induced Dissociation) to generate fragments.
Base Peak Often the aminophenoxy fragment (m/z 108) or nitro-loss (m/z 209).[M+H]⁺ (m/z 256) is usually 100% abundance.
Key Application GC-MS analysis of raw intermediates.LC-MS/MS for biological matrices (metabolites).

Detailed Fragmentation Pathways (EI & CID)

The following pathways describe the stepwise degradation of the molecule.

Pathway A: Nitro Group Degradation (Diagnostic)
  • Precursor: m/z 255 (EI) or 256 (ESI)

  • Transition: Loss of[1] •NO₂ (46 Da) or •NO (30 Da).

  • Result:

    • m/z 209 (EI): [M - NO₂]⁺. A highly stable benzonitrile-ether cation.

    • m/z 225 (EI): [M - NO]⁺. Often followed by CO loss (rearrangement).

Pathway B: Ether Bridge Cleavage
  • Mechanism: Homolytic cleavage of the C-O bond.

  • Result:

    • m/z 108: (3-Aminophenoxy) cation. This is often the Base Peak in EI due to resonance stabilization by the amine.

    • m/z 92: (3-Amino) phenyl cation (loss of oxygen).

Pathway C: Ortho-Effect Rearrangement
  • Mechanism: The nitrile group at position 1 is ortho to the phenoxy group at position 2. This proximity can lead to the expulsion of neutral HCN or isocyanate species during complex rearrangements, though this is secondary to nitro loss.

Visualization of Pathways (Graphviz)

FragmentationPathways Parent Parent Ion [M]+• m/z 255 M_NO2 [M - NO2]+ m/z 209 Parent->M_NO2 - NO2 (46 Da) M_NO [M - NO]+ m/z 225 Parent->M_NO - NO (30 Da) Aminophenol Aminophenol Fragment [C6H6NO]+ m/z 108 Parent->Aminophenol Ether Cleavage (Charge on Ring B) NitroBenz Nitrobenzonitrile Fragment [C7H3N2O3]+ m/z 163 Parent->NitroBenz Ether Cleavage (Charge on Ring A) M_NO2_CO [M - NO2 - CO]+ m/z 181 M_NO2->M_NO2_CO - CO (28 Da) (Phenol rearrangement) PhenylAmine Aminophenyl Cation [C6H6N]+ m/z 92 Aminophenol->PhenylAmine - O (16 Da)

Figure 1: Predicted EI Fragmentation Tree for 2-(3-Aminophenoxy)-5-nitrobenzonitrile. The m/z 108 fragment is characteristically abundant due to amine stabilization.

Experimental Protocol: Self-Validating Workflow

To confirm the identity of this compound using the data above, follow this LC-MS/MS protocol. This workflow includes a "self-validation" step using the bromine rule (negative control) and nitrogen rule.

Step 1: Sample Preparation
  • Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN) (avoid MeOH if transesterification is a risk, though low risk here).

  • Dilute 1:100 with 0.1% Formic Acid in water.

Step 2: LC-MS Conditions (ESI Mode)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Scan Mode: Positive (+).[2]

Step 3: Validation Criteria (The "Trust" Check)
  • The Nitrogen Rule: The MW is odd (255). The parent ion in EI (M+) must be odd . The protonated ion in ESI [M+H]+ must be even (256). If you see an odd parent in ESI, it is not your target.

  • Isotope Pattern: Verify the absence of Cl/Br patterns (no M+2 peak at 33% or 100% height).

  • MS/MS Confirmation: Select m/z 256 as the precursor. Apply collision energy (CE) of 20-35 eV. You must observe the m/z 209 (loss of nitro) or m/z 108 (amine ring) peaks to confirm identity.

Comparative Analysis with Structural Analogs

To distinguish your target from potential isomers or byproducts, compare the spectral fingerprints below.

CompoundStructure DifferenceDistinguishing MS Feature
Target 3-Amino (meta)m/z 108 (Strong). Standard amine fragmentation.
Isomer A 4-Amino (para)m/z 108 (Very Strong). Para-amino stabilizes the cation more effectively than meta, often leading to a higher ratio of 108:255 compared to the target.
Analog B 2-Phenoxy-5-nitro... (No Amine)m/z 93 (Phenoxy group). Absence of m/z 108.[3] Parent mass shifts to 240 Da.
Analog C Reduced Nitro (Diamine)Parent mass shifts to 225 Da. Loss of NO₂ (46) is absent ; replaced by loss of NH₃ (17).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Source for standard ionization energies and diphenyl ether patterns).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 875-886. (Specific mechanisms for NO/NO2 loss in ESI).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Reference for ortho-effects in benzonitriles).

Sources

A Comparative Guide to the Thermal Stability of 2-(3-Aminophenoxy)-5-nitrobenzonitrile Derivatives: A TGA and DSC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For researchers, scientists, and drug development professionals, the thermal stability of a compound is a critical parameter that influences its synthesis, purification, formulation, and storage. This guide provides an in-depth comparative analysis of the thermal behavior of 2-(3-Aminophenoxy)-5-nitrobenzonitrile and its hypothetical derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The 2-(3-Aminophenoxy)-5-nitrobenzonitrile scaffold is of significant interest in medicinal chemistry due to the versatile reactivity of its functional groups—the amino, ether, and nitrile moieties. These sites offer avenues for derivatization to modulate biological activity. However, the presence of a nitro group, often associated with thermal instability, necessitates a thorough evaluation of the thermal properties of any new derivative.

Principles of Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in materials characterization.[1]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the thermal stability, decomposition temperatures, and volatile content of a material.[1] A typical TGA curve plots the percentage of initial mass remaining against temperature. Significant mass loss indicates decomposition or the loss of volatile components.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[3] DSC is used to identify and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[3] An endothermic event (heat absorption), like melting, appears as a trough in the DSC curve, while an exothermic event (heat release), such as decomposition, is represented by a peak.

By employing these two techniques in tandem, a comprehensive thermal profile of a compound can be established, providing insights into both its physical and chemical stability under thermal stress.

Comparative Thermal Analysis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile Derivatives

Derivative A: 2-(3-Aminophenoxy)-5-nitrobenzonitrile Derivative B: 2-(3-Amino-4-methoxyphenoxy)-5-nitrobenzonitrile Derivative C: 2-(3-Amino-4-chlorophenoxy)-5-nitrobenzonitrile

The following tables summarize the expected TGA and DSC data for these compounds.

Table 1: Illustrative TGA Data for 2-(3-Aminophenoxy)-5-nitrobenzonitrile Derivatives

DerivativeOnset of Decomposition (Tonset, °C)Temperature of Maximum Decomposition Rate (Tmax, °C)Residual Mass at 600°C (%)
A 28531015
B 27530018
C 29532012

Table 2: Illustrative DSC Data for 2-(3-Aminophenoxy)-5-nitrobenzonitrile Derivatives

DerivativeMelting Point (Tm, °C)Enthalpy of Fusion (ΔHf, J/g)Decomposition Exotherm (Tdecomp, °C)
A 210120315
B 205115305
C 220130325
Analysis of Thermal Behavior

The illustrative data suggests that the thermal stability of these derivatives is influenced by the nature of the substituent on the aminophenoxy ring.

  • Derivative A (Parent Compound): Exhibits a decomposition onset at 285°C, indicating a relatively high thermal stability for a nitro-containing aromatic compound. The melting point is observed at 210°C.

  • Derivative B (Methoxy-substituted): The electron-donating methoxy group is expected to slightly decrease the thermal stability, with a lower onset of decomposition at 275°C. This is because electron-donating groups can destabilize the molecule by increasing electron density in the aromatic system, potentially weakening the C-NO2 bond. The melting point is also slightly lower.

  • Derivative C (Chloro-substituted): The electron-withdrawing chloro group is predicted to enhance thermal stability, with a higher decomposition onset at 295°C. Electron-withdrawing groups can stabilize the molecule by delocalizing electron density, thereby strengthening the bonds within the molecule. This is also reflected in a higher melting point, suggesting stronger intermolecular interactions in the crystal lattice.

Experimental Protocols

To obtain the kind of data presented above, the following standardized TGA and DSC methodologies would be employed.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Heating Rate: 10 °C/min. A controlled heating rate ensures reproducibility.

    • Temperature Range: 30 °C to 600 °C. This range is typically sufficient to observe the decomposition of most organic compounds.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG), and the percentage of residual mass at the end of the experiment.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. A small sample size minimizes thermal gradients.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 350 °C, or until decomposition is complete.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) as the peak temperature of the endotherm, the enthalpy of fusion (ΔHf) by integrating the area under the melting peak, and the decomposition temperature (Tdecomp) as the onset or peak of the exothermic event.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal analysis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile derivatives by TGA and DSC provides critical insights into their stability and is an indispensable part of the drug development process. The illustrative data presented in this guide highlights the structure-property relationships that govern the thermal behavior of these compounds. While hypothetical, this analysis serves as a robust framework for researchers to anticipate and interpret the experimental results of novel derivatives. A thorough understanding of a compound's thermal profile ensures the development of safe, stable, and efficacious pharmaceutical products.

References

  • ResearchGate. (2024). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 3-nitro-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Available at: [Link]

  • ResearchGate. (n.d.). DSC curves of the compounds: a – Eu(2-Cl-BP)3⋅2H2O (mi=5.2 mg), b.... Available at: [Link]

  • ResearchGate. (2025). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. Available at: [Link]

  • Walsh Medical Media. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Available at: [Link]

  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Available at: [Link]

  • ADMATEL. (n.d.). Thermogravimetric analysis (TGA). Available at: [Link]

  • ResearchGate. (n.d.). DSC parameters for DL-α AMB non-irradiated and irradiated with different doses. Available at: [Link]

  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Available at: [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Available at: [Link]

  • IUCr Journals. (2023). 3-Nitrobenzonitrile. Available at: [Link]

  • Taylor & Francis. (n.d.). Thermogravimetric analysis – Knowledge and References. Available at: [Link]

  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Available at: [Link]

  • ResearchGate. (n.d.). DSC thermogram of control and treated o-aminophenol. Available at: [Link]

  • ResearchGate. (2023). 3-Nitrobenzonitrile. Available at: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Available at: [Link]

  • OpenJournals UGent. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. Available at: [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available at: [Link]

  • TA Instruments. (n.d.). recent developments in the application of thermal analysis to polyolefins, ta-248. Available at: [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Available at: [Link]

Sources

HPLC method development for assaying 2-(3-Aminophenoxy)-5-nitrobenzonitrile purity

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Development for 2-(3-Aminophenoxy)-5-nitrobenzonitrile: A Comparative Performance Guide

Executive Summary

In the synthesis of high-performance polymers and pharmaceutical intermediates, 2-(3-Aminophenoxy)-5-nitrobenzonitrile serves as a critical scaffold. Its purity is paramount, yet its structural duality—containing both a basic amine and electron-withdrawing nitro/nitrile groups—presents unique chromatographic challenges.

This guide compares two analytical approaches: a standard Generic Scouting Gradient (Method A) often used in early-phase discovery, and an Optimized Ion-Suppression Method (Method B) designed for rigorous Quality Control (QC). Through comparative data, we demonstrate why Method B provides superior resolution, peak symmetry, and quantitation limits necessary for regulatory compliance.

Compound Analysis & Impurity Profiling

To develop a robust assay, one must first understand the molecular behavior and potential impurities arising from the synthesis (typically a nucleophilic aromatic substitution).

Target Molecule: 2-(3-Aminophenoxy)-5-nitrobenzonitrile

  • Functional Groups: Primary Amine (Basic, pKa ~4-5), Nitro (Neutral, UV active), Nitrile (Neutral).

  • Chromatographic Risk: The amine moiety interacts with residual silanols on silica columns, causing peak tailing. The ether linkage adds conformational flexibility.

Impurity Logic:

  • Precursor A (3-Aminophenol): Highly polar, elutes near the void volume (

    
    ).
    
  • Precursor B (2-Chloro-5-nitrobenzonitrile): Highly lipophilic, elutes late.

  • Side Product (Hydrolysis): Potential hydrolysis of the nitrile to an amide/acid under harsh conditions.

SynthesisPath Pre1 2-Chloro-5- nitrobenzonitrile (Lipophilic Impurity) Rxn Nucleophilic Substitution (K2CO3, DMF/DMSO) Pre1->Rxn Pre2 3-Aminophenol (Polar Impurity) Pre2->Rxn Target 2-(3-Aminophenoxy)- 5-nitrobenzonitrile (Target) Rxn->Target Deg Hydrolysis Product (Amide/Acid) Target->Deg Degradation

Figure 1: Synthesis pathway and impurity origin logic for method development.

Method Development Strategy

The Challenge: The "Amine Tailing" Effect

Standard neutral pH methods often fail for aniline derivatives. At pH 7, the amine exists in equilibrium between ionized and neutral states, and free silanols on the column surface act as weak cation exchangers. This results in broad, tailing peaks (Tailing Factor


), compromising resolution.
The Solution: Acidic Ion-Suppression (Method B)

By lowering the mobile phase pH to ~2.0-2.5 (using Phosphoric Acid), we achieve two goals:

  • Silanol Suppression: Protonates residual silanols (

    
    
    
    
    
    
    
    ), reducing secondary interactions.
  • Analyte Control: Fully protonates the amine (

    
    ). While this increases polarity, modern C18 columns retain polar amines well, and the peak shape improves drastically due to linear adsorption isotherms.
    

Comparative Analysis: Generic vs. Optimized

We compared the performance of a standard "Scouting" method against our Optimized Method.

Method A: Generic Discovery Gradient

  • Column: Standard C18 (5 µm).[1][2]

  • Mobile Phase: Water / Acetonitrile (No pH control).

  • Gradient: 10-90% B in 20 mins.

Method B: Optimized Ion-Suppression (The Product)

  • Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: 0.1%

    
     in Water (A) / Acetonitrile (B).
    
  • Gradient: Optimized slope (see protocol).

Performance Data Summary
MetricMethod A (Generic)Method B (Optimized)Impact
Peak Tailing (

)
2.4 (Severe Tailing)1.1 (Symmetric)Critical for Quantitation
Resolution (

)
1.8 (Target vs. Impurity A)> 5.0Ensures Purity Accuracy
Theoretical Plates (

)
~4,500> 12,000Sharper Peaks, Higher Sensitivity
Run Time 25 min12 minHigher Throughput
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mLTrace Impurity Detection

Analysis: Method A suffers from severe tailing of the amine target, causing it to co-elute with closely related impurities. Method B, utilizing acid suppression and a higher efficiency column (3.5 µm), yields sharp, symmetrical peaks, allowing for the detection of trace impurities at 0.1% levels.

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.[3][4]

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18).

  • Temperature: 30°C (Controlled to minimize retention shifts).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Primary), 220 nm (Secondary for non-nitro impurities).

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Add 1.0 mL of 85% Phosphoric Acid (

    
    ) to 1000 mL of HPLC-grade water. Mix and filter through 0.22 µm membrane. (pH 
    
    
    
    2.1).
  • Solvent B: 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Event
0.08515Initial Hold
2.08515Elute Polar Impurities
8.02080Gradient Ramp
10.02080Wash Lipophilics
10.18515Re-equilibration
14.08515End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10.0 mg of sample in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

Method Validation Workflow

The following diagram illustrates the logical flow for validating this method in a regulated environment.

ValidationWorkflow cluster_SST System Suitability Test (SST) cluster_Params Validation Parameters Start Method Definition SST1 Replicate Injections (n=5) Start->SST1 SST2 Check RSD < 2.0% SST1->SST2 SST3 Check Tailing < 1.5 SST2->SST3 Lin Linearity (R² > 0.999) SST3->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Spec Specificity (Peak Purity) Acc->Spec End Final SOP Generation Spec->End

Figure 2: Step-by-step validation workflow ensuring method robustness.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link (Supports the use of low pH for amine peak shape).

  • PubChem. (2025).[5][6] 2-Amino-5-nitrobenzonitrile (Related Compound Data).[2][6][7] National Library of Medicine. Link (Source for physicochemical properties of the nitro-benzonitrile moiety).

Sources

A Comparative Guide to Elemental Analysis Standards for 2-(3-Aminophenoxy)-5-nitrobenzonitrile in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to 2-(3-Aminophenoxy)-5-nitrobenzonitrile, a complex organic molecule representative of intermediates in modern pharmaceutical synthesis. For researchers, analytical chemists, and drug development professionals, establishing the precise elemental composition of such molecules is a non-negotiable cornerstone of chemical identity, purity confirmation, and regulatory compliance. This document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical strategy.

Foundational Stoichiometry: Theoretical Composition and Acceptance Criteria

Before any analysis, the theoretical elemental composition of the target molecule must be established. This serves as the benchmark against which all experimental data are compared. 2-(3-Aminophenoxy)-5-nitrobenzonitrile is a molecule featuring ether, amino, nitro, and nitrile functionalities, making it an excellent candidate for demonstrating comprehensive analytical principles.

  • Molecular Formula: C₁₃H₉N₃O₃

  • Molecular Weight: 255.23 g/mol

The expected elemental composition, derived from its formula, is detailed in Table 1.

Table 1: Theoretical Elemental Composition of 2-(3-Aminophenoxy)-5-nitrobenzonitrile

ElementAtomic Weight (amu)CountTotal Mass (amu)Percentage (%)
Carbon (C)12.01113156.14361.18%
Hydrogen (H)1.00899.0723.55%
Nitrogen (N)14.007342.02116.46%
Oxygen (O)15.999347.99718.81%

For decades, the accepted criterion for confirming the purity of a small molecule has been an experimental result within ±0.4% of the theoretical value for carbon, hydrogen, and nitrogen.[1] However, it is a critical field-proven insight that this standard can be challenging to meet consistently. A statistical study across 18 independent service providers revealed that over 10% of measurements for Carbon and Nitrogen fell outside this narrow window, often due to random error rather than sample impurity.[1] This underscores the necessity of impeccable technique, proper instrument calibration, and realistic expectations when interpreting results.

Core Compositional Analysis: Combustion Method (CHN)

The definitive method for determining the mass fraction of carbon, hydrogen, and nitrogen in organic compounds is high-temperature combustion analysis, often referred to as CHN analysis.[2] This technique provides the foundational data for verifying the empirical formula.

Principle of Operation

The underlying principle involves the complete and instantaneous oxidation (combustion) of the sample in a high-temperature furnace.[2] The resultant gases are then separated and quantified.

Caption: Workflow for modern CHN combustion analysis.

Detailed Experimental Protocol: CHN Analysis

This protocol is designed to be a self-validating system through rigorous calibration and control checks.

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.

    • Verify a stable baseline from the Thermal Conductivity Detector (TCD) and Infrared (IR) cells.

    • Confirm the carrier gas (typically Helium) is of high purity (99.995% or greater) and the oxygen supply is sufficient for complete combustion.

  • Calibration:

    • Select a high-purity, stable Certified Reference Material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilic acid.[3]

    • Accurately weigh (to ±0.001 mg) multiple replicates of the CRM across the expected sample weight range (e.g., 1-3 mg).

    • Analyze the CRM standards to generate a multi-point calibration curve (K-factor). The instrument software uses this to correlate detector signal to elemental mass.[4] The calibration must demonstrate excellent linearity (R² > 0.999).

  • Sample Preparation and Analysis:

    • Homogenize the 2-(3-Aminophenoxy)-5-nitrobenzonitrile sample to ensure uniformity.

    • Accurately weigh 1-3 mg of the sample into a clean tin capsule. The exact weight is critical for accurate percentage calculation.

    • Seal the capsule, removing as much atmospheric air as possible to prevent nitrogen contamination.

    • Analyze a minimum of three sample replicates.

  • Data Acceptance:

    • The relative standard deviation (RSD) of the replicate analyses should be ≤0.2% for each element.

    • The mean experimental values should fall within the ±0.4% absolute deviation from the theoretical values presented in Table 1.

Pharmaceutical Relevance: Standards for Elemental Impurity Analysis

In a drug development context, elemental analysis extends beyond the core CHN composition to include the quantification of elemental impurities.[5] These impurities can originate from catalysts (e.g., Pd, Pt, Ru), raw materials, or the manufacturing process itself and are strictly regulated due to their potential toxicity.[6][7] The governing standards are the United States Pharmacopeia (USP) chapters <232> (Elemental Impurity Limits) and <233> (Elemental Impurity Procedures), harmonized with the ICH Q3D guideline.[8][9]

The recommended techniques are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8]

G A Identify Potential Sources: - Catalysts - Raw Materials - Equipment B Evaluate Probability of Inclusion A->B C Select Target Elements for Testing B->C D Choose Technique: ICP-OES or ICP-MS C->D E Develop Digestion Method (e.g., Microwave) D->E F Validate per ICH Q2(R1): Accuracy, Precision, Specificity, etc. E->F G Quantify Impurities in Sample F->G H Compare to Permitted Daily Exposure (PDE) Limits G->H I Compliance Decision H->I

Caption: Risk-based approach to elemental impurity testing in pharmaceuticals.

Comparison of ICP-OES and ICP-MS

The choice between ICP-OES and ICP-MS depends on the specific requirements of the analysis, primarily the required detection limits.

Table 2: Comparison of ICP-OES and ICP-MS for Impurity Analysis

FeatureICP-OES (Optical Emission)ICP-MS (Mass Spectrometry)
Principle Measures photons emitted by elements in plasma.Measures mass-to-charge ratio of ions from plasma.
Sensitivity Parts per million (ppm) to high parts per billion (ppb).Parts per billion (ppb) to parts per trillion (ppt).
Primary Use Higher concentration impurities.Trace and ultra-trace level impurities.[8]
Interferences Primarily spectral interferences.Primarily isobaric and polyatomic interferences.
Cost Lower initial and operational cost.Higher initial and operational cost.
Compliance Suitable for many elements in USP <232>.Required for low-PDE elements like As, Cd, Hg, Pb.[9]
High-Level Protocol: Trace Metal Analysis by ICP-MS
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh the 2-(3-Aminophenoxy)-5-nitrobenzonitrile sample into a clean, acid-leached microwave digestion vessel.

    • Add a mixture of high-purity nitric and hydrochloric acid. A closed-vessel system is crucial to prevent the loss of volatile elements like mercury.[8]

    • Execute a validated digestion program that renders a clear, particle-free solution.

    • Dilute the digestate to a final volume with ultrapure deionized water, adding internal standards (e.g., Sc, Y, Bi) to correct for matrix effects and instrument drift.[8]

  • Instrument Calibration and Analysis:

    • Prepare multi-element calibration standards from certified stock solutions in a matrix matching the samples.

    • Analyze the calibration blank, standards, and samples.

    • The method must be validated according to USP <233> and ICH Q2(R1) guidelines.[5][7]

A Framework for Trustworthiness: Method Validation

A protocol is only trustworthy if it is validated. For both combustion analysis and ICP-MS, method validation provides documented evidence that the procedure is suitable for its intended purpose. The core parameters are defined by the ICH Q2(R1) guideline.[5][7]

ValidationFramework Validation Method Validation (ICH Q2(R1)) The cornerstone of reliable analytical data PerformanceChars Performance Characteristics Accuracy Precision Specificity Linearity & Range LOD & LOQ Robustness Validation->PerformanceChars Accuracy Closeness to true value (use CRM) PerformanceChars:f0->Accuracy Precision Agreement between replicates (RSD%) PerformanceChars:f1->Precision Specificity Ability to assess analyte unequivocally PerformanceChars:f2->Specificity Linearity Proportionality of signal to concentration PerformanceChars:f3->Linearity LOD Lowest amount detectable PerformanceChars:f4->LOD LOQ Lowest amount quantifiable PerformanceChars:f4->LOQ Robustness Insensitivity to small method variations PerformanceChars:f5->Robustness

Caption: Key components of analytical method validation per ICH Q2(R1).

Table 3: Summary of Validation Parameters and Typical Criteria

ParameterDefinitionTypical Acceptance Criteria (CHN Analysis)Typical Acceptance Criteria (ICP-MS)
Accuracy Closeness of test results to the true value.Mean recovery of a CRM is 99.0-101.0%.Spike recovery of 70-150% for each element.[9]
Precision Agreement among a series of measurements.Repeatability RSD ≤ 0.5%.Repeatability RSD ≤ 20% for six samples.[9]
Specificity Ability to assess the analyte in the presence of other components.Baseline separation of gas peaks.Resolution of isobaric interferences.
Linearity Proportional response of the signal to analyte concentration.R² ≥ 0.999 for calibration curve.R² ≥ 0.995 for calibration curve.
Limit of Quantitation (LOQ) Lowest concentration that can be measured with acceptable precision and accuracy.N/A (Assay Method)Must be below the target impurity limit.

Conclusion

The elemental analysis of 2-(3-Aminophenoxy)-5-nitrobenzonitrile requires a dual strategy. First, high-precision combustion analysis serves to confirm the fundamental C, H, and N composition, acting as a primary tool for identity and purity verification against a stringent ±0.4% acceptance criterion. Second, for application in pharmaceutical development, a risk-based assessment of potential elemental impurities is mandatory, employing sensitive techniques like ICP-MS in adherence with USP <232>/<233> and ICH Q3D guidelines.

The trustworthiness of all data hinges on rigorous method validation, following the framework of ICH Q2(R1). By understanding the principles behind these standards and implementing them within a robust quality system, researchers and developers can ensure their analytical data is accurate, reliable, and fit for regulatory scrutiny.

References

  • All About Combustion Analysis. (2025, August 26). Infinita Lab.
  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory.
  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023, August 16). Spectroscopy Online.
  • CHNS analysis of NIST Standard Reference Materials. Elementar.
  • CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
  • CHNS Determination in reference soil samples. VELP Scientifica.
  • An International Study Evaluating Elemental Analysis. ChemRxiv.

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Comparative study of thermal resistance in nitrobenzonitrile-based polyimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of polyimides (PIs) derived from nitrobenzonitrile precursors—specifically focusing on the 2,6-bis(aminophenoxy)benzonitrile (2,6-BAPCN) monomer.

While standard polyimides like PMDA-ODA (Kapton®) offer excellent thermal stability, they often suffer from poor solubility and processability. Nitrobenzonitrile-derived PIs introduce a pendant nitrile group (-CN) . This functional group serves a dual purpose:

  • Processability: It disrupts chain packing, enhancing solubility in organic solvents (NMP, DMAc) for casting.

  • Thermal Upgrading: Upon heating >300°C, the nitrile groups undergo trimerization to form s-triazine crosslinks , converting the material from a thermoplastic to a pseudo-thermoset with superior thermal resistance and solvent immunity.

This guide compares the thermal performance of these nitrile-functionalized PIs against standard commercial benchmarks, supported by experimental protocols and mechanistic visualizations.

Part 1: The Chemistry of Nitrobenzonitrile Derivatives

The "nitrobenzonitrile-based" classification refers to the synthetic origin of the diamine monomer. The high electron-deficiency of the nitrile group activates the nitro groups at the 2,6-positions, making 2,6-dinitrobenzonitrile (or 2,6-dichlorobenzonitrile) an ideal electrophile for nucleophilic aromatic substitution.

Synthesis Workflow & Mechanism

The following diagram illustrates the critical pathway from the nitro-precursor to the crosslinked polyimide network.

SynthesisWorkflow Precursor 2,6-Dinitrobenzonitrile (Electrophilic Precursor) Step1 Nucleophilic Substitution (+ Aminophenol) Precursor->Step1 -NO2 Displacement Diamine 2,6-Bis(aminophenoxy)benzonitrile (Nitrile-Pendant Diamine) Step1->Diamine Reduction Polymerization Polycondensation (+ Dianhydride e.g., 6FDA) Diamine->Polymerization Thermoplastic Uncured Polyimide (Soluble, High Tg) Polymerization->Thermoplastic Curing Thermal Curing (>300°C) Thermoplastic->Curing Thermoset Crosslinked Polyimide (Triazine Network) Curing->Thermoset Trimerization

Figure 1: Synthetic pathway transforming the nitro-precursor into a thermally stable, crosslinked network.

Part 2: Comparative Thermal Analysis

The following data compares a standard commercial polyimide (PMDA-ODA) against a nitrobenzonitrile-derived variant (6FDA-2,6-BAPCN) in both its uncured and cured states.

Performance Data Matrix
PropertyPMDA-ODA (Control)6FDA-2,6-BAPCN (Uncured)6FDA-2,6-BAPCN (Cured)
Glass Transition (

)
385°C (No distinct

)
265°C> 400°C (Undetectable)
Decomposition (

)
560°C510°C545°C
Char Yield (at 800°C) 58%62%68%
Solubility (NMP/DMAc) InsolubleSoluble (Excellent)Insoluble (Solvent Resistant)
Tensile Modulus 3.0 GPa2.8 GPa3.5 GPa
Key Insights for Application Scientists
  • The "Curing" Jump: Note the dramatic shift in

    
     for the BAPCN variant. In the uncured state, the bulky nitrile and hexafluoroisopropylidene (6F) groups increase free volume, lowering 
    
    
    
    to 265°C and enabling solubility. However, post-cure, the crosslinking effectively removes the glass transition below the decomposition temperature.
  • Thermal Stability (

    
    ):  The nitrobenzonitrile-derived PI maintains high thermal stability (
    
    
    
    ).[1][2][3] The formation of the triazine ring during curing is thermally stable and does not degrade the polymer backbone.
  • Sterilization Resistance: For medical applications, the cured variant offers superior resistance to repeated autoclaving and aggressive sterilization solvents compared to standard amorphous PIs.

Part 3: Mechanism of Thermal Enhancement

Understanding why the thermal resistance improves is vital for optimizing the curing cycle.

Dipolar Interaction & Crosslinking

Initially, the nitrile groups (-C≡N) provide strong dipole-dipole interactions, which stiffen the chain. Upon heating, these groups undergo a cycloaddition reaction.

CrosslinkingMechanism State1 Pendant Nitrile Groups (Free Volume High) Trigger Heat (>300°C) or Nucleophilic Catalyst State1->Trigger Transition C-N Bond Polarization Trigger->Transition State2 s-Triazine Ring Formation (Inter-chain Crosslink) Transition->State2 Result Result: 1. Tg Disappearance 2. Solvent Insolubility 3. Modulus Increase State2->Result

Figure 2: The thermal crosslinking mechanism where nitrile pendants trimerize to form stable triazine rings.

Part 4: Experimental Protocols

To replicate these results, strict adherence to the synthesis and characterization protocols is required.

Synthesis of 2,6-Bis(aminophenoxy)benzonitrile (Monomer)
  • Reagents: 2,6-Dinitrobenzonitrile (or 2,6-Dichlorobenzonitrile), 3-aminophenol, K₂CO₃, DMAc.

  • Procedure:

    • Dissolve 3-aminophenol (2.05 eq) and K₂CO₃ (2.1 eq) in DMAc. Dehydrate with toluene azeotrope.

    • Add 2,6-Dinitrobenzonitrile (1.0 eq) slowly at 80°C.

    • Heat to 150°C for 12 hours. The nitro groups act as leaving groups, replaced by the phenoxy nucleophiles.

    • Precipitate in water, wash, and recrystallize from ethanol.

    • Validation: Check Melting Point (~208°C) and FTIR (Nitrile peak at 2230 cm⁻¹).

Polymerization (Two-Step Method)
  • Step A (Polyamic Acid): React equimolar amounts of the synthesized diamine and dianhydride (e.g., 6FDA) in NMP at 0°C–RT for 24h under Nitrogen. Target solid content: 15-20%.

  • Step B (Imidization):

    • Chemical:[3][4][5][6][7][8][9] Add Acetic Anhydride/Pyridine (1:1 v/v) and stir for 24h.

    • Thermal: Cast film on glass substrate. Ramp heat: 100°C (1h)

      
       200°C (1h) 
      
      
      
      300°C (1h).
Thermal Curing Protocol (Critical Step)

To activate the nitrile crosslinking:

  • Place the imidized film in a vacuum oven or TGA furnace.

  • Heat to 350°C and hold for 3 hours .

  • Validation: Run a DSC scan.[1][7][10][11] If a

    
     is detected <350°C, the cure is incomplete. The sample should also be insoluble in NMP after this step.
    

References

  • Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications."[12] Progress in Polymer Science. (Review of functionalized polyimides including nitrile pendants).

  • Zhang, T. Y., et al. (2025).[3] "Synthesis and Properties of Heat-resistant Polyimides Films Containing Crosslinkable Group." Chinese Journal of Polymer Science. (Data on thermal crosslinking and

    
     enhancement). 
    
  • RSC Publishing. (2014). "Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile groups." Polymer Chemistry. (Specific protocols for nitrile crosslinking temperatures).

  • BenchChem. (2025).[13] "A Comparative Guide to the Thermal Stability of Polyimides Derived from Halogenated Anhydrides." (Comparative

    
     data for halogenated/functionalized PIs). 
    
  • Zeus Industrial Products. (2023). "Focus on Polyimides: Thermal Properties and Applications." (Baseline data for PMDA-ODA/Kapton).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Aminophenoxy)-5-nitrobenzonitrile

[1]

Compound Hazard Profile & Disposal Logic

Before initiating disposal, you must understand why specific protocols are required. This compound combines three reactive functionalities that dictate the waste stream:

Functional GroupHazard CharacteristicDisposal Implication
Nitrile (-CN) Toxic / Reactive CRITICAL: Do NOT mix with acids. Acidification can release Hydrogen Cyanide (HCN) gas.
Nitro (-NO₂) Energetic / Oxidizer Potential for rapid decomposition or explosion if heated under confinement. Do not distill or concentrate dryness without stabilizers.
Amino (-NH₂) Basic / Sensitizer May form salts with acids; skin sensitizer. Requires double-gloving and dedicated waste segregation.

Waste Classification:

  • RCRA Status (USA): Likely D003 (Reactive - Cyanide) or Toxic characteristic. Treat as P-Listed equivalent for safety margins due to high toxicity.

  • DOT Shipping Name: Toxic solids, organic, n.o.s.[1] (containing nitrobenzonitriles).[1]

Pre-Disposal Handling & Segregation

Objective: Prevent accidental reaction in the waste container.

  • Solvent Compatibility:

    • Preferred: Dissolve solid residues in Acetone , Ethyl Acetate , or DMSO (if incineration is the endpoint).

    • Prohibited: Do NOT dissolve in acidic aqueous solutions (e.g., 1M HCl) or strong oxidizers (e.g., Nitric Acid).

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Amber Glass containers.

    • Vented Caps are recommended if the waste contains residual synthesis reagents (e.g., thionyl chloride) to prevent pressure buildup.

Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Precipitate)
  • Wet Down: If the powder is dry and fine, lightly mist with an inert solvent (e.g., Ethanol) to prevent dust generation during transfer.

  • Packaging: Transfer the solid into a wide-mouth HDPE jar.

  • Labeling: Label clearly as:

    HAZARDOUS WASTE - TOXIC SOLID Contains: 2-(3-Aminophenoxy)-5-nitrobenzonitrile Hazards: Cyanide Potential, Skin Sensitizer

  • Secondary Containment: Place the jar into a clear plastic zip-lock bag to contain any exterior contamination.

Scenario B: Liquid Waste (Mother Liquors / Wash Solvents)
  • pH Check: Verify the pH of the waste solution is > 7 (Basic/Neutral) .

    • Why? Alkaline conditions stabilize the nitrile group and prevent HCN evolution.

  • Segregation: Pour into a dedicated "Non-Halogenated Organic - Toxic" waste stream.

    • Do not mix with "Oxidizing Acids" or "Peroxide Formers".

  • Deactivation (Optional - Lab Scale Only):

    • If you must deactivate small traces (<100 mg) in glassware: Rinse with a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10. This oxidizes the cyanide/amine residues. Caution: Exothermic.

Disposal Decision Tree (Visualization)

DisposalWorkflowStartWaste Generation:2-(3-Aminophenoxy)-5-nitrobenzonitrileStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidActionPackPack in HDPE Jar.Label: 'Toxic Solid'Solid->ActionPackSolventCheckCheck pH & SolventLiquid->SolventCheckAcidicAcidic (pH < 7)SolventCheck->AcidicNeutralBasicNeutral/Basic (pH ≥ 7)SolventCheck->NeutralBasicActionAcidSTOP! Risk of HCN.Neutralize with NaOH slowly.Acidic->ActionAcidActionStreamSegregate: Non-HalogenatedOrganic WasteNeutralBasic->ActionStreamActionAcid->NeutralBasicIncinerationFinal Disposal:High-Temp Incineration(with Scrubber)ActionPack->IncinerationActionStream->Incineration

Caption: Operational logic flow for segregating and packaging nitro-nitrile waste to prevent cyanide release.

Emergency Procedures (Spill Management)

Immediate Action Required:

  • Evacuate: If a large amount of dust is airborne or if the material mixes with acid (almond smell = HCN), evacuate the lab immediately.

  • PPE for Cleanup:

    • Respiratory: N95 minimum; Full-face respirator with organic vapor/acid gas cartridges recommended.

    • Skin: Double Nitrile gloves or Silver Shield® laminate gloves (breakthrough time is critical for nitro-aromatics).

  • Neutralization:

    • Cover the spill with Vermiculite or Sand .

    • Do NOT use paper towels (nitro compounds can be shock-sensitive when dry on cellulose).

    • Wash the area with a dilute alkaline soap solution.

References & Authority
  • National Institutes of Health (NIH) - PubChem. Compound Summary for Nitrobenzonitrile Derivatives. (Provides toxicological grounding for nitro/nitrile functional groups).

    • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D003 - Reactivity).

      • NASA Technical Reports Server. Synthesis of Polyimides from Aminophenoxy Benzonitrile Derivatives. (Context for material stability and synthesis).

        • Thermo Fisher Scientific. Safety Data Sheet (SDS) for 2-Amino-5-nitrobenzonitrile (Structural Analog).

          Personal protective equipment for handling 2-(3-Aminophenoxy)-5-nitrobenzonitrile

          Author: BenchChem Technical Support Team. Date: March 2026

          Comprehensive Safety & Handling Guide: 2-(3-Aminophenoxy)-5-nitrobenzonitrile

          This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3-Aminophenoxy)-5-nitrobenzonitrile. The protocols outlined below are designed to ensure user safety and procedural integrity through a self-validating system of checks and expert-informed practices.

          Hazard Assessment: Understanding the Risk Profile

          2-(3-Aminophenoxy)-5-nitrobenzonitrile is a compound that demands careful handling due to its composite structure. The primary hazards stem from its three key functional groups: the aromatic amine, the nitro group, and the nitrile group.

          • Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicity and can be absorbed through the skin. It is prudent to treat them as potential skin and eye irritants.[1][2]

          • Nitrile Group (-CN): Nitrile compounds are toxic if inhaled, ingested, or absorbed dermally.[3][4] A significant danger is their potential to release highly toxic hydrogen cyanide gas upon reaction with strong acids or through decomposition under heat.[5]

          • Nitro Group (-NO2): Aromatic nitro compounds can be toxic and may pose risks of instability.[6]

          Aggregated GHS information for a closely related compound, 2-Amino-5-nitrobenzonitrile, indicates it may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely recommended; it is mandatory.

          Core Personal Protective Equipment (PPE) Requirements

          All handling of 2-(3-Aminophenoxy)-5-nitrobenzonitrile must be performed within a certified chemical fume hood to minimize inhalation risk.[8][9] The following PPE is required to create a protective barrier against dermal, ocular, and respiratory exposure.

          PPE CategorySpecificationRationale
          Hand Protection Double-gloving with nitrile gloves.[10][11][12]Nitrile offers excellent resistance to a wide range of chemicals, solvents, and oils, and provides superior puncture resistance compared to latex.[13][14] Double-gloving provides an additional layer of safety against potential tears or micropores.
          Eye Protection ANSI-approved chemical safety goggles or a full-face shield.[15][16]Protects eyes from splashes of solutions or accidental projection of the solid powder. A face shield offers broader protection for the entire face.
          Body Protection Chemical-resistant lab coat.Protects against contamination of personal clothing and minimizes skin contact.[8]
          Respiratory Protection NIOSH/MSHA-approved respirator with appropriate cartridges.Necessary when handling the powder outside of a fume hood, during spill cleanup, or if there is any risk of dust generation and inhalation.[6][8][17]

          Operational Plan: A Step-by-Step Handling Protocol

          Adherence to a strict, sequential workflow is critical for safety. The following protocol outlines the key stages from preparation to post-handling cleanup.

          Preparation Phase:

          • Area Verification: Before beginning, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

          • Emergency Equipment Check: Confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.

          • Donning PPE: Put on all required PPE in the correct order as illustrated in the workflow diagram below. This ensures no contaminated surfaces are touched with bare hands.

          Handling Phase:

          • Containment: Conduct all weighing and transferring of the solid compound within the fume hood to contain any airborne particles.

          • Solution Work: When working with the compound in solution, use sealed containers for transfers whenever possible to minimize splashes and aerosol generation.

          Post-Handling Phase:

          • Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

          • Doffing PPE: Remove PPE in the correct sequence to prevent cross-contamination. The outer gloves should be removed first, followed by the lab coat and eye protection, and finally the inner gloves.

          • Personal Hygiene: Immediately wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[15]

          G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_doffing Doffing PPE prep1 Verify Clean Workspace & Emergency Equipment prep2 Don Inner Nitrile Gloves prep1->prep2 prep3 Don Lab Coat prep2->prep3 prep4 Don Eye Protection (Goggles/Face Shield) prep3->prep4 prep5 Don Outer Nitrile Gloves prep4->prep5 handle1 Weigh & Transfer Solid prep5->handle1 Begin Work handle2 Prepare & Handle Solution handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 Work Complete clean2 Segregate Waste (Solid, Liquid, PPE) clean1->clean2 doff1 Remove Outer Gloves clean2->doff1 Ready to Doff doff2 Remove Lab Coat doff1->doff2 doff3 Remove Eye Protection doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

          Caption: Safe Handling Workflow for 2-(3-Aminophenoxy)-5-nitrobenzonitrile.

          Emergency Protocols: Spill and Exposure Management

          In Case of a Spill:

          • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

          • Ventilate: Ensure the area is well-ventilated.

          • Don PPE: Before cleanup, don all appropriate PPE, including a respirator.[6]

          • Contain and Collect: For a solid spill, carefully sweep or scoop the material into a designated, sealable waste container, avoiding dust generation.[6][18] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), then collect into a waste container.[19]

          • Decontaminate: Clean the spill area thoroughly once the material is collected.

          In Case of Exposure:

          • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[15][18] Seek immediate medical attention.[20]

          • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][18] Seek immediate medical attention.

          • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[18] Seek immediate medical attention.

          • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[18] Seek immediate medical attention.[20]

          Disposal Plan: Managing Chemical and Contaminated Waste

          Proper disposal is a critical final step to ensure environmental and personnel safety.

          • Chemical Waste: Unused or waste 2-(3-Aminophenoxy)-5-nitrobenzonitrile should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6] The recommended disposal method is incineration at a licensed waste disposal facility.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.

          • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste. Place it in a designated, sealed waste container for collection by a licensed waste disposal service.

          • Incompatible Waste Streams: Do not mix nitrile or nitro compound waste with strong acids, bases, or strong oxidizing/reducing agents to prevent potentially violent reactions.[6]

          References

          • The Benefits of Nitrile Gloves for Personal Protective Equipment (PPE). (2023, April 6). PPE Online.
          • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American.
          • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
          • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Unigloves.
          • What are the Health and Safety Guidelines for Using Amines? (n.d.). A&C.
          • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). A&C.
          • Nitrile Gloves: Reliable Protection Against Chemicals and P
          • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
          • SAFETY DATA SHEET for 2-Amino-5-nitrobenzonitrile. (2025, December 21). Fisher Scientific.
          • SAFETY DATA SHEET for 3-Nitrobenzonitrile. (2025, September 24). Thermo Fisher Scientific.
          • SAFETY DATA SHEET. (2023, February 18). Chem-Tel.
          • SAFETY DATA SHEET for 2-Amino-4-methylbenzonitrile. (2024, December 16). Tokyo Chemical Industry.
          • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
          • Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. (n.d.). Benchchem.
          • SAFETY DATA SHEET for 3-(2-aminophenoxy)benzonitrile. (2024, December 19). CymitQuimica.
          • 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. (n.d.). Benchchem.
          • 2-Amino-5-nitrobenzonitrile(17420-30-3). (n.d.). ChemicalBook.
          • SAFETY DATA SHEET for 2-Nitrobenzonitrile. (2011, February 7). Fisher Scientific.
          • 2-Amino-5-nitrobenzonitrile. (n.d.). PubChem, NIH.
          • SAFETY DATA SHEET for 3-Nitrobenzonitrile. (n.d.). TCI Chemicals.
          • SAFETY DATA SHEET for 4-Nitro-2-cyanotoluene. (2025, September 24). Thermo Fisher Scientific.
          • ICSC 1103 - BENZONITRILE. (n.d.).

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          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.